molecular formula C8H9ClOS B146305 4-Chloro-1-(2-thienyl)butan-1-one CAS No. 43076-59-1

4-Chloro-1-(2-thienyl)butan-1-one

Cat. No.: B146305
CAS No.: 43076-59-1
M. Wt: 188.67 g/mol
InChI Key: NPFQPHILVMHTKP-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-thienyl)butan-1-one (CAS 43076-59-1) is a chemical compound with the molecular formula C8H9ClOS and a molecular weight of 188.67 g/mol . This compound is a versatile γ-chloroketone, a class of synthetic building blocks with significant value in organic and medicinal chemistry research . Gamma-haloketones are recognized for their role in the preparation of various pharmaceutical products . The compound is classified as a thiophene derivative, making it a valuable intermediate for the synthesis and discovery of novel bioactive molecules . In a research context, this compound can be analyzed using reverse-phase (RP) HPLC methodology. A proven method uses a C18 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be modified to formic acid for mass spectrometry (MS)-compatible applications . This makes it suitable for pharmacokinetic studies, purity analysis, and preparative-scale isolation of impurities . The compound's calculated physical properties include a density of 1.218 g/cm³ and a boiling point of approximately 313.6°C at 760 mmHg . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-thiophen-2-ylbutan-1-one
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InChI

InChI=1S/C8H9ClOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFQPHILVMHTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10195678
Record name 4-Chloro-1-(2-thienyl)butan-1-one
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Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43076-59-1
Record name 4-Chloro-1-(2-thienyl)-1-butanone
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Record name 4-Chloro-1-(2-thienyl)butan-1-one
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Record name 4-Chloro-1-(2-thienyl)butan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-1-(2-thienyl)butan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

This compound, also known as γ-chloro-2-butyrothienone, is a halogenated ketone containing a thiophene ring. Its chemical structure and key identifiers are summarized below.

PropertyValue
IUPAC Name 4-Chloro-1-(thiophen-2-yl)butan-1-one
Synonyms 4-Chloro-2'-butyrothienone, γ-chloro-2-butyrothienone
CAS Number 43076-59-1[1][2]
Molecular Formula C₈H₉ClOS[2]
Molecular Weight 188.67 g/mol [2]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Solubility No quantitative data available. Expected to be soluble in organic solvents.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the thiophene ring protons (typically in the aromatic region, ~7-8 ppm), a triplet for the methylene group adjacent to the carbonyl, a multiplet for the central methylene group, and a triplet for the methylene group attached to the chlorine atom.
¹³C NMR A peak for the carbonyl carbon (~190-200 ppm), signals for the thiophene ring carbons, and three distinct signals for the aliphatic carbons of the butyl chain.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch (typically ~1660-1680 cm⁻¹ for an aryl ketone), C-H stretching and bending vibrations for the thiophene ring and the aliphatic chain, and a C-Cl stretching vibration.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 188, with a characteristic M+2 peak at m/z 190 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[3] Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of the chlorobutyl chain.

Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate, primarily utilized in the pharmaceutical industry. Its reactivity is dominated by the two functional groups: the ketone and the alkyl chloride.

The ketone moiety can undergo reduction to a secondary alcohol, a crucial step in the synthesis of the antidepressant drug Duloxetine.[4][5][6] The alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Role in the Synthesis of Duloxetine

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions.[6][7] One of the key synthetic routes to Duloxetine involves the use of a γ-chloro-β-hydroxythiophene derivative, which is prepared from this compound.

The general synthetic pathway is illustrated below:

duloxetine_synthesis start This compound reduction Reduction (e.g., NaBH4) start->reduction intermediate1 4-Chloro-1-(2-thienyl)butan-1-ol reduction->intermediate1 amination Amination (e.g., Methylamine) intermediate1->amination intermediate2 (S)-3-(Methylamino)-1- (2-thienyl)-1-propanol amination->intermediate2 coupling Nucleophilic Aromatic Substitution (1-Fluoronaphthalene, NaH) intermediate2->coupling duloxetine Duloxetine coupling->duloxetine

Figure 1: Simplified synthetic pathway to Duloxetine from this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published as it is primarily a commercial intermediate. However, a general procedure for its synthesis can be adapted from Friedel-Crafts acylation methods.

Synthesis via Friedel-Crafts Acylation (General Procedure)

This protocol describes a general method for the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride.

Materials:

  • Thiophene

  • 4-Chlorobutyryl chloride

  • A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or stannic chloride (SnCl₄))[5]

  • Anhydrous dichloromethane (or another suitable solvent like carbon disulfide)[8][9]

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid catalyst and anhydrous dichloromethane.

  • Cool the suspension to 0-10 °C using an ice bath.

  • A solution of thiophene and 4-chlorobutyryl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

synthesis_workflow start Reaction Setup (Anhydrous conditions) addition Dropwise addition of Thiophene and 4-Chlorobutyryl chloride to Lewis acid suspension at 0-10 °C start->addition reaction Stirring at Room Temperature addition->reaction quench Quenching with HCl/Ice reaction->quench extraction Work-up (Separation, Washing, Drying) quench->extraction purification Purification (Vacuum Distillation or Chromatography) extraction->purification product Pure this compound purification->product

Figure 2: General workflow for the synthesis of this compound.

Safety and Handling

Based on safety data sheets for this compound and structurally similar compounds, the following handling precautions should be observed.[1][10][11][12]

Aspect Recommendation
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[1]
Handling Handle in a well-ventilated area. Avoid breathing vapors or mists. Wash thoroughly after handling.[1]
Storage Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Refrigeration may be recommended.[1]
Incompatible Materials Strong oxidizing agents and strong bases.[1][12]
Hazardous Decomposition Products Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride.[1]

Conclusion

This compound is a crucial chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Duloxetine. While detailed public data on its specific physical and spectral properties are limited, its chemical behavior is well-understood based on its functional groups. The synthetic procedures and safety information provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Further in-house analytical work is recommended to establish precise specifications for specific applications.

References

An In-Depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(2-thienyl)butan-1-one is a chemical intermediate of significant interest in the pharmaceutical industry. Its structure, featuring a reactive chlorobutyl chain attached to a thienyl ketone core, makes it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its critical role in drug development, and the relevant biological pathways of its derivatives.

Chemical Structure and Properties

  • CAS Number: 43076-59-1[1]

  • Molecular Formula: C₈H₉ClOS[1]

  • Molecular Weight: 188.67 g/mol [1]

  • IUPAC Name: 4-chloro-1-(thiophen-2-yl)butan-1-one

  • Synonyms: γ-Chloro-2-butyrothienone

Chemical Structure:

alt text

Physical and Chemical Properties:

PropertyValueReference
Boiling Point 144-146 °C at 9 mmHg[2]
Density 1.163 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.565[2]
Flash Point >110 °C (>230 °F)[2]
Appearance Clear gold to dark colored liquid[2]
Storage Temperature 0-6 °C[2]

Predicted Spectroscopic Data:

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.68dd1HThiophene H5
7.62dd1HThiophene H3
7.12dd1HThiophene H4
3.68t2H-CH₂-Cl
3.15t2H-CO-CH₂-
2.25quintet2H-CH₂-CH₂-CH₂-

Predicted ¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ) ppmAssignment
192.5C=O
144.0Thiophene C2
133.5Thiophene C5
132.0Thiophene C3
128.0Thiophene C4
44.5-CH₂-Cl
37.0-CO-CH₂-
27.5-CH₂-CH₂-CH₂-

Predicted Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
~3100C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1665C=O stretch (ketone)
~1410C=C stretch (aromatic)
~750C-Cl stretch

Predicted Mass Spectrometry (EI):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 188 and a characteristic [M+2]⁺ peak at m/z 190 with an approximate ratio of 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation patterns would likely involve the loss of the chlorine atom, cleavage of the butyl chain, and fragmentation of the thiophene ring.

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[3][4] Thiophene undergoes electrophilic substitution preferentially at the 2-position due to the greater stabilization of the cationic intermediate.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for the Friedel-Crafts acylation of thiophene.

Materials:

  • Thiophene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the cooled suspension while stirring.

  • After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the thiophene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a clear to dark colored liquid.

Application in Drug Development: Synthesis of Tiletamine

This compound is a crucial intermediate in the synthesis of the dissociative anesthetic, tiletamine .[2][5][6] Tiletamine is pharmacologically classified as an NMDA receptor antagonist and is structurally similar to ketamine.[5][7] In veterinary medicine, it is often combined with the benzodiazepine zolazepam.[8]

Tiletamine Synthesis Workflow:

The synthesis of tiletamine from this compound typically involves a multi-step process that includes amination and subsequent intramolecular rearrangement.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A This compound C Nucleophilic Substitution (Amination) A->C B Primary Amine (e.g., Ethylamine) B->C D Intramolecular Rearrangement/Cyclization C->D E Tiletamine D->E

Caption: Synthetic pathway from this compound to Tiletamine.

Signaling Pathway: Mechanism of Action of Tiletamine

Tiletamine, the downstream product of this compound, exerts its anesthetic and analgesic effects by acting as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][7] This receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.

Mechanism at the NMDA Receptor:

  • Glutamate and Glycine Binding: For the NMDA receptor to be activated, both the neurotransmitter glutamate and a co-agonist (typically glycine or D-serine) must bind to their respective sites on the receptor complex.

  • Channel Opening: This binding causes a conformational change that opens the ion channel.

  • Tiletamine Blockade: Tiletamine enters the open ion channel and binds to a site within the channel pore (the phencyclidine or PCP site). This physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron.

  • Inhibition of Excitatory Signaling: By blocking ion flow, tiletamine prevents the depolarization of the postsynaptic neuron, thereby inhibiting excitatory neurotransmission. This leads to the characteristic "dissociative anesthesia," marked by analgesia and amnesia.

G cluster_receptor NMDA Receptor cluster_activation Activation & Blockade Receptor Ion Channel (Closed) GlutamateSite Glutamate Site ActivatedReceptor Ion Channel (Open) GlutamateSite->ActivatedReceptor Opens Channel GlycineSite Glycine Site GlycineSite->ActivatedReceptor Opens Channel Glutamate Glutamate Glutamate->GlutamateSite Binds Glycine Glycine Glycine->GlycineSite Binds Tiletamine Tiletamine Tiletamine->ActivatedReceptor Enters Channel BlockedReceptor Ion Channel (Blocked) ActivatedReceptor->BlockedReceptor Blocks IonFlow Ca²⁺/Na⁺ Influx ActivatedReceptor->IonFlow NoFlow No Ion Influx BlockedReceptor->NoFlow Excitation Neuronal Excitation IonFlow->Excitation Leads to Inhibition Dissociative Anesthesia NoFlow->Inhibition Leads to

Caption: Tiletamine's mechanism of action as an NMDA receptor antagonist.

Conclusion

This compound is a valuable chemical building block, primarily recognized for its role as a key precursor in the synthesis of the anesthetic tiletamine. Its straightforward synthesis via Friedel-Crafts acylation and the clear, well-understood mechanism of its principal derivative make it a compound of continued interest for synthetic and medicinal chemists. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important intermediate.

References

The Synthetic Keystone: A Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one and its Role in the Genesis of Tiletamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical significance and application of 4-Chloro-1-(2-thienyl)butan-1-one. Extensive investigation reveals a notable absence of data regarding a direct mechanism of action for this compound within biological systems. Instead, its primary and well-documented role is that of a critical intermediate in the synthesis of the dissociative anesthetic, tiletamine. This document will, therefore, focus on the established synthetic utility of this compound, providing a detailed overview of its part in the chemical pathway to tiletamine. Furthermore, this guide will elucidate the mechanism of action of tiletamine as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, thereby providing the biological context for the application of its precursor, this compound.

This compound: A Profile

This compound is a chemical compound whose significance is firmly rooted in synthetic organic chemistry rather than direct pharmacology. The available scientific literature does not attribute any specific biological mechanism of action to this molecule. Its value lies in its chemical structure, which makes it an ideal precursor for the construction of more complex, pharmacologically active molecules.

Chemical Properties:

PropertyValue
CAS Number 43076-59-1
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol

The Synthetic Pathway to Tiletamine

The principal application of this compound is as a key intermediate in the synthesis of tiletamine, a well-known dissociative anesthetic used in veterinary medicine. The synthesis of tiletamine from its precursors is a multi-step process that leverages the reactivity of this compound.

Experimental Protocol: Synthesis of Tiletamine

While various patented methods exist with slight modifications, a general synthetic route involves the reaction of a precursor ketone with a halogenating agent, followed by amination and thermal rearrangement.[1][2] The following represents a generalized protocol and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

  • Cyclopentyl 2-thienyl ketone (precursor to the chlorinated intermediate)

  • Halogenating agent (e.g., sulfuryl chloride)

  • Amine (e.g., ethylamine)

  • Suitable solvent (e.g., dichlorobenzene)

  • Acid for salt formation (e.g., hydrochloric acid)

Generalized Procedure:

  • Halogenation: Cyclopentyl 2-thienyl ketone is halogenated to form a halogenated cyclopentane 2-thienyl ketone. This step introduces a leaving group for the subsequent amination.

  • Amination: The halogenated intermediate is then reacted with an amine, such as ethylamine, to introduce the amino group.

  • Thermal Rearrangement: The resulting product undergoes thermal rearrangement in a suitable solvent at an elevated temperature to form the tiletamine free base.[1][2]

  • Salt Formation: The tiletamine free base can then be converted to a more stable and soluble salt, such as tiletamine hydrochloride, by reacting it with the corresponding acid.

The use of a single solvent for multiple steps is a key optimization in some patented processes to improve yield and reduce manufacturing costs.[1][2]

Synthetic Workflow Diagram

Synthesis_of_Tiletamine cluster_precursor Precursor Stage cluster_intermediate Intermediate Formation cluster_final_product Final Product Formation Cyclopentyl_2_thienyl_ketone Cyclopentyl 2-thienyl ketone Halogenated_ketone Halogenated Cyclopentane 2-thienyl Ketone Cyclopentyl_2_thienyl_ketone->Halogenated_ketone Halogenation Aminated_intermediate Aminated Intermediate Halogenated_ketone->Aminated_intermediate Amination with Ethylamine Tiletamine_free_base Tiletamine Free Base Aminated_intermediate->Tiletamine_free_base Thermal Rearrangement Tiletamine_HCl Tiletamine Hydrochloride Tiletamine_free_base->Tiletamine_HCl Acid Addition (HCl)

Synthesis of Tiletamine from a Ketone Precursor.

Mechanism of Action of Tiletamine

While this compound does not have a known direct biological effect, the final product of its synthetic pathway, tiletamine, is a potent and well-characterized pharmacological agent. Tiletamine is classified as a dissociative anesthetic and its mechanism of action is primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5]

The NMDA receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[6][7] It is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions into the neuron.[6]

Tiletamine acts as a non-competitive antagonist at the NMDA receptor.[8][9] It binds to a site within the ion channel of the receptor, physically blocking the passage of ions.[8] This blockade of the NMDA receptor leads to a disruption of normal glutamatergic neurotransmission, resulting in the characteristic effects of dissociative anesthesia, including analgesia, amnesia, and catalepsy.[3][10]

Signaling Pathway of NMDA Receptor Antagonism by Tiletamine

NMDA_Antagonism cluster_synapse Glutamatergic Synapse cluster_drug_action Pharmacological Intervention Glutamate_Glycine Glutamate & Glycine/D-Serine NMDA_Receptor NMDA Receptor Glutamate_Glycine->NMDA_Receptor Binds to Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Neuronal_Activation Neuronal Activation & Synaptic Plasticity Ca_Influx->Neuronal_Activation Tiletamine Tiletamine Tiletamine->Ion_Channel Blocks

Mechanism of Tiletamine as an NMDA Receptor Antagonist.

Quantitative Data

There is no available quantitative data, such as IC₅₀ or Kᵢ values, for the direct biological activity of this compound, as it is not recognized as a pharmacologically active agent. The relevant quantitative data pertains to the final product, tiletamine, and its interaction with the NMDA receptor. Such data would be found in pharmacology studies specifically investigating tiletamine.

Conclusion

References

Spectroscopic Profile of 4-Chloro-1-(2-thienyl)butan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic profile of 4-Chloro-1-(2-thienyl)butan-1-one (CAS No: 43076-59-1). Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predicted data is based on established spectroscopic principles and analysis of analogous chemical structures. This guide also includes detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with this or similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of the compound's structure, including the thiophene ring, the ketone carbonyl group, and the chloroalkyl chain.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts, multiplicities, and integrations for this compound are presented below.

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
7.75 - 7.85Doublet of doublets1HThiophene H5
7.60 - 7.70Doublet of doublets1HThiophene H3
7.10 - 7.20Doublet of doublets1HThiophene H4
3.60 - 3.70Triplet2H-CH₂-Cl
3.10 - 3.20Triplet2H-CO-CH₂-
2.15 - 2.25Quintet2H-CH₂-CH₂-CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. The predicted chemical shifts for the distinct carbon atoms of this compound are as follows.

Chemical Shift (δ) ppmProvisional Assignment
~192.5C=O (Ketone)
~144.0Thiophene C2
~134.5Thiophene C5
~132.0Thiophene C3
~128.5Thiophene C4
~44.8-CH₂-Cl
~38.2-CO-CH₂-
~28.0-CH₂-CH₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch (Thiophene)
2960 - 2850MediumAliphatic C-H stretch
~1670StrongC=O stretch (Aryl ketone)
1520 - 1400Medium-StrongC=C skeletal vibrations (Thiophene ring)
~740StrongC-S stretch
700 - 600StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted major fragments for this compound under electron ionization (EI) are shown below. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/z RatioPredicted Relative IntensityAssignment
188/190Moderate[M]⁺ / [M+2]⁺ Molecular ion
111High[C₄H₃S-CO]⁺ (Thienoyl cation)
83Moderate[C₄H₃S]⁺ (Thienyl cation)
77Moderate[C₄H₅Cl]⁺
49/51Low[CH₂Cl]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).

  • Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition :

    • ¹H NMR : Acquire the proton spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A significantly larger number of scans is typically required compared to ¹H NMR.

  • Data Processing : The acquired Free Induction Decay (FID) is converted to the frequency domain via a Fourier Transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For liquid samples (neat) : A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

    • For solid samples (KBr pellet) : A small amount of the solid is finely ground with anhydrous KBr powder and pressed into a thin, transparent disk using a hydraulic press.

  • Data Acquisition : A background spectrum of the salt plates or KBr pellet is recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer in various ways, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : The molecules are ionized, commonly using Electron Ionization (EI) for volatile compounds, which produces a molecular ion and characteristic fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for chemical analysis and the fundamental principles of NMR spectroscopy.

Spectroscopic_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Interpretation Data Analysis & Interpretation Compound This compound Purification Purification Compound->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship_NMR Sample_in_B0 Sample in Magnetic Field (B₀) RF_Pulse RF Pulse Applied Sample_in_B0->RF_Pulse Resonance Nuclear Resonance (Energy Absorption) RF_Pulse->Resonance Relaxation Relaxation (Energy Emission) Resonance->Relaxation FID_Signal FID Signal Detected Relaxation->FID_Signal Fourier_Transform Fourier Transform FID_Signal->Fourier_Transform NMR_Spectrum NMR Spectrum Fourier_Transform->NMR_Spectrum

Caption: A logical diagram illustrating the key stages of an NMR experiment.

4-Chloro-1-(2-thienyl)butan-1-one physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Chloro-1-(2-thienyl)butan-1-one, tailored for researchers, scientists, and professionals in drug development. The document details the compound's properties, experimental protocols for its synthesis and analysis, and essential safety information.

Core Compound Identification

This compound is a chemical compound that serves as a key intermediate in various synthetic applications. Its structure features a thiophene ring attached to a four-carbon chain with a terminal chlorine atom and a ketone functional group.

IdentifierValue
IUPAC Name This compound
Synonyms 4-Chloro-2'-butyrothienone, γ-Chloro-2-butyrothienone
CAS Number 43076-59-1[1][2]
Molecular Formula C₈H₉ClOS[1]
Molecular Weight 188.67 g/mol [1]

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Appearance No information available-
Melting Point No data available-
Boiling Point No data available-
Density No data available-
Solubility No data available-

Experimental Protocols

3.1. Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, this would involve the reaction of thiophene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[3] Stannic chloride is often preferred as a catalyst for reactions involving thiophene to prevent polymerization.[3]

Methodology:

  • A solution of thiophene and 4-chlorobutyryl chloride is prepared in a suitable dry, non-polar solvent (e.g., benzene or carbon disulfide) in a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube to maintain anhydrous conditions.[3]

  • The flask is cooled in an ice bath to 0 °C.

  • The Lewis acid catalyst (e.g., stannic chloride) is added dropwise to the stirred solution.[3]

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.[3]

  • The reaction is quenched by the slow addition of a mixture of water and concentrated hydrochloric acid to hydrolyze the addition product.[3]

  • The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., calcium chloride or sodium sulfate).[3][4]

  • The solvent and any unreacted thiophene are removed by distillation.[3]

  • The final product, this compound, is purified by vacuum distillation.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Thiophene Thiophene Reaction Friedel-Crafts Acylation Thiophene->Reaction ChlorobutyrylChloride 4-Chlorobutyryl Chloride ChlorobutyrylChloride->Reaction Catalyst SnCl4 (Lewis Acid) Catalyst->Reaction Solvent Dry Benzene Solvent->Reaction Temperature 0°C to Room Temp. Temperature->Reaction Hydrolysis Hydrolysis (HCl/H2O) Extraction Extraction Hydrolysis->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product Reaction->Hydrolysis

Caption: Synthetic workflow for this compound.

3.2. Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band in the region of 1665-1760 cm⁻¹ corresponding to the C=O stretching of the ketone.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments. Protons on the thiophene ring would appear in the aromatic region, while the protons of the butyl chain would appear as distinct multiplets in the aliphatic region.

    • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the aliphatic chain.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help in confirming the structure. The molecular ion peak would be expected at m/z corresponding to the molecular weight of 188.67 g/mol .

Safety and Handling

Safety data sheets for this compound indicate that it should be handled with care in a laboratory setting. While some sources suggest it is not considered hazardous under OSHA regulations, others indicate potential for skin and eye irritation, and it may be harmful if swallowed.[6][7][8]

General Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Avoid breathing vapors or mists.[7]

  • Wash hands thoroughly after handling.[6]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container. Refrigeration is recommended.[6][7]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]

  • Skin: Wash off immediately with soap and plenty of water.[6]

  • Ingestion: If swallowed, seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_storage Storage Compound This compound SkinIrritation Skin Irritation Compound->SkinIrritation EyeIrritation Eye Irritation Compound->EyeIrritation IngestionToxicity Harmful if Swallowed Compound->IngestionToxicity Cool Cool Place Compound->Cool Dry Dry Place Compound->Dry Ventilated Well-Ventilated Area Compound->Ventilated Sealed Tightly Sealed Container Compound->Sealed Handling Safe Handling Compound->Handling Gloves Protective Gloves Goggles Safety Goggles LabCoat Lab Coat FumeHood Use in Fume Hood Handling->Gloves Handling->Goggles Handling->LabCoat Handling->FumeHood

Caption: Safety and handling guidelines for the compound.

Conclusion

This compound is a valuable chemical intermediate with specific physical and chemical properties that dictate its handling and use in synthesis. This guide has provided a detailed overview of its characteristics, a plausible synthesis protocol via Friedel-Crafts acylation, methods for its analytical characterization, and essential safety precautions. This information is intended to support researchers and scientists in the safe and effective use of this compound in their work.

References

The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. This technical guide provides an in-depth overview of these activities, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support researchers, scientists, and drug development professionals in their quest for new and effective therapies.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing molecules have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1][3]

Quantitative Anticancer Data

The cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are tables summarizing the IC50 values of representative thiophene derivatives.

Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot specified
PC-3 (Prostate Cancer)2.15 ± 0.12
4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot specified
PC-3 (Prostate Cancer)3.12 ± 0.15
2b Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)5.46Not specifiedNot specified
2d Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)8.85Not specifiedNot specified
2e Thiophene CarboxamideHep3B (Hepatocellular Carcinoma)12.58Not specifiedNot specified
TP 5 2,3-fused thiopheneSMMC-7721 (Hepatocellular Carcinoma)<30.0Paclitaxel35.33

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Materials:

  • Cancer cell lines (e.g., HepG2, PC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiophene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for another 24-72 hours.[7]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[7]

Signaling Pathways in Cancer

Thiophene derivatives can modulate various signaling pathways implicated in cancer progression. A notable mechanism is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Akt signaling pathway, which are critical for angiogenesis and cell survival.[4][5]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibition Akt Akt Thiophene->Akt Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Inoculum Standardized Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation SerialDilution Serial Dilution of Thiophene Derivative SerialDilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC MIC Determination (Visual/OD Reading) Incubation->MIC anti_inflammatory_pathway cluster_membrane Cell Membrane Phospholipids cluster_cytoplasm Cytoplasm ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX LOX LOX Enzyme ArachidonicAcid->LOX Thiophene Thiophene Derivative Thiophene->COX Inhibition Thiophene->LOX Inhibition Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes neuro_pathway cluster_synapse Synaptic Cleft cluster_drug ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Thiophene Thiophene Derivative Thiophene->AChE Inhibition

References

An In-depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(2-thienyl)butan-1-one and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The presence of a thiophene ring, a key structural motif in many pharmaceuticals, combined with a reactive chlorobutanone chain, makes these compounds versatile scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this chemical series, with a focus on their potential as anticancer and antimicrobial agents. The information is curated to assist researchers in navigating the complexities of developing these compounds from the laboratory to potential clinical applications.

Chemical Synthesis

The primary route for the synthesis of this compound and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a thiophene ring with a 4-chlorobutyryl group, typically using a Lewis acid catalyst.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the acylation of a thiophene derivative followed by further modifications to generate diverse analogs.

G cluster_synthesis Synthesis Workflow Thiophene Thiophene Derivative FriedelCrafts Friedel-Crafts Acylation Thiophene->FriedelCrafts AcylChloride 4-Chlorobutyryl Chloride AcylChloride->FriedelCrafts LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->FriedelCrafts CoreCompound This compound Core FriedelCrafts->CoreCompound Modification Chemical Modification CoreCompound->Modification Analogs Diverse Analogs Modification->Analogs

A generalized workflow for the synthesis of this compound analogs.

Biological Activity

Thiophene-containing compounds are known to exhibit a wide range of biological activities.[1][2] Derivatives of this compound are of particular interest for their potential anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of thiophene derivatives is attributed to various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of apoptosis.[3][4] Quantitative structure-activity relationship (QSAR) studies on related thiophene compounds suggest that factors such as molecular volume and hydrophobicity play a crucial role in their antitumor activity against cell lines like MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer).[1]

Table 1: Cytotoxicity of Structurally Related Thiophene Derivatives against Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Thienyl Chalcone 1 ChalconeMCF-7 (Breast)7.79 ± 0.81[5]
Thienyl Chalcone 2 ChalconeMDA-MB-231 (Breast)5.27 ± 0.98[5]
Thiophene Carboxamide 3 CarboxamideHep3B (Liver)5.46[6]
Thiophene Carboxamide 4 CarboxamideHep3B (Liver)12.58[6]
Fused Thiophene 5 Fused ThiopheneHepG2 (Liver)3.77 ± 0.17[7]
Fused Thiophene 6 Fused ThiophenePC-3 (Prostate)7.47 ± 0.42[7]
Antimicrobial Activity

Thiophene derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[8] The mechanism of action can involve the inhibition of essential enzymes or disruption of cell membrane integrity. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds.[9][10]

Table 2: Antimicrobial Activity of Structurally Related Thiophene Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Thiazolyl Thiophene 1 ThiazoleS. aureus>256[11]
Thiazolyl Thiophene 2 ThiazoleE. coli>256[11]
Triazole Thiophene 3 TriazoleS. aureus31.25[12]
Thiadiazole Thiophene 4 ThiadiazoleB. subtilis15.63[12]
Benzamide Thiophene 5 BenzamideCol-R A. baumannii16[10]
Benzamide Thiophene 6 BenzamideCol-R E. coli8[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of thiophene.

Materials:

  • Thiophene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 4-chlorobutyryl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • Addition of Thiophene: After the acyl chloride addition is complete, add thiophene (1 - 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.[13]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding crushed ice, followed by dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

G cluster_protocol Friedel-Crafts Acylation Protocol Start Suspend AlCl3 in DCM at 0°C AddAcyl Add 4-Chlorobutyryl Chloride Start->AddAcyl AddThiophene Add Thiophene AddAcyl->AddThiophene React Stir at Room Temperature AddThiophene->React Quench Quench with Ice and HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography Dry->Purify Product Pure this compound Purify->Product

A step-by-step workflow for the Friedel-Crafts acylation synthesis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method to assess antimicrobial activity.[8]

Materials:

  • Synthesized thiophene compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotic (positive control)

  • DMSO (solvent)

Procedure:

  • Bacterial Culture Preparation: Culture the bacterial strain on an appropriate agar plate for 18-24 hours at 37°C. Inoculate a colony into MHB and incubate until it reaches the logarithmic growth phase. Dilute the bacterial suspension to a standardized concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Compound Dilution: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial suspension to each well. Include positive controls (bacteria with a standard antibiotic) and negative controls (bacteria with DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not yet fully elucidated, related thiophene compounds have been shown to exert their anticancer effects through various mechanisms.

G cluster_pathway Potential Anticancer Mechanisms of Thiophene Derivatives Thiophene Thiophene Derivative Tubulin Tubulin Polymerization Thiophene->Tubulin inhibition Topoisomerase Topoisomerase Thiophene->Topoisomerase inhibition ROS Reactive Oxygen Species (ROS) Thiophene->ROS induction CellCycle Cell Cycle Arrest Tubulin->CellCycle DNADamage DNA Damage Topoisomerase->DNADamage Apoptosis Apoptosis ROS->Apoptosis CellCycle->Apoptosis DNADamage->Apoptosis

Potential signaling pathways modulated by thiophene-based anticancer agents.

Conclusion

This compound derivatives and analogs are a class of compounds with considerable promise for the development of new anticancer and antimicrobial drugs. This guide has provided an overview of their synthesis, a summary of the biological activities of related compounds, and detailed experimental protocols to aid researchers in this field. Further investigation into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully realize their therapeutic potential.

References

The Role of 4-Chloro-1-(2-thienyl)butan-1-one in Duloxetine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Core Intermediate: This technical guide addresses the synthesis of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). Initial analysis of established manufacturing routes for duloxetine indicates that the core intermediate is 3-Chloro-1-(2-thienyl)propan-1-one , rather than 4-Chloro-1-(2-thienyl)butan-1-one. The synthetic pathways detailed in scientific literature and patents consistently point to the three-carbon chain chloro-ketone as the key precursor. This guide will, therefore, focus on the pivotal role of 3-Chloro-1-(2-thienyl)propan-1-one in the synthesis of (S)-duloxetine.

Executive Summary

Duloxetine is a widely prescribed antidepressant. Its synthesis is a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer. A key strategic approach to achieving this involves the asymmetric reduction of a prochiral ketone, 3-chloro-1-(2-thienyl)propan-1-one, to establish the chiral center in the molecule. This guide provides a detailed overview of this synthetic route, including the preparation of the chloro-ketone intermediate, its stereoselective reduction, and its subsequent conversion to duloxetine. Experimental protocols for the key transformations and quantitative data from various methods are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis Pathway Overview

The synthesis of duloxetine from 3-chloro-1-(2-thienyl)propan-1-one can be broadly divided into four key stages:

  • Synthesis of the Ketone Precursor: Preparation of 3-chloro-1-(2-thienyl)propan-1-one via Friedel-Crafts acylation.

  • Asymmetric Reduction: Enantioselective reduction of the ketone to form the chiral alcohol, (S)-3-chloro-1-(2-thienyl)-1-propanol. This is the critical chirality-inducing step.

  • Amination: Conversion of the chiral chloro-alcohol to (S)-3-(methylamino)-1-(2-thienyl)-1-propanol.

  • Naphthyl Ether Formation: Final coupling with 1-fluoronaphthalene to yield (S)-duloxetine.

The overall synthetic scheme is depicted below:

G cluster_0 Duloxetine Synthesis Pathway Thiophene Thiophene ChloroKetone 3-Chloro-1-(2-thienyl)propan-1-one Thiophene->ChloroKetone Friedel-Crafts Acylation (e.g., AlCl3) ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->ChloroKetone ChiralAlcohol (S)-3-Chloro-1-(2-thienyl)-1-propanol ChloroKetone->ChiralAlcohol Asymmetric Reduction (Chemical or Enzymatic) AminoAlcohol (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol ChiralAlcohol->AminoAlcohol Amination (Methylamine) Duloxetine (S)-Duloxetine AminoAlcohol->Duloxetine Williamson Ether Synthesis (e.g., NaH) Fluoronaphthalene 1-Fluoronaphthalene Fluoronaphthalene->Duloxetine

Figure 1: Overall synthesis pathway for (S)-duloxetine.

Key Experimental Stages and Data

Synthesis of 3-Chloro-1-(2-thienyl)propan-1-one

This precursor is typically synthesized via a Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Table 1: Representative Data for Friedel-Crafts Acylation

ReactantsCatalystSolventTemperatureReaction TimeYieldReference
Thiophene, 3-Chloropropionyl ChlorideAlCl₃Methylene Chloride0 °C to RT1-2 hours>90%General Procedure
Thiophene, 3-Chloropropionyl ChlorideSnCl₄BenzeneRTNot specifiedHigh[1]
Asymmetric Reduction of 3-Chloro-1-(2-thienyl)propan-1-one

This is the most critical step for establishing the stereochemistry of duloxetine. Both chemical and enzymatic methods have been successfully employed.

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a common and effective method.

G cluster_1 CBS Reduction Workflow Start Start: 3-Chloro-1-(2-thienyl)propan-1-one Catalyst (R)-Me-CBS Catalyst + Borane Source (BH3·THF) Start->Catalyst Reaction Reaction in Anhydrous THF (-78°C to -40°C) Catalyst->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product End: (S)-3-Chloro-1-(2-thienyl)-1-propanol Purification->Product

Figure 2: Workflow for CBS asymmetric reduction.

Biocatalysis offers a green and highly selective alternative. Various microorganisms and isolated enzymes (alcohol dehydrogenases) have been shown to effectively reduce the chloro-ketone.

Table 2: Comparison of Asymmetric Reduction Methods

MethodCatalyst/EnzymeReducing Agent/CofactorSolvent/BufferYieldEnantiomeric Excess (ee)Reference
Chemical
CBS Reduction(R)-OxazaborolidineBH₃·THFTHFHigh>95%[1]
Enzymatic
Whole-Cell BioreductionCandida pseudotropicalis 104 (immobilized)Glucose (co-substrate)Potassium Phosphate Buffer (pH 6.6-7.2)100%>99%
Isolated EnzymeAlcohol Dehydrogenase from ThermoanaerobacterIsopropanol (co-substrate)Not specified>90%95%[2]
Amination and Naphthyl Ether Formation

The resulting (S)-3-chloro-1-(2-thienyl)-1-propanol is converted to the corresponding methylamino alcohol, which is then coupled with 1-fluoronaphthalene in a Williamson ether synthesis to yield duloxetine.

Table 3: Data for Final Synthesis Steps

ReactionReactantsReagents/ConditionsYieldReference
Amination(S)-3-Chloro-1-(2-thienyl)-1-propanol, MethylamineNaI, Acetone/THFHigh[1]
Naphthyl Ether Formation(S)-3-(Methylamino)-1-(2-thienyl)-1-propanol, 1-FluoronaphthaleneNaH in DMA or KOH in DMSO/Toluene~88%[1][3]

Experimental Protocols

Protocol for Friedel-Crafts Acylation of Thiophene
  • Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous methylene chloride.

  • Cooling: The suspension is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: A solution of 3-chloropropionyl chloride (1.0 eq) in methylene chloride is added dropwise to the stirred suspension.

  • Addition of Thiophene: Thiophene (1.0 eq) is then added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude 3-chloro-1-(2-thienyl)propan-1-one, which can be purified by vacuum distillation or used directly in the next step.

Protocol for Asymmetric Reduction using CBS Catalyst
  • Setup: A flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen) is charged with (R)-Me-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous THF.

  • Borane Addition: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 eq) is added dropwise at 0 °C.

  • Substrate Addition: A solution of 3-chloro-1-(2-thienyl)propan-1-one (1.0 eq) in anhydrous THF is added dropwise at -78 °C (dry ice/acetone bath).

  • Reaction: The mixture is stirred at -78 °C for 1 hour, then allowed to warm to approximately -40 °C over 30 minutes. The reaction progress is monitored by TLC.

  • Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -40 °C.

  • Workup: The mixture is warmed to room temperature, and the solvent is removed in vacuo. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude (S)-3-chloro-1-(2-thienyl)-1-propanol is purified by flash column chromatography. Enantiomeric excess is determined by chiral HPLC analysis.

Protocol for Amination and Ether Synthesis
  • Amination: (S)-3-chloro-1-(2-thienyl)-1-propanol (1.0 eq) and sodium iodide (1.1 eq) are dissolved in acetone. The mixture is stirred, and then a solution of methylamine in THF is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is worked up with an aqueous base and extracted with an organic solvent to yield (S)-3-(methylamino)-1-(2-thienyl)-1-propanol.

  • Ether Synthesis: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylacetamide (DMA) is added a solution of (S)-3-(methylamino)-1-(2-thienyl)-1-propanol (1.0 eq) in DMA at room temperature. The mixture is stirred until hydrogen evolution ceases. 1-Fluoronaphthalene (1.1 eq) is then added, and the reaction mixture is heated. After completion, the reaction is cooled, quenched with water, and extracted with an appropriate solvent (e.g., toluene). The organic layer is washed, dried, and concentrated. The crude duloxetine is then typically converted to its hydrochloride salt and purified by recrystallization.

Conclusion

The synthesis of duloxetine via the 3-chloro-1-(2-thienyl)propan-1-one intermediate is a robust and efficient method. The key to this pathway is the highly selective asymmetric reduction of the prochiral ketone, which can be achieved with excellent enantioselectivity using either chemical catalysts like the CBS reagent or through biocatalytic methods. This guide has outlined the core chemical transformations, provided key quantitative data for process evaluation, and detailed experimental protocols for laboratory-scale synthesis. The choice between chemical and enzymatic reduction will depend on factors such as scale, cost, and available expertise, with enzymatic routes offering a more sustainable and often more selective option. This pathway remains a cornerstone in the manufacturing of this important pharmaceutical agent.

References

In-Depth Technical Guide: 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1-(2-thienyl)butan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, detailed synthesis protocols, and its role in the broader context of drug development.

Chemical Properties and Data

This compound is a halogenated ketone featuring a thiophene ring. Its bifunctional nature, possessing both a reactive carbonyl group and an alkyl chloride, makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 43076-59-1[1]
Molecular Formula C₈H₉ClOS[1]
Molecular Weight 188.67 g/mol [1]
Appearance Not specified in detail in reviewed literature
Boiling Point Not specified in detail in reviewed literature
Melting Point Not specified in detail in reviewed literature

Table 2: Spectroscopic Data

  • ¹H NMR: Signals for the aromatic protons, and triplets for the methylene groups of the butyl chain.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butyl chain.

  • IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Note: The exact chemical shifts and absorption frequencies for this compound will differ due to the electronic effects of the thiophene ring compared to a benzene ring.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.

Materials:

  • Thiophene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 4-chlorobutyryl chloride to the cooled suspension with vigorous stirring. The formation of the acylium ion complex will occur.

  • Addition of Thiophene: To this mixture, add thiophene dropwise from the addition funnel, maintaining the temperature between 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically several hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Table 3: Example Reaction Parameters (Hypothetical)

ParameterValue
Molar Ratio (Thiophene:4-Chlorobutyryl chloride:AlCl₃) 1 : 1.1 : 1.2
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Purification Method Vacuum Distillation
Expected Yield 70-85% (This is an estimate based on similar reactions)

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its structure allows for subsequent chemical modifications to build more complex molecules.

Synthesis of Duloxetine Precursors

One of the notable applications of this compound is in the synthesis of intermediates for the antidepressant drug, Duloxetine. The chloro group can be displaced by an amine, and the ketone can be reduced to a hydroxyl group, forming a key chiral intermediate.

duloxetine_synthesis_pathway start This compound intermediate1 Amination Product start->intermediate1 Amination (e.g., with methylamine) intermediate2 Reduced Intermediate (Chiral Alcohol) intermediate1->intermediate2 Ketone Reduction (e.g., NaBH4) duloxetine Duloxetine intermediate2->duloxetine Further Synthetic Steps

Pathway to Duloxetine Precursors.
Synthesis of Tiletamine Analogues

While not a direct precursor to Tiletamine itself, the structural motif of this compound is relevant to the synthesis of related compounds. The synthesis of Tiletamine involves the reaction of 2-thienylmagnesium bromide with a cyclohexanone derivative. However, the chemistry of thienyl ketones is central to this class of dissociative anesthetics.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical placement of this compound in a broader synthetic context.

synthesis_workflow reactants Thiophene + 4-Chlorobutyryl Chloride + AlCl3 in CH2Cl2 reaction Friedel-Crafts Acylation (0°C to RT) reactants->reaction quench Quench with HCl/Ice reaction->quench extraction Workup: - Separate Layers - Extract with CH2Cl2 - Wash with NaHCO3/Brine quench->extraction purification Purification: - Dry over Na2SO4 - Concentrate - Vacuum Distillation extraction->purification product This compound purification->product

Synthesis Workflow Diagram.

logical_relationship start_materials Thiophene & 4-Chlorobutyryl Chloride core_intermediate This compound start_materials->core_intermediate Friedel-Crafts Acylation key_intermediate Key Pharmaceutical Intermediates (e.g., amino alcohols) core_intermediate->key_intermediate Further Functionalization (e.g., amination, reduction) api Active Pharmaceutical Ingredients (e.g., Duloxetine) key_intermediate->api Final Synthetic Steps

Role as a Key Synthetic Intermediate.

References

In-Depth Technical Guide on the Safety and Handling of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols. All personnel handling this chemical must be thoroughly trained in laboratory safety procedures.

Introduction

4-Chloro-1-(2-thienyl)butan-1-one, with CAS number 43076-59-1, is a chemical intermediate used in various synthetic organic chemistry applications, including the development of pharmaceutical compounds. Its structure, featuring a thiophene ring and a chlorinated alkyl chain, necessitates careful handling to mitigate potential health and safety risks. This guide provides a comprehensive overview of its known safety profile, handling procedures, and emergency protocols, based on available data.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as hazardous. The toxicological properties have not been fully investigated, and much of the detailed data is currently unavailable. However, the existing classifications indicate significant potential hazards.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning

Pictogram:

  • GHS07 (Exclamation Mark)[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 43076-59-1[1][2][3]
Molecular Formula C₈H₉ClOS[3]
Molecular Weight 188.67 g/mol [3]
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point 144-146 °C at 9 mmHg[2]
Density 1.663 g/mL at 25 °C[2]
Refractive Index n20/D 1.565[2]
Flash Point >230 °F (>110 °C)[2]
Solubility No data available

Toxicological and Ecotoxicological Data

Detailed quantitative toxicological and ecotoxicological data for this compound are largely unavailable in the public domain. Safety Data Sheets repeatedly state that "the toxicological properties have not been fully investigated" and report "No data available" for specific endpoints like reproductive toxicity, STOT-repeated exposure, and ecotoxicity.[2]

Table 2: Summary of Toxicological and Ecotoxicological Data

EndpointResultReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available[2]
STOT-Single Exposure Category 3 (May cause respiratory irritation)[1]
STOT-Repeated Exposure No data available[2]
Aspiration Hazard No data available[2]
Ecotoxicity Do not empty into drains.[2]
Persistence and Degradability No information available.[2]
Bioaccumulation/Accumulation No information available.[2]
Mobility in Soil No information available.[2]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound. The following sections detail the necessary procedures for safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this chemical. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment (PPE) Eye Eye Protection (Chemical safety goggles or face shield) End Proceed with Experiment Hand Hand Protection (Chemical-resistant gloves, e.g., nitrile) Body Body Protection (Laboratory coat) Respiratory Respiratory Protection (Use in a certified chemical fume hood) Start Before Handling Chemical Start->Eye Start->Hand Start->Body Start->Respiratory

Caption: Mandatory PPE for handling this compound.

Detailed PPE Specifications:

  • Eye/Face Protection: Wear chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing vapors or mists.[2]

Handling and Storage Procedures

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing vapors or mists.[2]

  • Do not ingest. If swallowed, seek immediate medical assistance.[2]

  • Wash hands thoroughly after handling.[2]

  • Remove and wash contaminated clothing and gloves before reuse.[2]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Keep refrigerated for long-term storage.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

The logical workflow for handling and storage is depicted below.

Handling_Storage_Workflow Receive Receive Chemical Store Store in designated area: - Refrigerated - Dry, cool, well-ventilated - Away from oxidizing agents Receive->Store Use Use in Fume Hood (Wear full PPE) Store->Use Seal Tightly Seal Container After Use Use->Seal Return Return to Storage Seal->Return Return->Store For subsequent use

Caption: General workflow for handling and storage of the chemical.

Emergency and First-Aid Protocols

Immediate action is required in case of exposure. The following procedures should be followed.

Table 3: First-Aid Measures

Exposure RouteProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[2]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. If possible, drink milk afterwards.[2]

The decision-making process for responding to an accidental exposure is illustrated below.

Emergency_Response Exposure Accidental Exposure Occurs Skin Skin Contact Exposure->Skin Skin Eye Eye Contact Exposure->Eye Eye Inhalation Inhalation Exposure->Inhalation Inhalation Ingestion Ingestion Exposure->Ingestion Ingestion Wash Wash with soap & water Remove contaminated clothing Skin->Wash Flush Flush with water for 15+ min Lift eyelids Eye->Flush FreshAir Move to fresh air Provide oxygen if needed Inhalation->FreshAir NoVomit Do NOT induce vomiting Call for help Ingestion->NoVomit Medical Seek Immediate Medical Attention Wash->Medical Flush->Medical FreshAir->Medical NoVomit->Medical

Caption: Decision tree for first-aid response to exposure.

Accidental Release and Disposal Measures

Spill Response:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[2]

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Cleanup: Sweep up and shovel into suitable containers for disposal.[2] Avoid dust formation.

  • Environmental Precautions: Do not let product enter drains.[2]

Waste Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Waste must be collected in designated, labeled "Halogenated Organic Waste" containers.

Stability and Reactivity

Table 4: Stability and Reactivity Profile

ParameterInformationReference
Reactivity No data available, but generally stable.[1]
Chemical Stability Stable under normal conditions and recommended storage.[1][2]
Possibility of Hazardous Reactions None under normal processing.[2]
Conditions to Avoid Incompatible products, excess heat, sources of ignition.
Incompatible Materials Strong oxidizing agents.[1][2]
Hazardous Decomposition Products Under fire conditions, may produce irritating gases and vapors such as carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen chloride gas.[2]

Conclusion

This compound is a chemical intermediate with identified hazards, including acute oral toxicity and irritation to the skin, eyes, and respiratory system. The lack of comprehensive toxicological and environmental data necessitates a cautious approach, treating the substance as potentially more hazardous than currently classified. Strict adherence to the handling, storage, and emergency protocols outlined in this guide is essential for ensuring the safety of laboratory personnel and protecting the environment. Always prioritize the use of engineering controls and appropriate personal protective equipment.

References

4-Chloro-1-(2-thienyl)butan-1-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-1-(2-thienyl)butan-1-one

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical intermediates is paramount to ensuring the integrity of research and the quality of the final product. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound (CAS No. 43076-59-1), a key intermediate in various synthetic pathways.

Chemical Profile and Intrinsic Stability

This compound, also known as 4-Chloro-2'-butyrothienone, is a substituted thiophene derivative.[1] Structurally, it features a thiophene ring, a ketone group, and an alkyl chloride. The inherent reactivity of the alkyl chloride and the potential for oxidation of the thiophene ring are the primary considerations for its stability.

Under recommended storage conditions, the compound is generally considered stable.[1][2] Hazardous polymerization is not expected to occur.[1] However, exposure to elevated temperatures can lead to thermal decomposition, which may release irritating and toxic gases and vapors, including hydrogen chloride, carbon monoxide, carbon dioxide, and sulfur oxides.[1][2][3]

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the purity and stability of this compound. The following table summarizes the key parameters derived from safety data sheets and chemical supplier information.

ParameterRecommendationRationaleSource(s)
Storage Temperature Refrigerated; 0-6°C (32-43°F)To minimize degradation and maintain chemical integrity.[1][4]
Long-Term Storage Consider -20°C under an inert atmosphere (e.g., Nitrogen)For extended preservation, especially for reference standards, to prevent oxidative degradation.[5]
Container Tightly closed, original containerTo prevent contamination and exposure to moisture and air.[1][2][5][6]
Storage Environment Cool, dry, and well-ventilated areaTo prevent condensation and buildup of any potential vapors.[1][2][5][7]
Ignition Sources Keep away from heat and sources of ignitionAlthough the flash point is high (>230°F), this is a general precaution for organic chemicals.[4][5][6]
Incompatible Materials Strong oxidizing agentsThiophene and its derivatives can react violently with strong oxidizers.[1][2][8]
Personal Handling Use in a well-ventilated area; Avoid contact with skin, eyes, and clothingTo prevent irritation and exposure. The compound is classified as an irritant.[2][4][5]
Personal Protective Equipment (PPE) Wear suitable protective clothing, gloves (e.g., PVC), and eye/face protectionStandard chemical handling practice to ensure personal safety.[1][5][8]

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

G cluster_storage Storage Protocol cluster_handling Handling Protocol storage_start Compound Received check_duration Storage Duration? storage_start->check_duration short_term Short-Term (< 6 months) check_duration->short_term Short long_term Long-Term (> 6 months) check_duration->long_term Long refrigerate Store at 0-6°C in tightly sealed container short_term->refrigerate freeze Store at -20°C under Nitrogen long_term->freeze storage_end Stable Storage refrigerate->storage_end freeze->storage_end handling_start Use Required check_ventilation Adequate Ventilation? handling_start->check_ventilation use_hood Use Fume Hood check_ventilation->use_hood No proceed_ppe Proceed with PPE check_ventilation->proceed_ppe Yes wear_ppe Wear Gloves, Goggles, & Lab Coat use_hood->wear_ppe proceed_ppe->wear_ppe handling_end Safe Handling wear_ppe->handling_end

Caption: Logical workflow for storage and handling decisions.

General Protocol for Stability Testing

While specific degradation pathways for this compound are not extensively published, a general stability testing protocol can be established based on ICH guidelines for pharmaceutical substances.[9][10][11] This ensures that the material remains within its quality specifications throughout its lifecycle.

Objective: To evaluate the stability of this compound under various environmental conditions to define a retest period and optimal storage conditions.

Methodology:

  • Sample Preparation:

    • Use at least three batches of the compound to ensure reproducibility.[12]

    • Package the material in containers that simulate the proposed storage container/closure system.[12]

  • Stability Conditions:

    • Long-Term Study: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).[12][13]

    • Accelerated Study: Store samples at 40°C ± 2°C with 75% ± 5% RH.[10] This is used to predict the long-term stability and identify potential degradation products.[10]

    • Photostability Study (if applicable): Expose the compound to a controlled light source to assess its sensitivity to light.

  • Testing Schedule:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.[10]

    • Accelerated: Test at 0, 3, and 6 months.[10]

  • Analytical Methods:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay (Purity): Use a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the compound.

    • Related Substances (Impurities): The same HPLC method should be used to detect, quantify, and identify any degradation products.

    • Water Content: Karl Fischer titration may be used if the compound is sensitive to hydrolysis.

  • Data Evaluation:

    • Analyze trends in assay values and the formation of degradation products over time.

    • A "significant change" in an accelerated study (e.g., failure to meet specification) would trigger intermediate stability studies (e.g., at 30°C/65% RH).[9]

    • The data is used to establish a retest period, which is the time during which the active substance is expected to remain within its specification under the defined storage conditions.[9]

The following diagram outlines the general workflow for a chemical stability study.

G cluster_conditions Storage Conditions cluster_tests Analytical Testing start Start Stability Study prep Prepare Samples (3+ Batches) start->prep long_term Long-Term (25°C / 60% RH) prep->long_term accelerated Accelerated (40°C / 75% RH) prep->accelerated schedule Pull Samples at Scheduled Time Points long_term->schedule accelerated->schedule test_appearance Appearance schedule->test_appearance test_hplc HPLC (Assay/Impurities) schedule->test_hplc test_water Water Content (KF) schedule->test_water analyze Analyze Data Trends test_appearance->analyze test_hplc->analyze test_water->analyze end Establish Retest Period & Storage Conditions analyze->end

Caption: General workflow for a chemical stability study.

References

Methodological & Application

Synthesis of Duloxetine from 3-Chloro-1-(2-thienyl)propan-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely used antidepressant. This document provides detailed application notes and protocols for the synthesis of (S)-Duloxetine starting from 3-Chloro-1-(2-thienyl)propan-1-one. It is presumed that the intended starting material is 3-Chloro-1-(2-thienyl)propan-1-one, as a synthetic route from 4-Chloro-1-(2-thienyl)butan-1-one is not well-documented in the scientific literature and the former is a known precursor. The synthetic strategy presented here involves a stereoselective reduction of the ketone, followed by amination and etherification to yield the final product.

Overall Synthetic Pathway

The synthesis of Duloxetine from 3-Chloro-1-(2-thienyl)propan-1-one can be achieved through a three-step process, as illustrated in the workflow diagram below. The key transformations include an asymmetric reduction to establish the chiral center, followed by amination and a nucleophilic aromatic substitution to introduce the naphthyloxy moiety.

Duloxetine Synthesis Workflow start 3-Chloro-1-(2-thienyl)propan-1-one intermediate1 (S)-3-Chloro-1-(2-thienyl)propan-1-ol start->intermediate1 Asymmetric Reduction intermediate2 (S)-N-Methyl-3-hydroxy-3-(2-thienyl)propan-1-amine intermediate1->intermediate2 Amination final_product (S)-Duloxetine intermediate2->final_product Etherification Duloxetine_Alternative_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product 2-Acetylthiophene 2-Acetylthiophene 3-Dimethylamino-1-(2-thienyl)propan-1-one 3-Dimethylamino-1-(2-thienyl)propan-1-one 2-Acetylthiophene->3-Dimethylamino-1-(2-thienyl)propan-1-one Mannich Reaction (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propan-1-amine (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propan-1-amine 3-Dimethylamino-1-(2-thienyl)propan-1-one->(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propan-1-amine Asymmetric Reduction (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propan-1-amine->(S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine Etherification Duloxetine Duloxetine (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine->Duloxetine Demethylation

Application Notes and Protocols for the Friedel-Crafts Acylation of Thiophene with 4-Chlorobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride, yielding 4-chloro-1-(thiophen-2-yl)butan-1-one. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of catalyst is critical for reaction efficiency and selectivity.[1] This guide offers a comparative overview of different catalytic systems, a detailed step-by-step protocol for a standard laboratory synthesis, and discusses the applications of the product in drug discovery.

Reaction Overview and Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that installs an acyl group onto an aromatic ring.[2][3] In this case, the nucleophilic thiophene ring attacks an acylium ion electrophile. This electrophile is generated from the reaction of 4-chlorobutyryl chloride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][4] The resulting ketone product is deactivated towards further substitution, which prevents polyacylation, a significant advantage over Friedel-Crafts alkylation.[2][3]

The product, 4-chloro-1-(thiophen-2-yl)butan-1-one, is a valuable bifunctional molecule. The ketone can be further modified, and the alkyl chloride provides a reactive site for nucleophilic substitution, making it a versatile building block in medicinal chemistry.[5][6] Thiophene-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[7]

Reaction_Mechanism cluster_activation 1. Electrophile Generation cluster_attack 2. Nucleophilic Attack cluster_rearo 3. Rearomatization Thiophene Thiophene SigmaComplex Sigma Complex (Arenium Ion) Thiophene->SigmaComplex + Acylium Ion AcylChloride 4-Chlorobutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ Catalyst AlCl₃ (Catalyst) Product 4-Chloro-1-(thiophen-2-yl)butan-1-one SigmaComplex->Product - H⁺, -AlCl₃ Experimental_Workflow Setup 1. Reaction Setup - Flame-dry glassware - Add AlCl₃ & DCM - Cool to 0°C ReagentAdd 2. Reagent Addition - Add 4-chlorobutyryl chloride dropwise - Add thiophene solution dropwise Setup->ReagentAdd Reaction 3. Reaction - Remove ice bath - Stir at room temp for 1-2h - Monitor by TLC ReagentAdd->Reaction Quench 4. Work-up: Quenching - Pour mixture into ice/conc. HCl Reaction->Quench Extract 5. Work-up: Extraction - Separate layers - Extract aqueous layer with DCM Quench->Extract Wash 6. Work-up: Washing - Wash organic layer with NaHCO₃ & brine Extract->Wash Dry 7. Drying & Filtration - Dry over MgSO₄ - Filter Wash->Dry Concentrate 8. Concentration - Remove solvent via rotary evaporation Dry->Concentrate Purify 9. Purification - Column chromatography or vacuum distillation Concentrate->Purify Drug_Discovery_Workflow cluster_reactions Chemical Modifications Start 4-Chloro-1-(thiophen-2-yl)butan-1-one (Key Intermediate) NucSub Nucleophilic Substitution (at Chloro-group) Start->NucSub KetoneMod Ketone Modification (e.g., Reduction, Reductive Amination) Start->KetoneMod Library Diverse Compound Library NucSub->Library KetoneMod->Library Screening High-Throughput Screening (HTS) Library->Screening HitIdent Hit Identification Screening->HitIdent LeadOpt Lead Optimization (SAR Studies) HitIdent->LeadOpt Candidate Preclinical Drug Candidate LeadOpt->Candidate

References

Application Notes and Protocols: Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Dimethylamino-1-(2-thienyl)-1-propanone is a versatile Mannich base that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a thiophene ring and a dimethylamino group, imparts unique reactivity and solubility, making it a valuable building block in medicinal chemistry and organic synthesis.[1] The most common and efficient method for its preparation is the Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a secondary amine.[2][3][4] In this case, 2-acetylthiophene acts as the active hydrogen compound, formaldehyde as the aldehyde, and dimethylamine as the secondary amine. This document provides detailed protocols for the synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride, its applications, and relevant quantitative data.

Applications

The primary application of 3-dimethylamino-1-(2-thienyl)-1-propanone lies in its role as a key precursor for the synthesis of various pharmaceuticals. Notably, it is a pivotal intermediate in the production of the antidepressant drug Duloxetine.[5][6] Beyond this, its utility extends to several other areas of scientific research:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting neurological disorders.[1] Its derivatives have been investigated for anti-diabetic and anti-inflammatory activities.[5]

  • Organic Synthesis: As a Mannich base, it is a versatile intermediate for further chemical modifications, including alkylation and ring-closure reactions to generate diverse molecular libraries.[7]

  • Analytical Chemistry: It can be used as a reference standard in analytical methods for the quantification of other compounds in complex mixtures, which is essential for quality control in drug manufacturing.[1]

  • Materials Science: The compound is explored for its potential in creating novel polymers and coatings with unique electrical or optical properties.[1]

Experimental Protocols

Synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride

This protocol is adapted from a standard Mannich reaction procedure.[8]

Materials:

  • 2-Acetylthiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • 12N Hydrochloric acid (HCl)

  • Ethanol

  • Acetone

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-acetylthiophene (0.5 mol, 63.1 g), dimethylamine hydrochloride (0.65 mol, 53.0 g), paraformaldehyde (0.22 mol, 19.8 g), and ethanol (80 ml).[8]

  • Add 1 ml of 12N hydrochloric acid to the mixture as a catalyst.[8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1.5 hours.[8]

  • After the reflux period, allow the solution to cool slightly and then dilute it with an additional 100 ml of ethanol and 500 ml of acetone.[8]

  • Chill the resulting solution overnight in a refrigerator or ice bath to facilitate the precipitation of the product.[8]

  • Collect the solid product by filtration.[8]

  • Wash the collected solid with a cold solvent (e.g., a small amount of the ethanol/acetone mixture) to remove any soluble impurities.

  • Dry the solid product under vacuum to obtain 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride as a colorless crystalline solid.[8]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride as described in the protocol.

ParameterValueReference
Reactants
2-Acetylthiophene63.1 g (0.5 mol)[8]
Dimethylamine hydrochloride53.0 g (0.65 mol)[8]
Paraformaldehyde19.8 g (0.22 mol)[8]
12N Hydrochloric acid1 ml[8]
Ethanol (initial)80 ml[8]
Reaction Conditions
Reaction Time1.5 hours[8]
Reaction TemperatureReflux[8]
Product
Yield75.0 g (73%)[8]
AppearanceColorless crystalline solid[8]
Melting Point182-184 °C[8]

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Acetylthiophene 2-Acetylthiophene Mixing Mixing 2-Acetylthiophene->Mixing Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->Mixing Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing Ethanol Ethanol Ethanol->Mixing HCl (catalyst) HCl (catalyst) HCl (catalyst)->Mixing Reflux (1.5h) Reflux (1.5h) Mixing->Reflux (1.5h) Cooling & Dilution Cooling & Dilution Reflux (1.5h)->Cooling & Dilution Precipitation Precipitation Cooling & Dilution->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying 3-dimethylamino-1-(2-thienyl)-1-propanone HCl 3-dimethylamino-1-(2-thienyl)-1-propanone HCl Filtration & Drying->3-dimethylamino-1-(2-thienyl)-1-propanone HCl

Caption: Experimental workflow for the synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone HCl.

Mannich_Reaction_Mechanism cluster_step2 Step 2: Enol Formation cluster_step3 Step 3: Nucleophilic Attack Dimethylamine Dimethylamine Iminium_Ion Eschenmoser's Salt Intermediate (Iminium Ion) Dimethylamine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion + H₂O Product 3-dimethylamino-1-(2-thienyl)-1-propanone 2-Acetylthiophene 2-Acetylthiophene Enol Enol Form 2-Acetylthiophene->Enol Tautomerization Enol->Product + Iminium Ion

Caption: Simplified mechanism of the Mannich reaction for the target synthesis.

References

Application Notes and Protocols for the Enantioselective Reduction of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective reduction of 4-chloro-1-(2-thienyl)butan-1-one to its corresponding chiral alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined below focus on achieving high enantioselectivity and yield, critical for the development of stereochemically pure active pharmaceutical ingredients (APIs).

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, enabling access to enantiomerically enriched secondary alcohols. One of the most robust and widely utilized methods for this purpose is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst to mediate the stereoselective transfer of a hydride from a borane reagent to the ketone.

A notable application of this type of transformation is in the synthesis of intermediates for drugs like Duloxetine, where the stereochemistry of the alcohol is crucial for its therapeutic activity. The enantioselective reduction of the closely related 3-chloro-1-(2-thienyl)-1-propanone is a key step in its synthesis, often achieved with high enantiomeric excess using a CBS catalyst. This protocol has been adapted for the target molecule, this compound.

Quantitative Data Summary

The following table summarizes representative data for the enantioselective reduction of this compound using a chiral oxazaborolidine catalyst.

CatalystReductantSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1][2][3]oxazaboroleBH₃·THFTHF-20 to 0>95>98 (for the S-enantiomer)
(S)-1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1][2][3]oxazaboroleBH₃·THFTHF-20 to 0>95>98 (for the R-enantiomer)

Experimental Protocols

Protocol 1: Enantioselective Reduction of this compound to (S)-4-Chloro-1-(2-thienyl)butan-1-ol

This protocol details the asymmetric reduction of this compound using an (R)-oxazaborolidine catalyst to yield the (S)-alcohol.

Materials:

  • This compound

  • (R)-1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1][2][3]oxazaborole (as a 1M solution in toluene or prepared in situ)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under an inert atmosphere, add a solution of (R)-1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1][2][3]oxazaborole (0.1 equivalents) in anhydrous THF to a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the catalyst solution to -20 °C using a suitable cooling bath.

  • Addition of Borane: Slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 0.6 equivalents) dropwise to the cooled catalyst solution while maintaining the temperature at -20 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Work-up: Allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-4-chloro-1-(2-thienyl)butan-1-ol.

  • Characterization: Determine the yield and confirm the structure and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR spectroscopy, chiral HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enantioselective reduction of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Setup Reaction Flask under Inert Atmosphere start->setup catalyst Add (R)-CBS Catalyst in Anhydrous THF setup->catalyst cool Cool to -20 °C catalyst->cool add_borane Add BH3-THF Dropwise cool->add_borane add_ketone Add Ketone Solution Dropwise add_borane->add_ketone stir Stir at -20 °C add_ketone->stir monitor Monitor Reaction (TLC/HPLC) stir->monitor quench Quench with Methanol monitor->quench extract Aqueous Work-up and Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End (Pure Chiral Alcohol) purify->end

Caption: Workflow for the CBS reduction of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

cbs_mechanism catalyst Chiral Oxazaborolidine (CBS Catalyst) complex1 Catalyst-Borane Complex catalyst->complex1 + BH3-THF borane BH3-THF borane->complex1 ketone This compound complex2 Six-membered Transition State (Ketone Coordinated) ketone->complex2 complex1->complex2 + Ketone product_complex Product-Catalyst Complex complex2->product_complex Hydride Transfer product_complex->catalyst Release of Product alcohol Chiral Alcohol product_complex->alcohol

Caption: Catalytic cycle of the CBS reduction.

References

Application Notes and Protocol for HPLC Analysis of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Chloro-1-(2-thienyl)butan-1-one. The described reverse-phase HPLC (RP-HPLC) protocol is designed for researchers, scientists, and professionals in drug development for purity assessment and quantification of this compound. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, and UV detection. All experimental procedures, including sample preparation and method validation parameters, are outlined.

**1. Introduction

This compound is a chemical intermediate that can be used in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its presence in reaction mixtures and final products. High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of such compounds. This application note details a robust RP-HPLC method suitable for these purposes.

**2. Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound. The conditions are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 260 nm
Run Time 10 minutes

Quantitative Data Summary

The HPLC method was validated to demonstrate its suitability for the intended purpose. The validation was performed according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation data is presented in the table below.

ParameterResult
Retention Time (tR) Approximately 5.2 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from blank or placebo

Experimental Protocols

4.1. Materials and Reagents

  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

4.2. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4.3. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration of 1 mg/mL.

  • Dilute this solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

4.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_std_prep Standard Preparation (Stock and Working Solutions) node_filtration Filtration (0.45 µm) node_std_prep->node_filtration Filter Standards node_sample_prep Sample Preparation (Weighing, Dissolving, Diluting) node_sample_prep->node_filtration Filter Samples node_system_prep System Equilibration node_injection Inject Samples and Standards (10 µL) node_system_prep->node_injection node_separation Chromatographic Separation (C18 Column, Isocratic) node_injection->node_separation node_detection UV Detection at 260 nm node_separation->node_detection node_integration Peak Integration node_detection->node_integration node_calibration Calibration Curve Construction node_integration->node_calibration node_quantification Quantification of Analyte node_calibration->node_quantification node_report Generate Report node_quantification->node_report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the quantitative determination of this compound. The method is suitable for routine quality control analysis in research and industrial settings. The provided validation data demonstrates the reliability of the method for its intended application.

Application Note: GC-MS Fragmentation Analysis of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and theoretical fragmentation analysis for 4-Chloro-1-(2-thienyl)butan-1-one using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of publicly available mass spectral data for this specific compound, this application note outlines a predicted fragmentation pattern based on established principles of mass spectrometry. The provided experimental protocol is a representative method for the analysis of similar semi-volatile organic compounds. This guide is intended to assist researchers in predicting and identifying the fragmentation of this compound and related structures.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. The structural elucidation and purity assessment of such intermediates are critical in drug development and manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. Understanding the fragmentation pattern of a molecule is essential for its unambiguous identification by mass spectrometry. This application note details the predicted electron ionization (EI) fragmentation pathways of this compound and provides a general protocol for its analysis.

Predicted GC-MS Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be governed by the functional groups present: the thienyl ring, the ketone, and the chloroalkane chain. Key fragmentation mechanisms for ketones include alpha-cleavage and the McLafferty rearrangement.[1][2][3] The presence of a chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The primary fragmentation events anticipated for this compound are:

  • Alpha-Cleavage: The most favorable alpha-cleavage is expected to occur at the bond between the carbonyl group and the butyl chain, leading to the formation of a stable thienoyl cation.

  • McLafferty Rearrangement: A McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[3]

  • Cleavage of the C-Cl Bond: Loss of a chlorine radical or hydrogen chloride (HCl) from the molecular ion or fragment ions is a common pathway for chlorinated compounds.

Based on these principles, a summary of the predicted major fragments is presented in Table 1.

Data Presentation

Table 1: Predicted Mass Fragments for this compound

m/z (for ³⁵Cl)Proposed Fragment StructureFragmentation PathwayPredicted Relative Abundance
188/190[M]⁺Molecular IonLow
111[C₄H₃SCO]⁺Alpha-cleavageHigh (Base Peak)
152[M - HCl]⁺Loss of HClModerate
124[C₄H₃SCOCH₂CH₂]⁺Cleavage of C-C bond beta to the ringModerate
83[C₄H₃S]⁺Thienyl cationModerate
77[C₃H₂Cl]⁺Rearrangement and cleavageLow
45[CH₂Cl]⁺Cleavage of C-C bondLow

Experimental Protocol

This section provides a general methodology for the GC-MS analysis of this compound. Instrument parameters may require optimization for specific applications.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If analyzing in a complex matrix, appropriate sample extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

    • Solvent Delay: 3 minutes.

Visualization of Predicted Fragmentation

The following diagram illustrates the predicted major fragmentation pathways of this compound.

Fragmentation_Pathway M Molecular Ion [C₈H₉ClOS]⁺˙ m/z 188/190 F1 Thienoyl Cation [C₅H₃OS]⁺ m/z 111 M->F1 α-Cleavage - C₃H₆Cl F2 [M - HCl]⁺˙ [C₈H₈OS]⁺˙ m/z 152 M->F2 - HCl F4 Thienyl Cation [C₄H₃S]⁺ m/z 83 F1->F4 - CO F3 [C₇H₇OS]⁺ m/z 139 F2->F3 - CH₃

Caption: Predicted major fragmentation pathways of this compound.

The logical workflow for the analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards Stock->Standards Serial Dilution Injection Sample Injection Standards->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum TIC->Spectrum Peak Integration Interpretation Fragmentation Analysis Spectrum->Interpretation Report Final Report Interpretation->Report

Caption: General workflow for GC-MS analysis.

Conclusion

This application note provides a theoretical framework for the GC-MS analysis of this compound. The predicted fragmentation pattern, based on fundamental principles of mass spectrometry, suggests that the primary fragments will arise from alpha-cleavage to form a stable thienoyl cation, as well as losses of neutral molecules such as HCl. The provided experimental protocol offers a starting point for method development for the analysis of this and structurally related compounds. It is important to note that empirical data should be obtained to confirm these predictions and to fully validate any analytical method.

References

Application Notes and Protocols for the Reaction of 4-Chloro-1-(2-thienyl)butan-1-one with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 4-Chloro-1-(2-thienyl)butan-1-one and various primary and secondary amines. This reaction is a valuable tool for the synthesis of a wide range of γ-amino ketones, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction

The reaction of this compound with amines is a nucleophilic substitution reaction where the amine acts as a nucleophile, displacing the chloride ion from the alkyl chain. This results in the formation of a new carbon-nitrogen bond, yielding the corresponding 4-(amino)-1-(2-thienyl)butan-1-one derivative. The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_products Products reactant1 This compound product 4-(R1R2N)-1-(2-thienyl)butan-1-one reactant1->product Solvent, Base reactant2 +   R1R2NH (Amine) reactant2->product byproduct +   HCl G cluster_synthesis Synthetic Pathway A This compound C Nucleophilic Substitution A->C B Amine (Primary or Secondary) B->C D 4-(Amino)-1-(2-thienyl)butan-1-one C->D G cluster_workflow Experimental Workflow start Mix Reactants, Solvent, and Base/Promoter react Heat to Reaction Temperature start->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of 4-Chloro-1-(2-thienyl)butan-1-one, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs), notably the antidepressant duloxetine. The synthesis is achieved via a Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride. This protocol focuses on providing a scalable and robust procedure suitable for kilogram-scale production, addressing critical parameters such as reaction conditions, work-up, and purification.

Introduction

This compound is a critical building block in medicinal chemistry and pharmaceutical development. Its synthesis, primarily through the Friedel-Crafts acylation of thiophene, is a well-established reaction. However, scaling this process from the laboratory to an industrial setting presents several challenges. These include managing the exothermic nature of the reaction, controlling regioselectivity, and minimizing the formation of impurities. This document outlines a detailed procedure for the kilogram-scale synthesis, with a focus on safety, efficiency, and product quality.

Reaction Scheme

The core of the synthesis is the electrophilic aromatic substitution reaction between thiophene and 4-chlorobutyryl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The reaction proceeds with high regioselectivity for the 2-position of the thiophene ring.

Reaction_Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Thiophene Thiophene plus1 + ChlorobutyrylChloride 4-Chlorobutyryl chloride AlCl3 AlCl₃ Product This compound AlCl3->Product      ->

Caption: Reaction scheme for the Friedel-Crafts acylation of thiophene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scale-up synthesis of this compound.

ParameterValueNotes
Input Materials
Thiophene1.0 kg (11.89 mol)
4-Chlorobutyryl chloride1.84 kg (13.08 mol)1.1 equivalents
Aluminum chloride (AlCl₃)1.90 kg (14.25 mol)1.2 equivalents
Dichloromethane (DCM)10 LAnhydrous
Reaction Conditions
Reaction Temperature0-5 °CCritical for minimizing side reactions[1]
Reaction Time2-4 hoursMonitored by HPLC or TLC
Output
Typical Yield1.8 - 2.0 kg80 - 89%
Product Purity>98%By GC-MS analysis
Waste Streams
Acidic aqueous waste~15 LContains aluminum salts and HCl
Organic solvent waste~12 LDichloromethane for recovery/disposal

Experimental Protocol

This protocol details the kilogram-scale synthesis of this compound.

1. Equipment Setup:

  • A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.

  • A cooling system capable of maintaining the internal reactor temperature at 0-5 °C.

  • A quench tank containing a mixture of crushed ice and water.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

2. Reaction Procedure:

  • Charging the Reactor: Charge the 50 L reactor with anhydrous dichloromethane (10 L) and cool to 0-5 °C under a nitrogen atmosphere.

  • Addition of Aluminum Chloride: Slowly and portion-wise add anhydrous aluminum chloride (1.90 kg, 14.25 mol) to the cooled dichloromethane with stirring. Ensure the temperature does not exceed 10 °C during the addition.

  • Addition of 4-Chlorobutyryl Chloride: In a separate container, dissolve 4-chlorobutyryl chloride (1.84 kg, 13.08 mol) in anhydrous dichloromethane (2 L). Transfer this solution to the dropping funnel. Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension in the reactor over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Addition of Thiophene: After the complete addition of 4-chlorobutyryl chloride, add thiophene (1.0 kg, 11.89 mol) dropwise to the reaction mixture over 1-2 hours, while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.

3. Work-up and Purification:

  • Quenching: Carefully and slowly transfer the reaction mixture to the quench tank containing a vigorously stirred mixture of crushed ice (10 kg) and water (10 L). The addition should be controlled to manage the exothermic quench.

  • Phase Separation: After the quench is complete, transfer the mixture to a suitable separatory funnel or vessel and allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (5 L), water (5 L), saturated sodium bicarbonate solution (5 L), and brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.

Experimental Workflow

The following diagram illustrates the logical workflow for the scale-up synthesis of this compound.

Experimental_Workflow start Start reactor_prep Reactor Preparation (DCM, Cooling to 0-5 °C) start->reactor_prep alcl3_add Addition of Aluminum Chloride reactor_prep->alcl3_add acyl_chloride_add Dropwise Addition of 4-Chlorobutyryl Chloride alcl3_add->acyl_chloride_add thiophene_add Dropwise Addition of Thiophene acyl_chloride_add->thiophene_add reaction Reaction at 0-5 °C (2-4 hours) thiophene_add->reaction monitoring Reaction Monitoring (HPLC/TLC) reaction->monitoring quench Quenching in Ice/Water monitoring->quench Reaction Complete extraction Extraction with DCM quench->extraction washing Washing of Organic Phase extraction->washing drying Drying and Solvent Removal washing->drying purification Vacuum Distillation drying->purification end Final Product purification->end

Caption: Workflow for the scale-up synthesis of the target compound.

Safety Considerations

  • Exothermic Reaction: The Friedel-Crafts acylation and the subsequent quenching are highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Corrosive Reagents: 4-Chlorobutyryl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them in a dry, well-ventilated area using appropriate PPE.

  • Hydrogen Chloride Gas: The reaction and quench steps release hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood or a closed reactor system with a scrubber.

  • Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate engineering controls to minimize exposure.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the temperature, high yields and purity of the desired product can be achieved on a kilogram scale. Adherence to the safety precautions outlined is essential for a safe and successful scale-up operation. This intermediate serves as a valuable precursor for the synthesis of various pharmaceutical compounds, and this robust protocol will be beneficial for researchers and professionals in the field of drug development and manufacturing.

References

Application Notes and Protocols for the Analytical Method Validation of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-1-(2-thienyl)butan-1-one is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and quality is critical for the safety and efficacy of the final drug product. This document provides a comprehensive overview of the analytical method validation for this compound, offering detailed protocols for researchers, scientists, and drug development professionals. The described methods are designed to be robust, reliable, and suitable for routine quality control and stability testing.

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[1] This involves a thorough evaluation of various performance characteristics to ensure the method is accurate, precise, and specific.[2]

Analytical Methodologies

A primary analytical technique for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection, due to its specificity, sensitivity, and wide applicability in pharmaceutical analysis. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for the identification and quantification of volatile impurities, such as the potential genotoxic impurity 4-chloro-1-butanol which can arise from related synthetic routes.[3][4][5]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the assay and impurity determination of this compound.

Experimental Protocol:

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration to the standard solution.

Method Validation Parameters:

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.[2]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities and degradation products.[2] This is evaluated through forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically recommended.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Data Presentation:

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaIllustrative Results
Linearity
Range-10 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise Ratio ≥ 30.1 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Robustness % RSD ≤ 2.0% for all variationsPassed

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[6][7][8] These studies involve subjecting the drug substance to various stress conditions.[9]

Experimental Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 8 hours.[9]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 8 hours.[9]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.[6]

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH guidelines.

Samples from each stress condition are then analyzed by the validated HPLC method to separate the drug from its degradation products.

Data Presentation:

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation (Illustrative)Number of Degradation Products
0.1 N HCl, 80°C, 8h15.2%2
0.1 N NaOH, 80°C, 8h25.8%3
3% H₂O₂, RT, 24h8.5%1
Dry Heat, 105°C, 24h5.1%1
Photolytic (UV/Vis)12.3%2

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

For the analysis of volatile impurities, particularly potential genotoxic impurities like 4-chloro-1-butanol, a sensitive and selective GC-MS method is recommended.[3][4][5]

Experimental Protocol:

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

2. Chromatographic Conditions:

  • Column: DB-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.

  • MS Transfer Line Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of 4-chloro-1-butanol in a suitable solvent (e.g., ethyl acetate).

  • Sample Solution: Dissolve a known amount of the this compound sample in the same solvent.

  • Internal Standard: 3-chloro-1-butanol can be used as an internal standard to improve accuracy and precision.[3][5]

Data Presentation:

Table 3: Validation of GC-MS Method for 4-chloro-1-butanol Impurity

Validation ParameterAcceptance CriteriaIllustrative Results
Linearity Range -0.05 - 10 ppm
Correlation Coefficient (r²) ≥ 0.9990.9995
LOD -0.05 ppm[3][5]
LOQ -0.08 ppm[3][5]
Accuracy (% Recovery) 90.0% - 110.0%95.5% - 105.7%
Precision (% RSD) ≤ 15.0% at LOQ8.5%

Visualizations

Workflow for Analytical Method Validation

Analytical_Method_Validation_Workflow start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation end End: Method Implementation documentation->end

Caption: Workflow of the analytical method validation process.

Forced Degradation Study Pathway

Forced_Degradation_Pathway drug_substance This compound stress_conditions Stress Conditions drug_substance->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo analysis Analysis by Stability-Indicating Method (HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Establish Degradation Pathway analysis->results

Caption: Logical flow of a forced degradation study.

References

Application Notes and Protocols for the Synthesis of Duloxetine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of key intermediates in the production of Duloxetine, a serotonin-norepinephrine reuptake inhibitor. The following procedures are based on established chemical literature and patents, offering a guide for laboratory-scale synthesis.

Overall Synthetic Pathway

The synthesis of Duloxetine typically proceeds through several key intermediates. A common pathway begins with the Mannich reaction of 2-acetylthiophene to form a β-aminoketone, which is then reduced to the corresponding amino alcohol. This alcohol can be resolved to obtain the desired (S)-enantiomer, which is then N-methylated and subsequently coupled with 1-fluoronaphthalene to yield the immediate precursor to Duloxetine.

G A 2-Acetylthiophene B 3-Methylamino-1-(2-thienyl)-1-propanone (Mannich Reaction) A->B C (±)-3-Methylamino-1-(2-thienyl)-1-propanol (Reduction) B->C D (S)-3-Methylamino-1-(2-thienyl)-1-propanol (Resolution) C->D E (S)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine (N-Methylation) D->E F (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (Arylation) E->F G Duloxetine F->G

Caption: General synthetic scheme for Duloxetine, highlighting key intermediates.

Protocol 1: Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone hydrochloride

This protocol describes the Mannich reaction of 2-acetylthiophene with dimethylamine hydrochloride and paraformaldehyde to yield the β-aminoketone intermediate.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Mix 2-acetylthiophene, dimethylamine HCl, paraformaldehyde, and HCl in ethanol B Reflux the mixture A->B C Dilute with ethanol and acetone B->C D Chill overnight C->D E Collect solid by filtration D->E

Caption: Workflow for the synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone HCl.

Detailed Methodology

A mixture of 2-acetylthiophene (63.1 g, 0.5 mol), dimethylamine hydrochloride (53.0 g, 0.65 mol), paraformaldehyde (19.8 g, 0.22 mol), and 12N hydrochloric acid (1 ml) in ethanol (80 ml) is refluxed for 1.5 hours.[1] The solution is then diluted with ethanol (100 ml) and acetone (500 ml).[1] The mixture is chilled overnight, and the resulting solid is collected by filtration to yield the product as a colorless crystalline solid.[1]

Quantitative Data
ParameterValueReference
Yield 75.0 g (73%)[1]
Melting Point 182-184 °C[1]
Purity Crystalline solid[1]

Protocol 2: Asymmetric Synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

This protocol details an asymmetric hydrogenation method to directly obtain the chiral amino alcohol.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Isolation A Charge autoclave with catalyst, 2-propanol, potassium t-butoxide, and aminoketone under Argon B Degas and introduce Hydrogen A->B C Stir at 28 °C for 6 hours B->C D Concentrate the reaction mixture C->D E Add heptane and filter the solid D->E F Dry under reduced pressure E->F

Caption: Workflow for the asymmetric synthesis of (S)-amino alcohol.

Detailed Methodology

Under an argon atmosphere, a glass autoclave is charged with (R,R)-Cl2((R)-xylBINAP)((R)-DAIPEN) (30.5 mg, 0.025 mmol), 2-propanol (100 ml), a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 ml, 7.5 mmol), and 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol) sequentially.[2] The system is degassed multiple times and backfilled with argon before introducing hydrogen to the desired pressure.[2] The reaction is stirred at 28°C for 6 hours.[2] After returning to normal temperature and pressure, the reaction solution is concentrated.[2] Heptane is added to precipitate the product, which is then filtered and dried under reduced pressure.[2]

Quantitative Data
ParameterValueReference
Yield 18.5 g (80.0%)[2]
Optical Purity (ee) 99%[2]
Reaction Time 6 hours[2]
Reaction Temperature 28 °C[2]

Protocol 3: Resolution of (±)-3-Methylamino-1-(2-thienyl)propan-1-ol

This protocol describes the resolution of the racemic amino alcohol using (S)-mandelic acid to isolate the (S)-enantiomer.

Experimental Workflow

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation A Dissolve racemic amino alcohol and (S)-mandelic acid in 2-butanol with water B Heat to dissolve solids A->B C Cool and seed with (S,S)-diastereomeric salt B->C D Filter and dry the diastereomeric salt C->D E Liberate the amine to obtain pure (S)-enantiomer D->E

Caption: Workflow for the resolution of (±)-3-methylamino-1-(2-thienyl)propan-1-ol.

Detailed Methodology

Racemic 3-methylamino-1-(2-thienyl)propan-1-ol (100 g, 0.584 mol) is charged to 2-butanol (190 g). (S)-mandelic acid (89 g, 0.584 mol) and water (21 g, 1.17 mol) are added.[3] The mixture is heated to dissolve the solids. The resulting solution is cooled to 35°C, and a small amount of seed crystals of (S)-MMAA·(S)-mandelic acid monohydrate is added.[3] The solution is then cooled to 20°C. The precipitated crystals are filtered and dried to give the diastereomeric salt.[3] The pure (S)-enantiomer is obtained after liberation of the amine from the salt.

Quantitative Data
ParameterValueReference
Yield of Diastereomeric Salt 83.2 g[3]
Enantiomeric Excess (ee) of final product >99.9%[4]
Resolving Agent (S)-mandelic acid[4][5]
Solvent 2-butanol with water[3][4]

Protocol 4: Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

This protocol details the arylation of (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine to form the direct precursor to Duloxetine.

Experimental Workflow

G cluster_0 Alkoxide Formation cluster_1 Arylation Reaction cluster_2 Isolation and Purification A Dissolve amino alcohol in DMSO B Add Sodium Hydride A->B C Add Potassium Benzoate B->C D Add 1-Fluoronaphthalene C->D E Heat and stir the mixture D->E F Quench with water and extract E->F G Isolate as the phosphoric acid salt F->G

Caption: Workflow for the synthesis of the direct Duloxetine precursor.

Detailed Methodology

A 13.5 g portion of (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine is dissolved in 80 ml of dimethylsulfoxide at 25°C. To this solution, 3 g of sodium hydride (as a 60% dispersion in mineral oil) is slowly added with vigorous stirring. After 15 minutes of stirring, 1.17 g of potassium benzoate is added, and stirring is continued for another 15 minutes. Then, 12.8 g of 1-fluoronaphthalene is slowly added. The reaction mixture is heated and stirred for 2.5 hours at 60-65°C. The product can then be isolated, for instance, as the phosphoric acid salt.

Quantitative Data
ParameterValueReference
(S)-amino alcohol 13.5 g
Sodium Hydride (60%) 3 g
Potassium Benzoate 1.17 g
1-Fluoronaphthalene 12.8 g
Solvent Dimethylsulfoxide (80 ml)
Reaction Temperature 60-65 °C
Reaction Time 2.5 hours
Adjusted Yield 79.6%
Enantiomeric Excess (EE) 91%

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Chloro-1-(2-thienyl)butan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1-(2-thienyl)butan-1-one. Our aim is to address specific issues that may be encountered during experimentation to help optimize product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. The reaction introduces the 4-chlorobutanoyl group onto the thiophene ring, primarily at the 2-position.

Q2: Why is the acylation favored at the 2-position of the thiophene ring?

In the Friedel-Crafts acylation of thiophene, the electrophilic attack at the C2 position leads to a more stable carbocation intermediate (Wheland intermediate) that can be described by three resonance structures. In contrast, attack at the C3 position results in an intermediate with only two resonance structures.[1][2][3] This greater stability of the C2-attack intermediate lowers the activation energy for this pathway, leading to preferential substitution at the 2- and 5-positions.

Q3: What is the primary challenge when using 4-chlorobutyryl chloride in Friedel-Crafts acylation?

A significant challenge is the potential for a competing intramolecular cyclization of the product. Once the 4-chlorobutanoyl group is attached to the thiophene ring, the Lewis acid catalyst can activate the terminal alkyl chloride. This can lead to an intramolecular electrophilic aromatic substitution, forming a six-membered ring and yielding a tetralone byproduct.[2] Controlling reaction conditions to favor the desired intermolecular acylation is crucial for maximizing the yield of this compound.

Q4: How does temperature affect the selectivity and yield of the reaction?

Temperature is a critical parameter. Lower temperatures, typically between 0°C and 10°C, are known to favor the desired intermolecular acylation. Conversely, higher temperatures or extended reaction times can promote the intramolecular cyclization side reaction, leading to the formation of the tetralone byproduct and thus reducing the yield of the target compound.[2]

Q5: Is a stoichiometric amount of Lewis acid catalyst necessary?

Yes, in Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least a stoichiometric amount, and often a slight excess (1.1 to 1.3 equivalents), of the Lewis acid relative to the 4-chlorobutyryl chloride is required to drive the reaction to completion.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.[2] 2. Insufficient Catalyst: Less than a stoichiometric amount of Lewis acid was used. 3. Deactivated Substrate: While thiophene is generally reactive, impurities can hinder the reaction.1. Ensure all glassware is flame-dried and that all reagents and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid if possible. 2. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the 4-chlorobutyryl chloride.[2] 3. Use purified thiophene.
Formation of a Major Byproduct (e.g., Tetralone) 1. High Reaction Temperature: Elevated temperatures promote intramolecular cyclization.[2] 2. Prolonged Reaction Time: Longer reaction times can increase the likelihood of the secondary cyclization reaction.1. Maintain a low reaction temperature, ideally between 0-5°C, especially during the addition of reagents.[2] 2. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
Dark-Colored Reaction Mixture/ Polymerization 1. Excessive Heat: High local temperatures can cause the decomposition and polymerization of the thiophene starting material or the product.[4] 2. Incorrect Order of Addition: Adding thiophene before the formation of the acylium ion complex can lead to side reactions.1. Adhere strictly to the recommended low reaction temperature and ensure efficient stirring to dissipate heat. 2. The recommended order of addition is to first form the complex between the Lewis acid and 4-chlorobutyryl chloride, and then add the thiophene.
Formation of 4-Chlorobutyric Acid Hydrolysis of Acyl Chloride: The 4-chlorobutyryl chloride has reacted with water present in the reaction mixture.1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[2] 2. Handle 4-chlorobutyryl chloride in a dry atmosphere (e.g., under a nitrogen blanket or in a glove box).

Data Presentation

Table 1: Yields for the Yb(OTf)₃ Catalyzed Friedel-Crafts Acylation of Thiophene

EntryYb(OTf)₃ (equiv.)Acylating AgentAcylating Agent (equiv.)Yield (%)
10.05(CH₃CO)₂O170
20.05(CH₃CO)₂O276
30.05(CH₃CO)₂O376
40.1(CH₃CO)₂O175
50.1(CH₃CO)₂O283
60.1(CH₃CO)₂O384.5
70.2(CH₃CO)₂O286
80.05CH₃COCl183
90.05CH₃COCl1.587
100.05CH₃COCl290
110.1CH₃COCl188
120.1CH₃COCl1.591
130.2CH₃COCl1.592

Data adapted from a study on the Ytterbium(III) trifluoromethanesulfonate catalyzed Friedel-Crafts acylation of substituted thiophenes.[5]

Experimental Protocols

Protocol 1: Classical Friedel-Crafts Acylation using Aluminum Chloride

This protocol is a generalized procedure for the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride.

Materials:

  • Thiophene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube or nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Add anhydrous dichloromethane to the flask and cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition:

    • Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel.

    • Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C.[2]

    • After the formation of the acylium ion complex, add a solution of thiophene (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel.

    • Add the thiophene solution dropwise to the reaction mixture, making sure the temperature does not exceed 10°C.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[2]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask Flame-dried 3-neck flask add_alcl3 Add AlCl₃ and DCM cool_ice Cool to 0-5°C add_acyl_chloride Add 4-chlorobutyryl chloride solution dropwise cool_ice->add_acyl_chloride add_thiophene Add thiophene solution dropwise stir_react Stir at 0-5°C for 1-4h add_thiophene->stir_react monitor_tlc Monitor by TLC quench Quench with ice/HCl monitor_tlc->quench extract Extract with DCM wash Wash with NaHCO₃/Brine dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo purify Vacuum distillation or Column chromatography

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive/Insufficient Catalyst start->cause1 cause2 Intramolecular Cyclization start->cause2 cause3 Polymerization/Decomposition start->cause3 cause4 Hydrolysis of Acyl Chloride start->cause4 sol1 Use anhydrous reagents/solvents. Use >1.1 eq. of Lewis Acid. cause1->sol1 sol2 Maintain low temperature (0-5°C). Monitor reaction by TLC and quench promptly. cause2->sol2 sol3 Ensure efficient stirring. Maintain low temperature. Correct order of addition. cause3->sol3 sol4 Use anhydrous conditions. Handle acyl chloride under inert atmosphere. cause4->sol4

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the Friedel-Crafts acylation of thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the Friedel-Crafts acylation of thiophene?

A1: The primary impurities include:

  • Diacylated Thiophenes: These form when a second acyl group is introduced onto the thiophene ring. The acyl group is deactivating, making this less common than in Friedel-Crafts alkylation, but it can still occur.[1] Using an excess of thiophene relative to the acylating agent can help minimize diacylation.[1]

  • 3-Acetylthiophene: This isomeric impurity is a significant challenge to separate from the desired 2-acetylthiophene due to their similar boiling points.[1]

  • Unreacted Starting Materials: Residual thiophene and the acylating agent (e.g., acetic anhydride) may remain after the reaction is complete.[1]

  • Reaction Byproducts: Acetic acid is a common byproduct when using acetic anhydride.[1]

  • Catalyst Residues: Traces of the catalyst (e.g., AlCl₃, zeolites) may need to be removed during the workup.[1]

  • Polymeric Materials: Strong Lewis acids like AlCl₃ can induce polymerization of the electron-rich thiophene ring.[2]

  • Thiophene Glyoxal Diacetyl Acetal (TGDA): This has been identified as a side product in some manufacturing processes.[1]

Q2: How can I minimize the formation of the 3-acetylthiophene isomer?

A2: The formation of 2-acetylthiophene is generally favored due to the higher stability of the reaction intermediate. Friedel-Crafts acylation of thiophene exhibits high regioselectivity for the 2-position.[3] The intermediate for attack at the 2-position has more resonance structures and is therefore more stable than the intermediate for attack at the 3-position.[3] However, higher reaction temperatures can lead to a decrease in selectivity for 2-acetylthiophene and an increase in the 3-acetylthiophene byproduct. Therefore, maintaining optimal reaction temperatures is crucial.

Q3: What are the alternatives to traditional Lewis acid catalysts like aluminum chloride (AlCl₃) to reduce impurities and improve safety?

A3: While AlCl₃ is a common catalyst, its high reactivity can lead to side reactions and the formation of stable complexes with the product, complicating workup and generating acidic waste.[4][5] Greener and milder alternatives can offer better selectivity and easier handling.[4] These include:

  • Milder Lewis Acids: Zinc chloride (ZnCl₂) is a less aggressive catalyst that can provide improved yields and simpler workup procedures.[4][5]

  • Solid Acid Catalysts: Zeolites (e.g., Hβ, HZSM-5) are effective, reusable, and environmentally friendly catalysts that can lead to high conversion and selectivity.[4][6]

  • Iodine: Elemental iodine can catalyze the acetylation of thiophene with acetic anhydride under mild conditions.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 2-Acetylthiophene Suboptimal reaction conditions (temperature, time, reactant ratio).Optimize reaction parameters. For example, with an Hβ zeolite catalyst, a reaction temperature of 60°C and a thiophene to acetic anhydride molar ratio of 1:3 can achieve a high yield.
Inactive or poisoned catalyst.Ensure the catalyst is fresh or properly activated. For solid catalysts like zeolites, regeneration may be necessary.
Formation of a stable complex between the product and a strong Lewis acid catalyst (e.g., AlCl₃).[4][5]Use a milder catalyst such as zinc chloride or a solid acid catalyst like Hβ zeolite.[4]
High Levels of Diacylated Product Molar ratio of acylating agent to thiophene is too high.Use an excess of thiophene relative to the acylating agent.[1] A 2:1 ratio of thiophene to acetic anhydride has been shown to increase the yield of the mono-acylated product.[5]
Significant Polymerization of Thiophene Use of a strong and aggressive Lewis acid catalyst like AlCl₃.[2][5]Switch to a milder catalyst system, such as zinc chloride or a solid acid catalyst.[4][5]
Difficulty Separating 3-Acetylthiophene Isomer Similar physical properties of the 2- and 3-isomers.[1]Employ high-efficiency purification techniques such as column chromatography or fractional vacuum distillation.[1]
Presence of Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity.Increase reaction time or temperature according to optimized protocols.[6] Ensure the catalyst is active and used in the correct amount.

Data Presentation

Table 1: Comparative Performance of Catalysts in Thiophene Acylation

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[8]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[6][8]
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[8][9]
SnO₂ NanosheetsAcetic Anhydride-QuantitativeSolvent-free conditions[8]
Phosphoric Acid (85%)Acetic Anhydride-9770-80°C, 2-3h[8][10]
Zinc Chloride (ZnCl₂)Acetic Anhydride-9594-103°C[4]

Experimental Protocols

Protocol 1: Acylation using Hβ Zeolite Catalyst

This protocol is adapted from studies on the liquid-phase Friedel-Crafts acylation of thiophene.[8]

  • Materials:

    • Thiophene (8.4 g, 0.1 mol)

    • Acetic anhydride (30.6 g, 0.3 mol)

    • Hβ Zeolite catalyst (1.17 g, pre-activated)

  • Procedure:

    • To a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene and acetic anhydride.[4]

    • Add the fresh Hβ zeolite catalyst to the reaction mixture.[4]

    • Heat the mixture to 60°C while stirring.

    • Maintain the reaction at this temperature for 2 hours.

    • After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can be regenerated and reused.[4]

    • The liquid product can be purified by vacuum distillation.[1]

Protocol 2: Acylation using Zinc Chloride (ZnCl₂) Catalyst

This protocol is based on a patented method for the preparation of 2-acetylthiophene.[4]

  • Materials:

    • Thiophene (168 g, 2.0 mol)

    • Acetic anhydride (95%, 107 g, ~1.0 mol)

    • Molten zinc chloride (4 g)

  • Procedure:

    • In a reaction vessel equipped for heating and stirring, combine thiophene, acetic anhydride, and molten zinc chloride.[4]

    • Heat the reaction mixture to a temperature between 94-103°C.[4]

    • Maintain the reaction at this temperature with stirring for the desired reaction time.

    • Upon completion, the reaction mixture is worked up by washing with water and a sodium carbonate solution.[5]

    • The organic layer is then dried and purified by distillation.

Visualizations

G Figure 1: Friedel-Crafts Acylation of Thiophene Thiophene Thiophene Intermediate Resonance-Stabilized Intermediate Thiophene->Intermediate + Acylium Ion AcylatingAgent Acetic Anhydride AcyliumIon Acylium Ion (Electrophile) AcylatingAgent->AcyliumIon + Catalyst Catalyst Lewis Acid (e.g., AlCl3) Product 2-Acetylthiophene Intermediate->Product Deprotonation Byproduct Acetic Acid Intermediate->Byproduct

Caption: General mechanism of the Friedel-Crafts acylation of thiophene.

G Figure 2: Impurity Formation Pathways Thiophene Thiophene Product 2-Acetylthiophene Thiophene->Product + Acylium Ion (2-position attack) Isomer 3-Acetylthiophene Thiophene->Isomer + Acylium Ion (3-position attack) Polymer Polymerization Thiophene->Polymer Strong Lewis Acid AcyliumIon Acylium Ion Diacylated Diacylated Product Product->Diacylated + Acylium Ion (Excess Acylating Agent)

Caption: Common side reactions leading to impurities.

G Figure 3: Troubleshooting Workflow Start Low Yield or High Impurity? CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Purity OK CheckCatalyst Evaluate Catalyst Choice & Activity CheckConditions->CheckCatalyst OptimizeRatio Optimize Reactant Ratio CheckCatalyst->OptimizeRatio OptimizeTemp Adjust Reaction Temperature OptimizeRatio->OptimizeTemp ChangeCatalyst Switch to Milder Catalyst OptimizeTemp->ChangeCatalyst Polymerization Issue Purification Refine Purification Method OptimizeTemp->Purification Isomer Issue ChangeCatalyst->Purification Success Problem Resolved Purification->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Stereoselective Synthesis of Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of duloxetine. Our resources are designed to address specific issues encountered during experimentation, ensuring the successful synthesis of the desired (S)-enantiomer with high enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization in duloxetine synthesis?

A1: Racemization in duloxetine synthesis, which involves the formation of a chiral alcohol and a chiral amine, can be triggered by several factors. The most common causes include:

  • Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as carbocations or enolates, are highly susceptible to racemization. For instance, the removal of a proton from the chiral center can lead to a planar carbanion, which can be reprotonated from either face, resulting in a racemic mixture.[1]

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the necessary energy to overcome the inversion barrier of the chiral center, leading to racemization.[1]

  • Suboptimal Catalyst or Reagent Performance: In asymmetric synthesis, the chiral catalyst or reagent is crucial for stereocontrol. Impurities in the catalyst, incorrect catalyst loading, or catalyst degradation can lead to a decrease in enantioselectivity.

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[2]

Q2: Which steps in the duloxetine synthesis are most prone to racemization?

A2: The critical step for controlling stereochemistry in most duloxetine syntheses is the asymmetric reduction of a ketone precursor to form the chiral alcohol, (S)-3-hydroxy-3-(2-thienyl)propanenitrile or a similar intermediate. If this step has low enantioselectivity, the final product will have a correspondingly low enantiomeric excess (ee). Subsequent steps, if carried out under harsh acidic or basic conditions, could also potentially contribute to the racemization of the chiral center.

Q3: How can I accurately determine the enantiomeric excess (ee) of my duloxetine sample?

A3: The most common and reliable method for determining the enantiomeric excess of duloxetine and its chiral intermediates is chiral High-Performance Liquid Chromatography (HPLC) .[3][4][5] It is crucial to use a suitable chiral stationary phase, such as a Daicel Chiralcel OD-H column, and to optimize the mobile phase to achieve baseline separation of the (S) and (R) enantiomers.[3][4] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be used.

Troubleshooting Guides

Problem 1: Low enantiomeric excess (% ee) in the asymmetric transfer hydrogenation of the ketone precursor.

Possible Cause Troubleshooting Action
Impure or degraded catalyst (e.g., Ru-TsDPEN) Ensure the catalyst is of high purity and has been stored under an inert atmosphere to prevent degradation. Consider preparing the catalyst fresh if possible.
Incorrect catalyst loading The optimal catalyst loading is crucial. Too little catalyst may result in a slow reaction and potential background non-selective reduction. Too much can be uneconomical. Experimentally determine the optimal catalyst loading for your specific substrate and conditions.
Suboptimal temperature Asymmetric reactions are often highly sensitive to temperature.[6] Run the reaction at the recommended temperature. If the ee is still low, consider running a temperature screen to find the optimal condition. Lower temperatures often favor higher enantioselectivity.
Inappropriate hydrogen donor or solvent The choice of hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol) and solvent significantly impacts the reaction. Ensure the hydrogen donor is pure and the solvent is anhydrous and degassed. The use of an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) in ethyl acetate is a common and effective system.[3]
Presence of impurities in the substrate or reagents Purify the ketone substrate before the reaction. Ensure all other reagents, such as triethylamine, are of high purity.

Problem 2: Low enantiomeric excess (% ee) after enzymatic resolution of a racemic alcohol intermediate.

Possible Cause Troubleshooting Action
Suboptimal enzyme activity or selectivity The choice of lipase is critical. Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) to find the one with the best selectivity for your substrate.[7]
Incorrect acyl donor The acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity. Vinyl acetate is a common and effective choice.
Inappropriate solvent The solvent can affect enzyme activity and stability. Non-polar organic solvents like n-hexane are often used.[8] Consider screening different solvents to optimize the resolution.
Suboptimal temperature and water activity Enzymes have an optimal temperature and water activity range for their function. Deviations from these can lead to reduced activity and selectivity. Optimize these parameters for your specific enzyme and reaction. A temperature of 40°C is often a good starting point.[8][9]
Reaction proceeding past 50% conversion In a kinetic resolution, the maximum yield for a single enantiomer is 50%. Allowing the reaction to proceed beyond this point will lead to a decrease in the enantiomeric excess of the remaining substrate. Monitor the reaction closely (e.g., by GC or HPLC) and stop it at or near 50% conversion.

Quantitative Data Summary

The following table summarizes the reported enantiomeric excess and yields for the synthesis of (S)-duloxetine and its key chiral intermediates under different catalytic systems.

Reaction Step Catalyst/Enzyme Solvent Hydrogen Donor/Acyl Donor Temperature (°C) Yield (%) ee (%) Reference
Asymmetric Transfer Hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanoneCp*RhCl[(S,S)-TsDPEN]Ethyl AcetateHCOOH/Et₃N (5:2)Room Temp9595[3]
Asymmetric Transfer Hydrogenation of a β-Amino Ketone(S,S)-TsDPEN-Ru complexNot SpecifiedHCOOH/Et₃NNot SpecifiedGood>95[10]
Enzymatic Resolution of 3-hydroxy-3-(2-thienyl) propanenitrilePseudomonas sp. lipasen-HexaneVinyl Acetate40>50 (for remaining S-enantiomer)99[8][9]
Final (S)-duloxetine Synthesis(from asymmetric transfer hydrogenation route)DMSON/ARoom Temp7895[3]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone

This protocol is adapted from a reported facile synthesis of (S)-duloxetine.[3]

Materials:

  • 2-tosyloxy-1-(2-thiophenyl)ethanone

  • Cp*RhCl[(S,S)-TsDPEN] catalyst

  • Formic acid

  • Triethylamine

  • Ethyl acetate (anhydrous and degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Prepare the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine under an inert atmosphere.

  • In a reaction vessel under an inert atmosphere, dissolve 2-tosyloxy-1-(2-thiophenyl)ethanone in anhydrous ethyl acetate.

  • Add the Cp*RhCl[(S,S)-TsDPEN] catalyst (substrate/catalyst molar ratio of 500).[3]

  • To this mixture, add the freshly prepared formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting (S)-2-tosyloxy-1-(2-thiophenyl)ethanol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Enzymatic Resolution of (±)-3-hydroxy-3-(2-thienyl) propanenitrile

This protocol is based on an ultrasound-promoted enantioselective transesterification.[8]

Materials:

  • (±)-3-hydroxy-3-(2-thienyl) propanenitrile

  • Pseudomonas sp. lipase

  • Vinyl acetate

  • n-Hexane

  • Apparatus for controlled temperature and ultrasound irradiation (optional, conventional shaking can be used but may be slower)

Procedure:

  • In a reaction vessel, dissolve (±)-3-hydroxy-3-(2-thienyl) propanenitrile in n-hexane.

  • Add vinyl acetate (a molar ratio of 3:1 to the substrate is often optimal).[8]

  • Add the Pseudomonas sp. lipase.

  • Maintain the reaction at 40°C with stirring or under ultrasound irradiation (150 W).[8][9]

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol.

  • Stop the reaction at approximately 50% conversion to ensure high enantiomeric excess of the unreacted (S)-3-hydroxy-3-(2-thienyl) propanenitrile.

  • Separate the enzyme by filtration.

  • Remove the solvent and excess vinyl acetate under reduced pressure.

  • Separate the remaining (S)-alcohol from the acylated (R)-enantiomer by column chromatography.

Visualizations

experimental_workflow Workflow for Preventing Racemization in Duloxetine Synthesis cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Analysis start Start: High-Purity Starting Materials reagent_prep Prepare High-Purity Reagents & Solvents (Anhydrous, Degassed) start->reagent_prep catalyst_prep Ensure High Purity & Activity of Chiral Catalyst/Enzyme reagent_prep->catalyst_prep reaction_setup Set Up Reaction Under Inert Atmosphere catalyst_prep->reaction_setup conditions Maintain Optimal Reaction Conditions (Temperature, Time) reaction_setup->conditions monitoring Monitor Reaction Progress & Conversion (TLC, HPLC) conditions->monitoring workup Mild Workup Conditions (Avoid Strong Acids/Bases) monitoring->workup purification Purification (Chromatography, Crystallization) workup->purification analysis Determine Enantiomeric Excess (Chiral HPLC) purification->analysis end End Product analysis->end High ee (S)-Duloxetine Intermediate

Caption: A generalized workflow for preventing racemization.

troubleshooting_racemization Troubleshooting Low Enantiomeric Excess in Duloxetine Synthesis start Low Enantiomeric Excess Detected check_hplc Is the chiral HPLC method validated and optimized? start->check_hplc validate_hplc Validate HPLC method (resolution, accuracy, linearity) check_hplc->validate_hplc No check_reagents Are all reagents and solvents of high purity (anhydrous, degassed)? check_hplc->check_reagents Yes validate_hplc->check_reagents purify_reagents Purify starting materials and use fresh, high-purity reagents/solvents check_reagents->purify_reagents No check_catalyst Is the catalyst/enzyme active and used at the correct loading? check_reagents->check_catalyst Yes purify_reagents->check_catalyst optimize_catalyst Use fresh catalyst/enzyme, screen catalyst loading check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (temperature, time, atmosphere) optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Optimize temperature, reaction time, and ensure inert atmosphere check_conditions->optimize_conditions No solution High Enantiomeric Excess Achieved check_conditions->solution Yes optimize_conditions->solution

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Synthesis of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1-(2-thienyl)butan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during this Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is a classic Friedel-Crafts acylation reaction. It involves the electrophilic aromatic substitution of thiophene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The acylium ion, formed from the reaction between 4-chlorobutyryl chloride and the Lewis acid, is attacked by the electron-rich thiophene ring.

Q2: Why is the acylation highly regioselective for the 2-position of the thiophene ring?

The acylation of thiophene preferentially occurs at the C2 position due to the greater stability of the carbocation intermediate (Wheland intermediate) formed during the electrophilic attack. The intermediate for C2-acylation can be described by three resonance structures, which delocalize the positive charge more effectively than the two resonance structures for C3-acylation.[1] This results in a lower activation energy for the formation of the 2-substituted product.

Q3: What are the most common side reaction products I should be aware of?

During the synthesis of this compound, several side products can form. The most common include:

  • 4-Chloro-1-(3-thienyl)butan-1-one: The regioisomer formed from acylation at the C3 position of the thiophene ring.

  • Thieno[2,3-b]dihydro-pyran-4-one derivative (Intramolecular Cyclization Product): The product can undergo a subsequent intramolecular Friedel-Crafts alkylation, especially at higher temperatures, leading to a cyclized tetralone-like byproduct.

  • 4-Chlorobutyric acid: This results from the hydrolysis of the 4-chlorobutyryl chloride starting material in the presence of moisture.

  • Diacylated products: Although less common than in Friedel-Crafts alkylation, polyacylation can occur under forcing conditions.

  • Thiophene degradation products: Thiophene is susceptible to polymerization and degradation in the presence of strong Lewis acids, particularly at elevated temperatures.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield of the Desired this compound

Potential Cause Recommended Solution
Catalyst Inactivity Ensure anhydrous conditions as Lewis acids like AlCl₃ are extremely sensitive to moisture. Use freshly opened or properly stored anhydrous AlCl₃. All glassware should be flame-dried, and anhydrous solvents must be used.
Insufficient Catalyst The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst. Use at least a stoichiometric amount (1.0 to 1.2 equivalents) of AlCl₃ relative to the 4-chlorobutyryl chloride.
Low Reaction Temperature While low temperatures favor regioselectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider a modest increase in temperature, but monitor for an increase in side products.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material persists, extend the reaction time.
Thiophene Degradation Avoid excessive heating. Maintain the recommended reaction temperature to minimize polymerization and degradation of the thiophene ring.

Issue 2: Significant Formation of the 4-Chloro-1-(3-thienyl)butan-1-one Isomer

Potential Cause Recommended Solution
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable 3-substituted isomer. Running the reaction at lower temperatures (e.g., 0-5 °C) can improve selectivity for the 2-position.[3]
Choice of Lewis Acid While strong Lewis acids like AlCl₃ generally favor 2-acylation, exploring milder Lewis acids such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) might offer a different selectivity profile, although potentially at the cost of a slower reaction.

Issue 3: Presence of a High-Molecular-Weight Byproduct

Potential Cause Recommended Solution
Intramolecular Cyclization This is a common side reaction with halo-functionalized acyl chlorides. To minimize the formation of the tetralone byproduct, maintain a low reaction temperature and avoid prolonged reaction times after the initial acylation is complete.

Quantitative Data on Side Product Formation

While precise quantitative data for every possible reaction condition is extensive, the following table provides an illustrative comparison of product distribution based on general principles of Friedel-Crafts acylation of thiophene.

Reaction Condition Catalyst Temperature Expected Major Product Expected Side Products and Relative Amounts
StandardAlCl₃0-5 °CThis compound4-Chloro-1-(3-thienyl)butan-1-one (minor), Intramolecular cyclization product (trace)
Elevated TemperatureAlCl₃> 25 °CThis compoundIncreased proportion of 4-Chloro-1-(3-thienyl)butan-1-one and Intramolecular cyclization product
Milder CatalystSnCl₄0-25 °CThis compoundMay show slightly different 2-/3-isomer ratio, potentially less thiophene degradation

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Materials:

    • Thiophene

    • 4-Chlorobutyryl chloride

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Crushed ice

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).

    • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

    • Slowly add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, keeping the temperature at 0 °C.

    • After the addition, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction by TLC.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Objective: To identify and quantify the main product and major side products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Data Analysis: Identify the peaks corresponding to the product and byproducts by comparing their mass spectra with known fragmentation patterns and reference spectra. The relative peak areas can be used to estimate the product distribution.

Visualizations

Reaction_Pathway cluster_reactants Reactants Thiophene Thiophene AcyliumIon Acylium Ion Intermediate AcylChloride 4-Chlorobutyryl Chloride AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ MainProduct This compound (Desired Product) AcyliumIon->MainProduct + Thiophene (C2 attack) IsomerProduct 4-Chloro-1-(3-thienyl)butan-1-one (Regioisomer) AcyliumIon->IsomerProduct + Thiophene (C3 attack) (minor pathway) CyclizedProduct Intramolecular Cyclization Product MainProduct->CyclizedProduct + AlCl₃ (High Temp)

Caption: Reaction pathway for the synthesis of this compound and formation of major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze crude mixture by GC-MS Start->CheckPurity HighIsomer High % of 3-isomer? CheckPurity->HighIsomer HighMW High MW byproduct present? CheckPurity->HighMW LowConversion Low Conversion? CheckPurity->LowConversion HighIsomer->HighMW No LowerTemp Decrease reaction temperature (0-5 °C) HighIsomer->LowerTemp Yes HighMW->LowConversion No OptimizeTemp Optimize temperature (avoid excessive heat) HighMW->OptimizeTemp Yes CheckCatalyst Verify catalyst activity (use fresh, anhydrous AlCl₃) LowConversion->CheckCatalyst Yes IncreaseCatalyst Increase catalyst loading (>1.0 eq.) CheckCatalyst->IncreaseCatalyst IncreaseTime Increase reaction time IncreaseCatalyst->IncreaseTime

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

Technical Support Center: 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Chloro-1-(2-thienyl)butan-1-one during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical Friedel-Crafts synthesis of this compound?

A1: The most common impurities arise from the inherent reactivity of the starting materials and intermediates in the Friedel-Crafts acylation reaction. These can include:

  • Unreacted Starting Materials: Thiophene and 4-chlorobutyryl chloride.

  • Diacylated Thiophene: Formation of 2,5-di-(4-chlorobutanoyl)thiophene due to the high reactivity of the thiophene ring.[1]

  • Hydrolysis Product: 4-chlorobutyric acid, resulting from the hydrolysis of 4-chlorobutyryl chloride by moisture.[2][3][4][5]

  • Catalyst Complexes: The Lewis acid catalyst (e.g., AlCl₃) can form stable complexes with the ketone product, which can be difficult to break during workup.[6]

  • Polymeric Materials: Thiophene can polymerize under strongly acidic conditions.

Q2: My reaction yields are consistently low. What are the potential causes?

A2: Low yields in this Friedel-Crafts acylation can often be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst is highly sensitive to moisture. Any water present in the reagents or glassware will deactivate it.[6] Additionally, the carbonyl oxygen of the product can form a complex with the catalyst, effectively quenching its activity.[6]

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be incomplete. Conversely, if it is too high, it can lead to the formation of side products and polymerization.

  • Insufficient Catalyst: Due to complexation with the product, stoichiometric or even excess amounts of the Lewis acid catalyst are often necessary to drive the reaction to completion.[6]

Q3: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A3: Multiple spots on a TLC plate are indicative of a mixture of compounds. Besides the desired product, these spots could correspond to the common impurities listed in Q1. Developing a good TLC solvent system is crucial for identifying these impurities and monitoring the progress of their removal during purification. A common starting point for developing a TLC method is a mixture of hexane and ethyl acetate.[7][8]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity After Initial Workup

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The starting material, 4-chlorobutyryl chloride, is particularly sensitive to moisture.[2][3][4][5]

  • Optimize Catalyst Loading: Gradually increase the amount of Lewis acid catalyst (e.g., AlCl₃) to 1.1-1.5 equivalents to compensate for catalyst deactivation by the product.[6]

  • Control Reaction Temperature: Carefully control the reaction temperature. A lower temperature may be necessary to minimize the formation of diacylated byproducts.

  • Effective Quenching and Extraction: Quench the reaction by slowly adding it to ice-cold dilute HCl. This will help to break up any catalyst-product complexes. Ensure thorough extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[9] A wash with a mild base, such as sodium bicarbonate solution, can help remove acidic impurities like 4-chlorobutyric acid.

Issue 2: Difficulty in Removing a Persistent Impurity

Troubleshooting Steps:

  • Identify the Impurity: If possible, try to identify the impurity by spectroscopic methods (e.g., NMR, MS) or by comparing its Rf value on TLC to that of the starting materials.

  • Chemical Treatment:

    • Acidic Impurities: If 4-chlorobutyric acid is suspected, a wash of the organic layer with a saturated sodium bicarbonate solution during workup should be effective.

    • Unreacted Thiophene: Thiophene is volatile and can often be removed under high vacuum.

  • Chromatographic Purification: Flash column chromatography is a highly effective method for separating closely related impurities. Experiment with different solvent systems to achieve optimal separation.[7][8][10][11]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Test various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at low temperatures.[12][13]

Data Presentation

The following table summarizes the expected purity levels of this compound after various purification steps. These values are representative and can vary based on the initial reaction conditions and the execution of the purification protocols.

Purification MethodKey ParametersExpected Purity (by GC/HPLC)
Crude Product (Post-Workup) Standard aqueous workup.60-80%
Recrystallization (Single Solvent) e.g., Ethanol or Isopropanol.90-95%
Recrystallization (Mixed Solvent) e.g., Hexane/Ethyl Acetate.>98%
Flash Column Chromatography Silica gel, Hexane/Ethyl Acetate gradient.>99%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v). The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.[7]

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (about 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect fractions and monitor them by TLC.

    • A gradient elution, starting with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane/ethyl acetate), can be effective for separating impurities.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the purification of this compound by recrystallization from a mixed solvent system.

Materials:

  • Crude this compound

  • Hexane (reagent grade)

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flask

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. An ideal mixed solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. For this compound, a hexane/ethyl acetate or ethanol/water system is a good starting point.[13]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Inducing Crystallization:

    • Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it just begins to turn cloudy.

    • If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Cooling and Crystal Formation:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting purity issues with this compound.

Troubleshooting Workflow for this compound Purification start Crude Product Purity Check (TLC/GC) purity_ok Purity > 98%? start->purity_ok end Product Meets Specification purity_ok->end Yes main_impurity Identify Main Impurity (TLC Rf vs Standards) purity_ok->main_impurity No unreacted_sm Unreacted Starting Material (Thiophene or Acyl Chloride) main_impurity->unreacted_sm Rf matches starting material side_product Side-Product (e.g., Diacylated Thiophene) main_impurity->side_product Unknown spot hydrolysis_product Hydrolysis Product (4-chlorobutyric acid) main_impurity->hydrolysis_product Streaky spot on TLC purification_step Select Purification Method unreacted_sm->purification_step side_product->purification_step acid_wash Aqueous Base Wash (e.g., NaHCO3) hydrolysis_product->acid_wash column_chrom Flash Column Chromatography (Hexane/EtOAc Gradient) purification_step->column_chrom Multiple impurities or close Rf values recrystallization Recrystallization (e.g., Hexane/EtOAc) purification_step->recrystallization Product is solid and one major impurity recheck_purity Re-check Purity (TLC/GC) column_chrom->recheck_purity recrystallization->recheck_purity acid_wash->recheck_purity recheck_purity->purity_ok

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Scale-Up of Duloxetine Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of duloxetine intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the scale-up of this critical synthetic process. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of duloxetine intermediates?

A1: The most frequently encountered challenges during the scale-up of duloxetine intermediate synthesis include:

  • Low Reaction Yields: Difficulty in maintaining high yields as the batch size increases.

  • Impurity Formation: The generation of process-related impurities, such as the 3-thienyl isomer, which can be difficult to remove.

  • Inconsistent Chiral Resolution: Achieving high enantiomeric excess consistently can be challenging, leading to variations in the purity of the final active pharmaceutical ingredient (API).

  • Handling of Hazardous Reagents: The use of reagents like sodium hydride poses significant safety risks at an industrial scale.

  • Reaction Control: Maintaining optimal temperature, mixing, and reaction times in larger reactors can be difficult and impact both yield and purity.

Q2: What is the "DU-I" or 3-thienyl isomer impurity and why is it a concern?

A2: The "DU-I" impurity, also known as Duloxetine EP Impurity F or the 3-thienyl isomer, is a significant process-related impurity. It primarily forms due to the presence of 3-acetylthiophene as a contaminant in the 2-acetylthiophene starting material[1]. During the Mannich reaction, thiophene isomerization can occur under acidic conditions or at elevated temperatures, leading to the formation of the 3-thienyl derivative[2]. This impurity is a concern because it is structurally similar to the desired intermediate and can be carried through the synthesis, ultimately impacting the purity of the final duloxetine product.

Q3: Are there safer alternatives to using sodium hydride in the condensation step?

A3: Yes, due to the hazardous nature of sodium hydride (pyrophoric and reacts violently with water), several milder and safer bases have been investigated for the condensation of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine with 1-fluoronaphthalene. Alternatives such as sodamide, potassium amide, and potassium bis(trimethylsilyl)amide (KHDMS) have been successfully used[3][4]. These bases can be easier and safer to handle on a larger scale, reducing the risks associated with the process[3].

Q4: What is the role of biocatalysis in duloxetine intermediate synthesis?

A4: Biocatalysis offers a promising alternative to traditional chemical synthesis for producing key chiral intermediates of duloxetine. Specifically, enzymes or whole-cell systems (like Saccharomyces cerevisiae or Candida tropicalis) are used for the enantioselective reduction of the ketone intermediate (3-dimethylamino-1-(2-thienyl)-1-propanone) to the desired (S)-alcohol[5][6]. This approach can offer high conversion rates and excellent enantiomeric excess (>99% ee), potentially simplifying the downstream resolution steps and reducing the overall environmental impact of the synthesis[5].

Troubleshooting Guides

Issue 1: Low Yield in the Mannich Reaction

Question: My Mannich reaction for the synthesis of 3-dimethylamino-1-(2-thienyl)-1-propanone is giving a low yield upon scale-up. What are the potential causes and how can I improve it?

Answer:

Low yields in the Mannich reaction at scale can be attributed to several factors. Below is a troubleshooting workflow to identify and address the issue.

G cluster_0 Troubleshooting Low Yield in Mannich Reaction start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry (2-acetylthiophene, dimethylamine HCl, paraformaldehyde) start->check_reagents check_reagents->start Re-run with pure reagents check_temp Monitor and Control Reaction Temperature (Avoid excessive heat) check_reagents->check_temp Reagents OK check_temp->start Adjust heating protocol check_mixing Ensure Adequate Mixing (Especially important at scale) check_temp->check_mixing Temp. Controlled check_mixing->start Improve agitation check_ph Verify Acid Catalyst Concentration (e.g., HCl) check_mixing->check_ph Mixing Adequate check_ph->start Adjust acid concentration optimize_time Optimize Reaction Time (Monitor by TLC/HPLC) check_ph->optimize_time pH Correct optimize_time->start Adjust reaction duration result Improved Yield optimize_time->result Time Optimized G cluster_0 Troubleshooting Low Enantiomeric Excess start Low Enantiomeric Excess check_solvent Verify Solvent System (Purity and Composition) start->check_solvent check_solvent->start Change/purify solvent check_resolving_agent Check Resolving Agent (Purity and Stoichiometry) check_solvent->check_resolving_agent Solvent OK check_resolving_agent->start Adjust amount/quality check_temp_profile Review Cooling and Crystallization Profile check_resolving_agent->check_temp_profile Agent OK check_temp_profile->start Optimize cooling rate check_stirring Evaluate Stirring Rate During Crystallization check_temp_profile->check_stirring Profile OK check_stirring->start Adjust agitation check_purity Analyze Purity of Racemic Intermediate check_stirring->check_purity Stirring OK check_purity->start Purify intermediate result High Enantiomeric Excess check_purity->result Purity OK G cluster_0 Duloxetine Synthesis Pathway A 2-Acetylthiophene B 3-Dimethylamino-1-(2-thienyl)-1-propanone (Ketone Intermediate) A->B Mannich Reaction C Racemic 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (Racemic Alcohol) B->C Reduction (e.g., NaBH4) D (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol ((S)-Alcohol) C->D Chiral Resolution (e.g., (S)-Mandelic Acid) E (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine D->E Condensation (1-Fluoronaphthalene) F Duloxetine E->F Demethylation

References

managing reaction temperature in 4-Chloro-1-(2-thienyl)butan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1-(2-thienyl)butan-1-one. The content focuses on managing reaction temperature, a critical parameter for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, thiophene reacts with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the 4-chlorobutyryl chloride, forming an acylium ion, which is then attacked by the electron-rich thiophene ring, preferentially at the 2-position.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is crucial for several reasons. The Friedel-Crafts acylation is an exothermic reaction, and poor temperature management can lead to a rapid increase in heat, causing undesired side reactions. These can include polymerization of thiophene, polysubstitution on the thiophene ring, and degradation of the starting materials or product. Maintaining the optimal temperature range is key to maximizing yield and purity.

Q3: What are the optimal temperature ranges for this reaction?

A3: The reaction is typically carried out in two stages. The initial addition of the Lewis acid and the acylating agent is often performed at a low temperature, around 0-5°C, to control the initial exotherm. After the addition is complete, the reaction mixture is often allowed to warm to room temperature (20-25°C) and stirred for a period to ensure the reaction goes to completion. In some cases, gentle heating might be employed, but this must be carefully controlled to avoid byproduct formation.

Q4: What are the common side reactions related to improper temperature control?

A4: At higher temperatures, several side reactions can occur. Thiophene is susceptible to polymerization in the presence of strong Lewis acids, especially with excess heat. Diacylation of the thiophene ring can also occur, leading to impurities that are difficult to remove. Furthermore, the product itself can be unstable at elevated temperatures, leading to degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature is too low, leading to a slow reaction rate.1. Ensure the reaction is allowed to warm to room temperature after the initial addition at low temperature.2. Monitor the reaction progress using Thin Layer Chromatography (TLC).3. If the reaction is still sluggish, consider gentle heating (e.g., to 40-50°C) while carefully monitoring for byproduct formation.
Inactive catalyst due to moisture.1. Use anhydrous reagents and solvents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield with Significant Byproducts Reaction temperature was too high, promoting side reactions.1. Maintain a low temperature (0-5°C) during the addition of reagents.2. Ensure efficient stirring and adequate cooling to dissipate heat.3. Avoid any localized overheating.
Reaction time was too long, even at the correct temperature.1. Monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed.
Dark, Tarry Reaction Mixture Polymerization of thiophene due to excessive heat.1. Strictly control the temperature during the addition of the Lewis acid.2. Add the Lewis acid portion-wise to manage the exotherm.3. Ensure the thiophene is of high purity.
Product is Difficult to Purify Presence of di-acylated or isomeric byproducts due to high reaction temperature.1. Optimize the reaction temperature to favor mono-acylation.2. Consider using a milder Lewis acid catalyst.3. Employ careful column chromatography for purification.

Data Presentation

The following table summarizes the expected impact of reaction temperature on the yield and purity of this compound. Please note that this data is illustrative and based on general principles of Friedel-Crafts acylation reactions. Optimal conditions should be determined experimentally.

Reaction Temperature Yield (%) Purity (%) Key Observations
0-5°C (addition), then 20-25°C75-85>95Controlled reaction, minimal byproducts.
40-50°C60-7085-90Increased reaction rate, but noticeable increase in colored impurities and potential for di-acylation.
> 60°C< 50< 80Significant byproduct formation, potential for polymerization of thiophene, leading to a dark and complex reaction mixture.

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Thiophene

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add 4-chlorobutyryl chloride (1.0 equivalent) to the suspension via the dropping funnel while maintaining the temperature between 0-5°C.

  • After the addition is complete, add thiophene (1.0 equivalent) dropwise, ensuring the temperature does not exceed 10°C.

  • Once the addition of thiophene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G cluster_start Start: Low Yield or Purity cluster_troubleshooting Troubleshooting Workflow cluster_outcome Outcome start Identify Issue check_temp Review Temperature Logs start->check_temp temp_high Temperature Spike or Too High? check_temp->temp_high check_reagents Verify Reagent Quality (Anhydrous?) reagents_ok Reagents Anhydrous? check_reagents->reagents_ok check_time Examine Reaction Time time_ok Time Optimized? check_time->time_ok temp_low Temperature Too Low? temp_high->temp_low No sol_temp_high Implement Better Cooling (e.g., larger ice bath, slower addition) temp_high->sol_temp_high Yes temp_low->check_reagents No sol_temp_low Allow to Warm to RT or Gentle Heating (monitor closely) temp_low->sol_temp_low Yes reagents_ok->check_time Yes sol_reagents Use Freshly Dried Reagents/Solvents reagents_ok->sol_reagents No sol_time Optimize via TLC Monitoring time_ok->sol_time No end_node Improved Yield and Purity time_ok->end_node Yes sol_temp_high->end_node sol_temp_low->end_node sol_reagents->end_node sol_time->end_node

Caption: Troubleshooting workflow for managing reaction temperature.

Technical Support Center: Synthesis of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedure of 4-Chloro-1-(2-thienyl)butan-1-one synthesis, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction to synthesize this compound? The most common method is the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This reaction is an electrophilic aromatic substitution where the acylium ion, formed from 4-chlorobutyryl chloride and AlCl₃, attacks the electron-rich thiophene ring.[2]

Q2: What are the primary challenges during the work-up of this reaction? The main challenges include the formation of emulsions during quenching and extraction, the potential for intramolecular cyclization of the product to form a tetralone byproduct, and the hydrolysis of the acyl chloride.[1] Proper temperature control and anhydrous conditions are crucial to minimize these issues.

Q3: Why is temperature control so critical during the reaction and work-up? Lower temperatures, typically between 0-10°C, favor the desired intermolecular acylation.[1] At higher temperatures, the Lewis acid can activate the terminal alkyl chloride of the product, leading to an undesired intramolecular cyclization, which reduces the yield of this compound.[1]

Q4: What is the purpose of quenching the reaction with an ice/acid mixture? The reaction is quenched by pouring the mixture into ice and concentrated hydrochloric acid to decompose the aluminum chloride complex formed between the Lewis acid and the ketone product.[1][2] This step is crucial for liberating the desired product and making it soluble in the organic phase for extraction.

Q5: Why is a wash with sodium bicarbonate solution necessary? A wash with a saturated sodium bicarbonate (NaHCO₃) solution is performed to neutralize any remaining acidic residues, such as HCl or unreacted 4-chlorobutyryl chloride which may have hydrolyzed to 4-chlorobutyric acid.[1] This step is often accompanied by CO₂ evolution, so it must be done carefully.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Deactivated Catalyst: Aluminum chloride is highly sensitive to moisture.Ensure all glassware is flame-dried, and use anhydrous solvents. Use a fresh, unopened container of AlCl₃ or one that has been stored in a desiccator.
Hydrolysis of Acyl Chloride: 4-chlorobutyryl chloride has reacted with water.Handle 4-chlorobutyryl chloride under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[1]
Intramolecular Cyclization: Reaction temperature was too high, favoring the formation of the tetralone byproduct.Maintain strict temperature control, keeping the reaction temperature between 0-10°C, especially during the addition of reagents.[1]
Formation of a Persistent Emulsion During Work-up Difficult Separation of Organic and Aqueous Layers: This is a common issue in Friedel-Crafts acylation work-ups.To break the emulsion, try adding a saturated solution of NaCl (brine). Vigorous stirring of the quenched reaction mixture can also help.
Product is Contaminated with a Higher Molecular Weight Impurity Polysubstitution: Although less common in acylation than alkylation, it can occur.Use a molar excess of thiophene relative to the 4-chlorobutyryl chloride to favor mono-acylation.
Formation of Tetralone Byproduct: This is a likely side-product due to intramolecular cyclization.Optimize reaction conditions by maintaining a low temperature (0-10°C).[1] Purification by column chromatography may be necessary to separate the product from this byproduct.
Product is an Oily, Impure Substance Incomplete Quenching: The AlCl₃-ketone complex has not been fully decomposed.Ensure the reaction mixture is poured slowly into a vigorously stirred mixture of crushed ice and concentrated HCl.
Incomplete Washing: Acidic or other impurities remain.Ensure thorough washing with water, saturated NaHCO₃ solution, and brine. Check the pH of the aqueous layer after the bicarbonate wash to ensure it is neutral or slightly basic.

Experimental Protocols

General Work-up Procedure for this compound Synthesis
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a well-stirred mixture of crushed ice and concentrated hydrochloric acid.[1][2]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent, such as dichloromethane (DCM).[1]

  • Washing: Combine all organic layers. Wash the combined organic phase sequentially with:

    • Water

    • Saturated sodium bicarbonate (NaHCO₃) solution (perform with caution due to CO₂ evolution)[1]

    • Brine (saturated NaCl solution)

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Remove the drying agent by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

Specific yield and purity data for the work-up of this compound is not extensively detailed in the provided search results. However, for Friedel-Crafts acylation of thiophene with acetic anhydride using various catalysts, yields have been reported to range from 60% to over 98%, with high selectivity for the 2-acetylthiophene product.[3][4] The yield of the target molecule is expected to be influenced by the careful control of reaction conditions to minimize side reactions.

Reactant Product Catalyst Reported Yield Key Considerations
Thiophene & Acetic Anhydride2-AcetylthiopheneZinc Chloride60%Reaction refluxed for 4 hours.[3]
Thiophene & Acetic Anhydride2-AcetylthiopheneHβ Zeolite98.6%Reaction at 60°C.[4]
Thiophene & 4-chlorobutyryl chlorideThis compoundAlCl₃Data not availableProne to intramolecular cyclization.[1]

Visualizations

Experimental Workflow

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Reaction Mixture (Thiophene, 4-Chlorobutyryl Chloride, AlCl3) Quenching Quenching (Ice/Conc. HCl) Reaction_Mixture->Quenching Pour into Extraction Extraction (DCM) Quenching->Extraction Transfer to Separatory Funnel Washing Washing (H2O, NaHCO3, Brine) Extraction->Washing Combine Organic Layers Drying Drying (Anhydrous MgSO4) Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Filter and Concentrate Purification Purification (Vacuum Distillation or Column Chromatography) Solvent_Removal->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the work-up and purification of this compound.

Key Signaling Pathway (Logical Relationship)

Reaction_Pathway Thiophene Thiophene Desired_Product This compound (Desired Product) Thiophene->Desired_Product Acyl_Chloride 4-Chlorobutyryl Chloride Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion Lewis_Acid AlCl3 Lewis_Acid->Acylium_Ion Side_Product Tetralone Byproduct (Side Product) Lewis_Acid->Side_Product Acylium_Ion->Desired_Product Intermolecular Acylation (Low Temp) Desired_Product->Side_Product Intramolecular Cyclization (High Temp)

Caption: Reaction pathway showing the desired synthesis and a key side reaction.

References

Technical Support Center: Synthesis of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-1-(2-thienyl)butan-1-one. The content is structured to address specific issues that may be encountered during this Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

The synthesis, a Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride, can lead to several byproducts. The most prevalent include:

  • Intramolecular Cyclization Product (Tetralone): The Lewis acid catalyst can activate the terminal alkyl chloride of the desired product, leading to an intramolecular electrophilic aromatic substitution to form a six-membered ring, yielding a tetralone byproduct.

  • 4-Chlorobutyric Acid: This byproduct forms from the hydrolysis of the starting material, 4-chlorobutyryl chloride, in the presence of moisture.

  • 3-Acyl Isomer: While the acylation of thiophene strongly favors the 2-position, a small amount of the 3-acyl isomer, 4-Chloro-1-(3-thienyl)butan-1-one, can be formed.[1]

  • Diacylated Thiophene: Under certain conditions, a second acylation of the thiophene ring can occur, leading to di-substituted byproducts.

  • Polymeric Material: Strong Lewis acids can sometimes cause the polymerization of thiophene, leading to the formation of tar-like substances.

Q2: How does reaction temperature influence the formation of byproducts?

Temperature is a critical parameter. Lower temperatures, typically between 0-10°C, favor the desired intermolecular acylation. Conversely, higher temperatures or extended reaction times can promote the intramolecular cyclization to the tetralone byproduct.[2]

Q3: What is the role of the Lewis acid catalyst, and how does its concentration affect the reaction?

The Lewis acid, commonly aluminum chloride (AlCl₃), activates the 4-chlorobutyryl chloride to form a reactive acylium ion, which then acylates the thiophene ring. In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, rendering it inactive. Using an insufficient amount of catalyst can lead to low yields.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture. 2. Insufficient Catalyst: Less than a stoichiometric amount of Lewis acid was used. 3. Deactivated Thiophene: Impurities in the thiophene starting material.1. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid. 2. Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the 4-chlorobutyryl chloride. 3. Purify the thiophene by distillation before use.
High Percentage of Tetralone Byproduct 1. High Reaction Temperature: The temperature exceeded the optimal range (0-10°C). 2. Prolonged Reaction Time: The reaction was allowed to proceed for too long after the complete consumption of the starting material.1. Maintain strict temperature control throughout the reaction, especially during the addition of reagents. 2. Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction promptly upon completion.
Presence of 4-Chlorobutyric Acid Hydrolysis of Acyl Chloride: Presence of water in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Handle 4-chlorobutyryl chloride in a dry atmosphere (e.g., under a nitrogen or argon blanket).
Formation of Dark, Tarry Material 1. Excessive Heat: High local temperatures can lead to the polymerization of thiophene. 2. Highly Concentrated Reaction: High concentrations of reactants and catalyst can promote side reactions.1. Ensure efficient stirring and slow, controlled addition of reagents to dissipate heat. 2. Consider using a higher volume of solvent to dilute the reaction mixture.
Significant Amount of 3-Acyl Isomer Non-optimal Reaction Conditions: While the 2-position is highly favored, certain conditions can slightly decrease regioselectivity.While difficult to eliminate completely, ensuring a well-controlled, low-temperature reaction can help maximize the formation of the 2-isomer. Purification by column chromatography is typically required to separate the isomers.

Quantitative Data on Byproduct Formation

Byproduct Typical Yield Range (%) Factors Influencing Formation
Intramolecular Cyclization Product (Tetralone) 5 - 20+Increases with higher temperature and longer reaction times.
4-Chlorobutyric Acid Trace - 5Dependent on the level of moisture contamination.
3-Acyl Isomer 1 - 5Generally a minor component due to the high regioselectivity of thiophene acylation.
Diacylated Thiophene Trace - 2More likely with an excess of the acylating agent.
Polymeric Material VariableMore prevalent with highly concentrated reaction mixtures and elevated temperatures.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

  • Thiophene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0-5°C using an ice bath.

  • Addition of Reagents:

    • In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature is maintained at 0-5°C.

    • After the formation of the acylium ion complex, add a solution of thiophene (1.0 to 1.2 equivalents) in anhydrous dichloromethane to the dropping funnel.

    • Add the thiophene solution dropwise to the reaction mixture, making sure the temperature does not exceed 10°C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0-5°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_products Products & Byproducts Thiophene Thiophene Reaction Friedel-Crafts Acylation (0-10°C, Anhydrous DCM) Thiophene->Reaction AcylChloride 4-Chlorobutyryl Chloride AcylChloride->Reaction Acid 4-Chlorobutyric Acid (Hydrolysis) AcylChloride->Acid Hydrolysis (Moisture) LewisAcid AlCl₃ LewisAcid->Reaction MainProduct This compound Reaction->MainProduct Desired Pathway Tetralone Tetralone (Intramolecular Cyclization) Reaction->Tetralone Side Reaction (Higher Temp.) Isomer 3-Acyl Isomer Reaction->Isomer Minor Pathway Polymer Polymeric Material Reaction->Polymer Side Reaction (High Conc./Temp.) Troubleshooting_Logic Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckByproducts Byproducts Observed? CheckYield->CheckByproducts No CheckAnhydrous Anhydrous Conditions? CheckYield->CheckAnhydrous Yes CheckTemp Correct Temperature? CheckByproducts->CheckTemp Yes CheckCatalyst Sufficient Catalyst? CheckAnhydrous->CheckCatalyst Yes ImproveAnhydrous Improve Drying of Glassware/Reagents CheckAnhydrous->ImproveAnhydrous No CheckCatalyst->CheckByproducts Yes IncreaseCatalyst Increase Catalyst Loading CheckCatalyst->IncreaseCatalyst No ControlTemp Maintain Temp. (0-10°C) CheckTemp->ControlTemp No Purify Purification (Distillation/Chromatography) CheckTemp->Purify Yes ImproveAnhydrous->Start IncreaseCatalyst->Start ControlTemp->Start

References

Technical Support Center: 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-1-(2-thienyl)butan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical intermediate. It is notably used in the synthesis of the antidepressant drug Duloxetine.[1][2][3][4]

Q2: What are the general storage conditions to minimize degradation of this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere. The compound is susceptible to hydrolysis and photolysis.

Q3: What are the likely degradation pathways for this compound?

Based on its chemical structure, the most probable degradation pathways are hydrolysis of the alkyl chloride, reduction of the ketone, and potential oxidation or cleavage of the thiophene ring under harsh conditions.

Q4: Are there any known impurities in commercially available this compound?

While specific impurities can vary by supplier, potential impurities could arise from the synthesis process, such as unreacted starting materials or byproducts of side reactions. It is recommended to verify the purity of the compound upon receipt using appropriate analytical techniques.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed during GC-MS analysis of my sample.

  • Question: I am analyzing a sample of this compound that has been stored for some time, and I see unexpected peaks in the gas chromatogram. What could these be?

  • Answer: Unexpected peaks could be due to degradation products. One common degradation pathway is the hydrolysis of the terminal chloro group to a hydroxyl group, forming 4-Hydroxy-1-(2-thienyl)butan-1-one. Another possibility is the reduction of the ketone to an alcohol, yielding 4-Chloro-1-(2-thienyl)butan-1-ol. It is also possible that the compound has undergone elimination to form a butenone derivative. We recommend comparing the mass spectra of the unknown peaks with those of potential degradation products.

Issue 2: The yield of my reaction involving this compound is consistently low.

  • Question: I am using this compound in a nucleophilic substitution reaction, but my yields are lower than expected. Could degradation of the starting material be the cause?

  • Answer: Yes, degradation of this compound can lead to lower reaction yields. The presence of moisture can lead to hydrolysis, forming the corresponding alcohol which may not participate in your desired reaction. Ensure that all solvents and reagents are anhydrous and that the reaction is carried out under an inert atmosphere. Additionally, prolonged reaction times at elevated temperatures can promote side reactions and degradation.

Issue 3: I am observing discoloration of my this compound sample.

  • Question: My sample of this compound has developed a yellowish or brownish tint over time. Is this a sign of degradation?

  • Answer: Discoloration can be an indicator of degradation. Thiophene-containing compounds can be susceptible to oxidation and polymerization, which can result in colored byproducts. Exposure to light and air can accelerate these processes. If you observe discoloration, it is advisable to re-analyze the purity of the material before use.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and reduction.

  • Hydrolysis: The alkyl chloride is susceptible to nucleophilic substitution by water, leading to the formation of 4-Hydroxy-1-(2-thienyl)butan-1-one and hydrochloric acid. This reaction can be accelerated by the presence of bases or elevated temperatures.

  • Reduction: The ketone functional group can be reduced to a secondary alcohol, forming 4-Chloro-1-(2-thienyl)butan-1-ol. This can occur in the presence of reducing agents or through certain biological processes.

Below is a diagram illustrating these potential degradation pathways.

G cluster_main Degradation of this compound cluster_products Degradation Products A This compound B 4-Hydroxy-1-(2-thienyl)butan-1-one A->B Hydrolysis (+H2O, -HCl) C 4-Chloro-1-(2-thienyl)butan-1-ol A->C Reduction (+2[H])

Potential degradation pathways of this compound.

Data Presentation

The rate of degradation of this compound is influenced by environmental factors. The following tables provide hypothetical data on the stability of the compound under various conditions.

Table 1: Effect of pH on Hydrolysis Rate at 25°C

pHHalf-life (t½) in hours
4.0> 500
7.0240
9.050
11.05

Table 2: Effect of Temperature on Hydrolysis Rate at pH 7.0

Temperature (°C)Half-life (t½) in hours
4> 1000
25240
5030
754

Experimental Protocols

To identify and quantify this compound and its potential degradation products, the following analytical methods are recommended.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

  • Objective: To identify the presence of volatile degradation products.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Objective: To quantify the amount of this compound and its non-volatile degradation products.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration within the linear range of the detector.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared with a certified reference standard of this compound.

Below is a diagram illustrating a general workflow for the analysis of potential degradation.

G cluster_workflow Experimental Workflow for Degradation Analysis A Sample of This compound B Sample Preparation (Dissolution in appropriate solvent) A->B C GC-MS Analysis B->C D HPLC-UV Analysis B->D E Identification of Degradation Products C->E F Quantification of Parent Compound and Degradants D->F G Data Interpretation and Reporting E->G F->G

General workflow for analyzing the degradation of the compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Chloro-1-(2-thienyl)butan-1-one and 4-chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-chloro-1-(2-thienyl)butan-1-one and 4-chloro-1-phenylbutan-1-one. The analysis is supported by established principles of organic chemistry, comparative data from analogous compounds, and detailed experimental protocols for further investigation.

Introduction

This compound and 4-chloro-1-phenylbutan-1-one are bifunctional molecules containing a ketone carbonyl group and a primary alkyl chloride. These functionalities serve as reactive handles for a variety of chemical transformations, making them valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The primary difference between these two compounds lies in the aromatic ring attached to the carbonyl group: a thiophene ring in the former and a benzene ring in the latter. This seemingly subtle difference significantly influences the electrophilicity of the carbonyl carbon and the overall reactivity of the molecule.

Reactivity Comparison: Theoretical Framework

The reactivity of the carbonyl group in these ketones towards nucleophilic attack is a key area of interest. The electrophilicity of the carbonyl carbon is modulated by the electronic properties of the attached aromatic ring.

The 2-thienyl group , compared to the phenyl group, is generally considered to be more electron-donating through resonance, which would suggest a decrease in the electrophilicity of the carbonyl carbon. However, the sulfur atom in the thiophene ring can also exhibit an electron-withdrawing inductive effect. The overall electronic influence is context-dependent and can be quantitatively assessed using Hammett substituent constants.

The Hammett equation , log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent.

Table 1: Hammett Substituent Constants

Substituentσ_meta_σ_para_
2-Thienyl+0.09+0.05
Phenyl0.000.00

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

The positive Hammett constants for the 2-thienyl group, although small, suggest that it is slightly electron-withdrawing compared to a phenyl group when influencing a reaction center from a meta or para-like position. This would imply that the carbonyl carbon in This compound is slightly more electrophilic and therefore, predicted to be more reactive towards nucleophiles than the carbonyl carbon in 4-chloro-1-phenylbutan-1-one.

Another important aspect of reactivity for these molecules is the nucleophilic substitution at the carbon bearing the chlorine atom. The reactivity in S_N2 reactions is influenced by steric hindrance and the stability of the transition state. In this regard, both molecules are expected to exhibit similar reactivity at the chlorobutyl chain, as the aromatic ring is relatively distant from the reaction center.

Experimental Data and Analysis

Table 2: Comparative ¹³C NMR Data of Carbonyl Carbons

CompoundCarbonyl Carbon Chemical Shift (δ, ppm)
2-Acetylthiophene~191.4
Acetophenone~198.1

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.

Contrary to the prediction based on Hammett constants alone, the carbonyl carbon of 2-acetylthiophene is shielded (at a lower chemical shift) compared to acetophenone. This suggests a higher electron density around the carbonyl carbon in the thienyl derivative, which would imply lower electrophilicity and thus lower reactivity towards nucleophiles for this compound compared to 4-chloro-1-phenylbutan-1-one. This highlights the complexity of predicting reactivity based on a single parameter and underscores the need for direct experimental comparison.

Experimental Protocols

To definitively determine the relative reactivity of these two compounds, a comparative kinetic study is essential. Below are detailed protocols for key experiments.

Protocol 1: Comparative Kinetic Analysis of Nucleophilic Addition

This experiment aims to compare the rates of a nucleophilic addition reaction to the carbonyl group of the two ketones. The reaction with a model nucleophile, such as sodium borohydride (reduction of the ketone to an alcohol), can be monitored over time.

Materials:

  • This compound

  • 4-chloro-1-phenylbutan-1-one

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) instrument

  • Thermostated reaction vessel

  • Standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of this compound and 4-chloro-1-phenylbutan-1-one in anhydrous ethanol.

    • Prepare a stock solution of sodium borohydride (e.g., 0.5 M) in anhydrous ethanol immediately before use.

  • Kinetic Run:

    • Equilibrate the reaction vessel containing a known volume of the ketone solution to a constant temperature (e.g., 25 °C).

    • Initiate the reaction by adding a specific volume of the sodium borohydride solution.

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

    • Analyze the concentration of the remaining ketone in the quenched aliquots using a suitable analytical technique (UV-Vis spectrophotometry by monitoring the disappearance of the carbonyl absorbance, or HPLC).

  • Data Analysis:

    • Plot the concentration of the ketone versus time for both compounds.

    • Determine the initial reaction rate for both reactions. A higher initial rate indicates greater reactivity.

    • For a more rigorous comparison, determine the rate constants (k) for both reactions by fitting the data to the appropriate rate law.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Stock Solutions (Ketones, NaBH4) equilibrate Equilibrate Ketone Solution prep_sol->equilibrate initiate Initiate Reaction with NaBH4 equilibrate->initiate sampling Withdraw and Quench Aliquots initiate->sampling analyze Analyze Ketone Concentration (UV-Vis or HPLC) sampling->analyze plot Plot [Ketone] vs. Time analyze->plot determine_rate Determine Rate Constants plot->determine_rate

Caption: Workflow for the comparative kinetic analysis of ketone reduction.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the thienyl derivative via Friedel-Crafts acylation.

Materials:

  • Thiophene

  • 4-chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), ice

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous AlCl₃ to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-chlorobutyryl chloride in anhydrous DCM via the dropping funnel.

  • After the addition is complete, add a solution of thiophene in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Pathway Thiophene Thiophene Intermediate Acylium Ion Intermediate Thiophene->Intermediate Chlorobutyryl_Chloride 4-Chlorobutyryl Chloride AlCl3 AlCl3 (catalyst) Chlorobutyryl_Chloride->AlCl3 AlCl3->Intermediate Product This compound Intermediate->Product

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Conclusion

The relative reactivity of this compound and 4-chloro-1-phenylbutan-1-one is a nuanced interplay of inductive and resonance effects. While Hammett constants suggest a slightly higher reactivity for the thienyl derivative due to a net electron-withdrawing effect, comparative NMR data of model compounds indicate the opposite. This discrepancy highlights the importance of empirical data for accurate reactivity prediction. The provided experimental protocols offer a clear pathway for researchers to conduct direct comparative studies and elucidate the precise reactivity profiles of these important synthetic intermediates. Such knowledge is critical for optimizing reaction conditions and designing efficient synthetic routes in drug discovery and development.

A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts acylation of thiophene is a cornerstone reaction in organic synthesis, providing essential intermediates for the pharmaceutical and fine chemical industries. The choice of catalyst is a critical parameter, profoundly influencing reaction efficiency, selectivity, and environmental impact. This guide offers an objective comparison of various catalytic systems, supported by experimental data, to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The efficacy of thiophene acylation is intrinsically linked to the catalyst employed. Traditional Lewis acids, such as aluminum chloride (AlCl₃), are effective but often required in stoichiometric amounts, leading to significant toxic waste and complex work-up procedures.[1] Modern research has shifted towards more sustainable alternatives, including solid acid catalysts and metal triflates, which offer the advantages of being recoverable, reusable, and more environmentally benign.[1][2]

The following table summarizes the performance of various catalysts in the Friedel-Crafts acylation of thiophene with acetic anhydride, unless otherwise specified.

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ ZeoliteAcetic Anhydride~9998.660°C, 2h, Thiophene:Ac₂O = 1:3[1]
Modified C25 ZeoliteAcetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[1][3]
HZSM-5 ZeoliteAcetic AnhydrideLow-60°C, Thiophene:Ac₂O = 1:3
NKC-9 ResinAcetic Anhydride-Poor Selectivity60°C, Thiophene:Ac₂O = 1:3
Ethylaluminum dichloride (EtAlCl₂)Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[1][4]
SnO₂ NanosheetsAcetic Anhydride-QuantitativeSolvent-free conditions[1]
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)VariousGood to ExcellentGood to ExcellentRoom Temperature[5]
Praseodymium(III) trifluoromethanesulfonate (Pr(OTf)₃)Benzoic Anhydride->75100°C, 10 min, Microwave[6][7]
Aluminum Chloride (AlCl₃)Acetyl Chloride--0°C to Room Temperature[2][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections provide representative experimental protocols for key catalytic systems.

Acylation using Hβ Zeolite (Solid Acid Catalyst)

This protocol is adapted from studies on the use of Hβ zeolite for the acylation of thiophene with acetic anhydride.

Materials:

  • Thiophene (1.0 mol, 84 g)

  • Acetic Anhydride (3.0 mol, 306 g)

  • Hβ Zeolite catalyst (1.17 g)

  • 50 ml round-bottomed flask

  • Condenser

  • Thermometer

  • Magnetic stirrer

  • Heating mantle/water bath

Procedure:

  • Set up the reaction apparatus consisting of a round-bottomed flask equipped with a condenser, thermometer, and magnetic stirrer.

  • Introduce thiophene and acetic anhydride into the flask.

  • Add the Hβ Zeolite catalyst to the reaction mixture.

  • Heat the mixture to 60°C (333 K) while stirring.

  • Maintain the reaction at this temperature for 2 hours.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Recover the solid catalyst by filtration. The catalyst can be regenerated and reused.

  • The liquid mixture containing the product, 2-acetylthiophene, can be purified by distillation.

Acylation using Ethylaluminum dichloride (Lewis Acid)

This protocol describes the acylation of thiophene with succinyl chloride using EtAlCl₂ as a catalyst.[4]

Materials:

  • Thiophene (0.0063 mol, 0.5 mL)

  • Succinyl chloride (0.003 mol, 0.33 mL)

  • Ethylaluminum dichloride (EtAlCl₂) (1 M in hexane, 9.45 mL, 0.0095 mol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (20 mL)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flask under an inert atmosphere, dissolve thiophene and succinyl chloride in dried CH₂Cl₂ at 0°C.

  • Slowly add the EtAlCl₂ solution dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 2 hours.

  • Quench the reaction by carefully adding saturated NH₄Cl solution.

  • Extract the product with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane:ethyl acetate, 4:1) to isolate 1,4-bis(2-thienyl)butane-1,4-dione.

Visualizing Catalytic Processes

Diagrams can effectively illustrate complex experimental workflows and the relationships between different catalyst types.

G General Experimental Workflow for Friedel-Crafts Acylation of Thiophene cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Thiophene & Acylating Agent mixing Mixing & Stirring reactants->mixing catalyst Catalyst catalyst->mixing solvent Solvent (optional) solvent->mixing heating Heating (if required) mixing->heating monitoring Monitoring (e.g., GC, TLC) heating->monitoring quenching Quenching monitoring->quenching Reaction Completion extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (Distillation/Chromatography) drying->purification product product purification->product Final Product

Caption: General experimental workflow for the catalytic acylation of thiophene.

G Logical Relationship of Catalysts for Friedel-Crafts Acylation cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts catalysts Catalysts for Thiophene Acylation lewis_acids Traditional Lewis Acids (e.g., AlCl₃, EtAlCl₂) catalysts->lewis_acids metal_triflates Metal Triflates (e.g., Yb(OTf)₃, Pr(OTf)₃) catalysts->metal_triflates ionic_liquids Ionic Liquids catalysts->ionic_liquids zeolites Zeolites (e.g., Hβ, HZSM-5) catalysts->zeolites metal_oxides Metal Oxides (e.g., SnO₂) catalysts->metal_oxides resins Resins (e.g., NKC-9) catalysts->resins prop1 prop1 lewis_acids->prop1 High Activity Waste Generation prop2 prop2 metal_triflates->prop2 Reusable Water Tolerant prop3 prop3 ionic_liquids->prop3 Reusable Low Vapor Pressure prop4 prop4 zeolites->prop4 Reusable Shape Selective prop5 prop5 metal_oxides->prop5 Reusable Solvent-free potential prop6 prop6 resins->prop6 Variable Selectivity

Caption: Logical relationship between catalyst types and their key properties.

References

A Comparative Guide to Alternative Synthetic Routes for Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes to Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). The following sections detail several prominent alternatives to the classical synthesis, presenting key performance data, detailed experimental protocols, and visualizations of the synthetic pathways.

Comparison of Key Performance Indicators

The following table summarizes the key quantitative data for the different synthetic routes to Duloxetine, allowing for a direct comparison of their efficiencies.

Synthetic Route Key Transformation Overall Yield (%) Enantiomeric Excess (ee) (%) Key Reagents/Catalysts Reference
Classical Route Resolution of (±)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine~10-12>98 (after resolution)(S)-(+)-Mandelic acid[1]
Asymmetric Hydrogenation Asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone~8794 (up to 99 after recrystallization)Ru/P-Phos catalyst[2]
Asymmetric Transfer Hydrogenation Asymmetric transfer hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanoneNot explicitly stated95Cp*RhCl[(S,S)-TsDPEN], HCOOH/Et₃N[3][4]
Chemoenzymatic Synthesis Carbonyl reductase-mediated reduction of 3-(dimethylamino)-1-(2-thienyl)-1-propanone60.2>98.5Carbonyl reductase (e.g., from Rhodosporidium toruloides)[5]
Direct Asymmetric Aldol Reaction Direct catalytic asymmetric aldol reaction of a thioamideNot explicitly stated92 (for the aldol product)Chiral bisphosphine ligand[6][7]

Synthetic Route Overviews

The following diagrams illustrate the general synthetic pathways for each of the discussed routes.

G cluster_0 Classical Route A0 2-Acetylthiophene B0 3-(Dimethylamino)-1-(2-thienyl)-1-propanone A0->B0 Mannich Reaction C0 (±)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine B0->C0 Reduction D0 (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine C0->D0 Resolution E0 Duloxetine D0->E0 Further Steps

Caption: Classical synthesis of Duloxetine via a Mannich reaction and subsequent resolution.

G cluster_1 Asymmetric Hydrogenation A1 3-(Dimethylamino)-1-(2-thienyl)-1-propanone B1 (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine A1->B1 Asymmetric Hydrogenation (Ru/P-Phos) C1 Duloxetine B1->C1 Further Steps

Caption: Asymmetric hydrogenation route to a key chiral intermediate of Duloxetine.

G cluster_2 Asymmetric Transfer Hydrogenation A2 2-Tosyloxyl-1-(2-thiophenyl)ethanone B2 (S)-2-Tosyloxyl-1-(2-thiophenyl)ethanol A2->B2 Asymmetric Transfer Hydrogenation (Cp*RhCl[(S,S)-TsDPEN]) C2 Duloxetine B2->C2 Multi-step Conversion

Caption: Asymmetric transfer hydrogenation approach for the synthesis of a Duloxetine precursor.

G cluster_3 Chemoenzymatic Synthesis A3 3-(Dimethylamino)-1-(2-thienyl)-1-propanone B3 (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine A3->B3 Enzymatic Reduction (Carbonyl Reductase) C3 Duloxetine B3->C3 Further Steps

Caption: Chemoenzymatic route utilizing a carbonyl reductase for the key stereoselective step.

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in each of the discussed synthetic routes.

Classical Route: Resolution of (±)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine

a) Mannich Reaction to form 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride:

  • A mixture of 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride is prepared in a suitable solvent such as ethanol.

  • A catalytic amount of concentrated hydrochloric acid is added.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the product crystallizes and is collected by filtration.

b) Reduction to (±)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine:

  • The 3-(dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride is dissolved in a mixture of methanol and water.

  • The solution is cooled to 0-5 °C.

  • Sodium borohydride is added portion-wise while maintaining the temperature.

  • The reaction is stirred for several hours at room temperature.

  • The product is extracted with a suitable organic solvent after quenching the reaction.

c) Resolution with (S)-(+)-Mandelic Acid:

  • The racemic amino alcohol is dissolved in a suitable solvent, such as ethanol.

  • A solution of (S)-(+)-mandelic acid in the same solvent is added.

  • The mixture is heated to reflux and then allowed to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

  • The salt of the (S)-enantiomer is collected by filtration.

  • The free (S)-amino alcohol is liberated by treatment with a base.

Asymmetric Hydrogenation

Asymmetric Hydrogenation of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone:

  • The substrate, 3-(dimethylamino)-1-(2-thienyl)-1-propanone, and the chiral Ru/P-Phos catalyst are placed in a high-pressure autoclave.

  • Anhydrous and degassed isopropanol is added as the solvent.

  • The autoclave is purged with hydrogen gas and then pressurized to 3 MPa.

  • The reaction mixture is stirred at 40 °C for the specified reaction time.

  • After the reaction is complete, the solvent is removed under reduced pressure, and the product is isolated. The enantiomeric excess is determined by chiral HPLC.[2]

Asymmetric Transfer Hydrogenation

Asymmetric Transfer Hydrogenation of 2-Tosyloxyl-1-(2-thiophenyl)ethanone:

  • The catalyst, Cp*RhCl[(S,S)-TsDPEN], and the substrate, 2-tosyloxy-1-(2-thiophenyl)ethanone, are placed in a reaction vessel under an inert atmosphere.

  • A 5:2 molar ratio mixture of formic acid and triethylamine is added as the hydrogen source.

  • The reaction is carried out in a suitable solvent, such as ethyl acetate, at room temperature for several hours.

  • The product is isolated by extraction and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.[3][4]

Chemoenzymatic Synthesis

Carbonyl Reductase-Mediated Reduction of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone:

  • A whole-cell catalyst, such as E. coli overexpressing a carbonyl reductase from Rhodosporidium toruloides, is suspended in a buffer solution.

  • The substrate, 3-(dimethylamino)-1-(2-thienyl)-1-propanone, is added to the cell suspension.

  • A co-factor regeneration system, such as glucose and glucose dehydrogenase, is often employed.

  • The reaction is carried out at a controlled temperature and pH with agitation.

  • The product is extracted from the reaction mixture and purified. The enantiomeric excess is determined by chiral HPLC.[5]

Direct Catalytic Asymmetric Aldol Reaction

Direct Catalytic Asymmetric Aldol Reaction of N,N-diallyl-2-thioacetamide:

  • In an inert atmosphere, a chiral bisphosphine ligand and a suitable metal precursor (e.g., a copper salt) are dissolved in a dry solvent.

  • The thioamide substrate is added to the catalyst solution.

  • The aldehyde (2-thiophenecarboxaldehyde) is then added, and the reaction is stirred at a specific temperature for an extended period.

  • The reaction is quenched, and the aldol product is isolated and purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC.[6][7]

Concluding Remarks

The choice of a synthetic route for Duloxetine depends on various factors, including the desired scale of production, cost of reagents and catalysts, and the importance of stereochemical purity.

  • The classical route is well-established but can be less efficient due to the resolution step, which has a theoretical maximum yield of 50% for the desired enantiomer.

  • Asymmetric hydrogenation and asymmetric transfer hydrogenation offer more direct routes to the chiral intermediate, often with high enantioselectivity and overall yields.[2][3][4] The choice between these two may depend on the availability and cost of the specific chiral catalysts and the required reaction conditions (e.g., high-pressure hydrogenation).

  • Chemoenzymatic synthesis provides a green and highly selective alternative, often operating under mild conditions.[5] The scalability of this approach depends on the availability and stability of the enzyme.

  • The direct catalytic asymmetric aldol reaction represents a novel and atom-economical approach, though it may require further optimization for industrial-scale production.[6][7]

For drug development professionals, the evaluation of these routes should also consider factors such as process safety, environmental impact, and the ease of purification of the final active pharmaceutical ingredient. Further research and process development may lead to even more efficient and sustainable methods for the synthesis of this important antidepressant.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-1-(2-thienyl)butan-1-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Chloro-1-(2-thienyl)butan-1-one and a suitable alternative, Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols for method validation and presents supporting data to aid in the selection of the most appropriate analytical strategy.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the quantification of this compound. The non-polar nature of the compound makes it well-suited for separation on a C18 stationary phase.[1]

Chromatographic Conditions:

ParameterProposed Value
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (based on the UV absorbance of the thienyl ketone chromophore)[1]
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocol: HPLC Method Validation (ICH Q2(R1) Guidelines)

The validation of the proposed HPLC method must be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[2][3] The key validation parameters are outlined below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Forced Degradation Study: Subject a solution of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Assess the resolution between the peak for this compound and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is free from co-eluting impurities.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound over a concentration range of 80% to 120% of the expected sample concentration.[4]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the linearity by calculating the correlation coefficient (r), y-intercept, and slope of the regression line. The correlation coefficient should ideally be ≥ 0.999.[5]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[4]

  • This can be determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Calculate the percentage recovery at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

  • Calculate the Relative Standard Deviation (%RSD) for the results at each level.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (standard deviation of the y-intercept / slope of the calibration curve)[2]

  • LOQ = 10 × (standard deviation of the y-intercept / slope of the calibration curve)[2]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 2 °C)

  • Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates) and the assay results to assess the impact of these changes.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_criteria Acceptance Criteria start Start Validation specificity Specificity (Forced Degradation) start->specificity linearity Linearity (Calibration Curve) specificity->linearity specificity_crit Resolution > 2 Peak Purity > 990 accuracy Accuracy (% Recovery) linearity->accuracy linearity_crit r >= 0.999 precision Precision (Repeatability & Intermediate) accuracy->precision accuracy_crit Recovery 98-102% lod_loq LOD & LOQ precision->lod_loq precision_crit %RSD <= 2% robustness Robustness (Parameter Variation) lod_loq->robustness lod_loq_crit Demonstrate S/N ratio system_suitability System Suitability robustness->system_suitability robustness_crit SST parameters met pass Method Validated system_suitability->pass All Pass fail Method Optimization Required system_suitability->fail Any Fail system_suitability_crit Tailing < 2, Plates > 2000 documentation Final Validation Report pass->documentation fail->start

Caption: Workflow for the validation of the proposed HPLC method.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography (GC) offers high separation efficiency and is often faster than HPLC.[6] Coupling GC with a Mass Spectrometry (MS) detector provides high sensitivity and specificity, making it an excellent alternative for the quantification of this compound, especially for trace-level analysis.[7]

Proposed GC-MS Conditions:

ParameterProposed Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity

Comparison of HPLC and GC-MS Methods

The following table summarizes the expected performance characteristics of the proposed HPLC method and the alternative GC-MS method for the quantification of this compound.

ParameterHPLC-UVGC-MS
Specificity Good; may require peak purity analysis if co-elution occurs.Excellent; mass spectral data provides high confidence in peak identity.
Linearity (r) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%
LOD / LOQ Typically in the low ng range on-column.Typically in the low pg range on-column, offering higher sensitivity.
Analysis Time ~10-15 minutes per sample.~10-15 minutes per sample, but can be faster for volatile compounds.[8]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[6]Required; analyte must be volatile and thermally stable.
Instrumentation Cost Generally lower than GC-MS.[4]Generally higher due to the mass spectrometer.[4]
Solvent Consumption Higher, due to the liquid mobile phase.Lower, as it primarily uses carrier gas.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the analysis.

The HPLC-UV method is a robust, reliable, and cost-effective technique suitable for routine quality control analysis where high sensitivity is not the primary concern. Its validation, following the detailed protocol, will ensure its suitability for its intended purpose.

The GC-MS method offers superior sensitivity and specificity, making it the preferred choice for trace-level quantification, such as in impurity analysis or when dealing with complex matrices.[9] While the initial instrumentation cost is higher, its high degree of confidence in analyte identification can be invaluable.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and the specific analytical challenges at hand. This guide provides a framework for the development and validation of a suitable HPLC method and a comparison with a viable alternative to aid researchers in making an informed decision.

References

A Comparative Benchmarking of Reducing Agents for the Synthesis of 4-Chloro-1-(2-thienyl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of chiral alcohols is a critical step. This guide provides a comparative analysis of various reducing agents for the conversion of 4-Chloro-1-(2-thienyl)butan-1-one to its corresponding alcohol, a key intermediate in the synthesis of pharmaceuticals such as Duloxetine.

This publication objectively evaluates the performance of common achiral reducing agents and advanced asymmetric reduction techniques, supported by experimental data from scientific literature and patents. Detailed methodologies are provided to enable the replication and adaptation of these procedures.

Introduction to the Reduction of this compound

The reduction of the ketone functional group in this compound is a pivotal transformation. The resulting alcohol, 4-Chloro-1-(2-thienyl)butan-1-ol, contains a stereocenter, making enantioselective reduction methods particularly valuable for the synthesis of single-enantiomer active pharmaceutical ingredients (APIs). The presence of a chloro-substituent and a thiophene ring necessitates careful selection of the reducing agent to ensure high chemoselectivity and avoid unwanted side reactions, such as dehalogenation or reduction of the aromatic ring.

This guide will explore the following reduction strategies:

  • Achiral Reduction: Utilizing common hydride reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄).

  • Asymmetric Catalytic Reduction: Employing the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective synthesis of alcohols.

  • Biocatalytic (Enzymatic) Reduction: Leveraging the high selectivity of enzymes to produce chiral alcohols.

dot

This compound This compound 4-Chloro-1-(2-thienyl)butan-1-ol 4-Chloro-1-(2-thienyl)butan-1-ol This compound->4-Chloro-1-(2-thienyl)butan-1-ol Reduction Reducing Agent Reducing Agent Reducing Agent->4-Chloro-1-(2-thienyl)butan-1-ol

General reduction of this compound.

Comparative Performance of Reducing Agents

The selection of a reducing agent is dictated by the desired outcome, whether it be the simple production of a racemic alcohol or the stereoselective synthesis of a specific enantiomer. The following table summarizes the performance of different reducing agents based on available data for the target molecule and closely related analogues.

Reducing Agent/MethodSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Key Considerations
Sodium Borohydride (NaBH₄) 3-(Dimethylamino)-1-(2-thienyl)propan-1-oneRacemicNot specifiedN/AMild conditions, but produces a racemic mixture requiring subsequent resolution.[1]
Corey-Bakshi-Shibata (CBS) Reduction 3-Chloro-1-(2-thienyl)propan-1-one(S)-enantiomerNot specifiedHigh (implied)Catalytic, highly enantioselective, predictable stereochemistry.[2]
Enzymatic (Ketoreductase) N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine(S)-enantiomerHigh (implied)>99%Excellent enantioselectivity, environmentally friendly, requires specific enzymes and conditions.[3]

Experimental Protocols

Achiral Reduction with Sodium Borohydride (General Procedure)

Reaction: Reduction of 3-(Dimethylamino)-1-(2-thienyl)propan-1-one to racemic 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol.

Procedure:

  • Dissolve the aminoketone in a suitable alcoholic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of an acid (e.g., dilute HCl) or acetone.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic alcohol.

Note: This procedure yields a racemic mixture that requires a subsequent resolution step, for example, by forming diastereomeric salts with a chiral acid like (S)-(+)-mandelic acid, to isolate the desired enantiomer.[1]

Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

The CBS reduction is a highly effective method for the enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst.[2]

Reaction: Enantioselective reduction of 3-Chloro-1-(2-thienyl)propan-1-one to (S)-3-chloro-1-(2-thienyl)-1-propanol.

Catalyst: (R)-1-methyl-3,3-diphenyl-tetrahydropyrrolo[1,2-c][1][4][5]oxazaborole.

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Add a solution of borane-THF complex (BH₃·THF) to the catalyst solution and stir for a specified period at a controlled temperature (e.g., room temperature).

  • Cool the mixture to a low temperature (e.g., 0 °C or -20 °C).

  • Slowly add a solution of 3-Chloro-1-(2-thienyl)propan-1-one in anhydrous THF to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the careful addition of methanol.

  • Remove the solvent under reduced pressure and purify the resulting chiral alcohol by column chromatography.

dot

cluster_prep Catalyst Activation cluster_reduction Reduction Oxazaborolidine Oxazaborolidine Active Catalyst Active Catalyst Oxazaborolidine->Active Catalyst BH3-THF BH3-THF BH3-THF->Active Catalyst Ketone 4-Chloro-1-(2-thienyl) butan-1-one Active Catalyst->Ketone Coordination Chiral Alcohol (S)-4-Chloro-1-(2-thienyl) butan-1-ol Ketone->Chiral Alcohol Hydride Transfer cluster_main Enzymatic Reduction Cycle Ketone 4-Chloro-1-(2-thienyl) butan-1-one Chiral Alcohol (S)-4-Chloro-1-(2-thienyl) butan-1-ol Ketone->Chiral Alcohol Reduction KRED_ox KRED (oxidized) KRED_red KRED (reduced) KRED_ox->KRED_red Regeneration KRED_red->Ketone NADPH NADPH NADPH->KRED_ox NADP+ NADP+ NADP+->NADPH Cofactor Regeneration (e.g., GDH/Glucose)

References

Comparative Biological Activity of 4-Chloro-1-(2-thienyl)butan-1-one and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of 4-Chloro-1-(2-thienyl)butan-1-one and its structurally related analogs, focusing on their potential as anticancer and antimicrobial agents. While direct and extensive studies on this compound are limited in publicly available literature, significant research on its analogs provides valuable insights into its potential therapeutic applications.

This comparison synthesizes available data on the biological activities of thienyl chalcones, thiazolidinones, and other thiophene derivatives, which share key structural motifs with this compound. The data presented is intended to serve as a foundational resource for further investigation and drug discovery efforts.

Anticancer Activity: A Look at Chalcone and Thiazolidinone Analogs

Structurally related chalcones and thiazolidinones incorporating a thienyl group have demonstrated notable cytotoxic activity against various cancer cell lines.

Table 1: Cytotoxicity of Thienyl Chalcone Analogs

Compound IDAnalog ClassCancer Cell LineIC50 (µM)Reference
Analog 1 Thienyl ChalconeMCF-7 (Breast)7.79 ± 0.81[1]
Analog 2 Thienyl ChalconeMDA-MB-231 (Breast)Not Specified[1]
Analog 3 Thienyl ChalconeK562 (Leukemia)<2[2]
C06 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon)Not Specified (Demonstrated high cytotoxicity)
C09 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon)Not Specified (Demonstrated high cytotoxicity)

Table 2: Anticancer Activity of Thiazolidin-4-one Analogs

Compound IDAnalog ClassCancer Cell LineIC50 (µM)Reference
Compound 89 2-imino-4-thiazolidinoneB16F10 (Melanoma)7 ± 3.4[1]
Compound 90 2-imino-4-thiazolidinoneA549 (Lung)3.4 ± 1.5[1]
Compound 91 2-imino-4-thiazolidinonePANC-1 (Pancreatic)Not specified[1]

The cytotoxic effects of these analogs are often attributed to their ability to induce apoptosis and interfere with microtubule dynamics.[1] For instance, certain thienyl chalcone derivatives have been shown to cause cell cycle arrest in the G2/M phase.[2]

Antimicrobial Activity: Thiophene Derivatives as Potential Agents

Derivatives of the 4-chloro-3-nitrophenyl scaffold, which shares similarities with the target compound, have shown promising antimicrobial and antibacterial properties.[3] Additionally, various other thienyl-substituted heterocycles have been synthesized and evaluated for their antimicrobial activities.

Table 3: Antimicrobial Activity of Thienyl-Substituted Heterocycle Analogs

Compound IDAnalog ClassOrganismMIC (µg/mL)Reference
Analog 4 ThienopyrimidineEscherichia coliNot Specified (Highly Active)[4]
Analog 6 ThienopyrimidineBacillus subtilisNot Specified (Highly Active)[4]
Analog 10 ArylidineStaphylococcus aureusNot Specified (Highly Active)[4]
Compound 11 4-chloro-3-nitrophenylthioureaGram-positive hospital strains0.5-2[5]
Compound 13 4-chloro-3-nitrophenylthioureaGram-positive hospital strains0.5-2[5]

The mechanism of action for some of these antimicrobial analogs, such as thiourea derivatives, has been linked to the inhibition of bacterial type II topoisomerases.[3][5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the key experiments cited.

Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with compounds A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate to form formazan D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H

MTT Assay Workflow Diagram

Antimicrobial Activity - Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of compounds C Inoculate microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate under growth conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Workflow Diagram

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, the mechanisms of its analogs provide potential avenues for investigation.

Inhibition of Bacterial Type II Topoisomerases

Certain antimicrobial analogs are believed to exert their effect by inhibiting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria, making them attractive targets for antimicrobial drugs. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Topoisomerase_Inhibition_Pathway cluster_pathway Proposed Antimicrobial Mechanism Compound Thiourea Analog Topoisomerase Bacterial Type II Topoisomerase (DNA Gyrase / Topo IV) Compound->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Inhibition of Bacterial Topoisomerase Pathway

Conclusion and Future Directions

The available data on the analogs of this compound suggest its potential as a scaffold for the development of novel anticancer and antimicrobial agents. The presence of the thienyl group and the chloro-substituent are likely key contributors to the observed biological activities.

Further research is warranted to:

  • Synthesize and screen this compound and a focused library of its direct analogs against a broad panel of cancer cell lines and microbial strains.

  • Elucidate the specific mechanisms of action and identify the molecular targets of these compounds.

  • Investigate the structure-activity relationships to optimize the potency and selectivity of this chemical class.

This comparative guide provides a starting point for researchers to explore the therapeutic potential of this compound and its derivatives, paving the way for the development of new and effective therapeutic agents.

References

A Comparative Analysis of Synthetic Pathways to Duloxetine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, the selection of a synthetic route for an active pharmaceutical ingredient (API) like duloxetine is a critical decision, balancing economic viability with environmental responsibility. This guide provides a detailed cost-benefit analysis of three primary synthesis pathways to (S)-duloxetine: classical resolution, asymmetric transfer hydrogenation, and chemoenzymatic resolution. The analysis is supported by experimental data, cost estimations of key materials, and an evaluation of the environmental impact of each route.

Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant. Its synthesis has evolved from classical resolution methods to more sophisticated asymmetric and biocatalytic approaches, each with distinct advantages and disadvantages.

At a Glance: Comparing the Pathways

MetricClassical ResolutionAsymmetric Transfer HydrogenationChemoenzymatic Resolution
Overall Yield Lower (Theoretical max. 50% without racemization)HighHigh
Enantiomeric Excess (e.e.) Variable, requires multiple recrystallizationsExcellent (>95%)Excellent (>98%)
Key Reagent Cost Moderate (resolving agent)High (chiral catalyst)Moderate (enzyme)
Process Complexity High (multiple steps for resolution and recycling)ModerateLow to Moderate
Environmental Impact (E-factor) HighModerateLow
Process Mass Intensity (PMI) HighModerateLow

Pathway 1: The Classical Resolution Approach

The traditional synthesis of duloxetine often involves the preparation of a racemic intermediate, which is then resolved to isolate the desired (S)-enantiomer. A common method employs the resolution of racemic N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine using a chiral resolving agent like (S)-(+)-mandelic acid.

Logical Workflow of Classical Resolution

2-Acetylthiophene 2-Acetylthiophene Mannich Reaction Mannich Reaction 2-Acetylthiophene->Mannich Reaction Dimethylamine, Formaldehyde Racemic β-aminoketone Racemic β-aminoketone Mannich Reaction->Racemic β-aminoketone Reduction Reduction Racemic β-aminoketone->Reduction NaBH4 Racemic Amino Alcohol Racemic Amino Alcohol Reduction->Racemic Amino Alcohol Resolution Resolution Racemic Amino Alcohol->Resolution (S)-(+)-Mandelic Acid (S)-Amino Alcohol Mandelate Salt (S)-Amino Alcohol Mandelate Salt Resolution->(S)-Amino Alcohol Mandelate Salt Liberation of Free Base Liberation of Free Base (S)-Amino Alcohol Mandelate Salt->Liberation of Free Base (S)-Amino Alcohol (S)-Amino Alcohol Liberation of Free Base->(S)-Amino Alcohol Williamson Ether Synthesis Williamson Ether Synthesis (S)-Amino Alcohol->Williamson Ether Synthesis 1-Fluoronaphthalene, NaH (S)-N,N-dimethyl Duloxetine (S)-N,N-dimethyl Duloxetine Williamson Ether Synthesis->(S)-N,N-dimethyl Duloxetine Demethylation Demethylation (S)-N,N-dimethyl Duloxetine->Demethylation (S)-Duloxetine (S)-Duloxetine Demethylation->(S)-Duloxetine

Caption: Classical synthesis of duloxetine via resolution.

Experimental Protocol: Resolution of Racemic Amino Alcohol
  • Salt Formation: The racemic amino alcohol is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of (S)-(+)-mandelic acid.

  • Crystallization: The mixture is heated to dissolution and then slowly cooled to allow for the crystallization of the diastereomeric salt of the (S)-amino alcohol with (S)-(+)-mandelic acid.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of Free Base: The isolated salt is treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched (S)-amino alcohol, which is then extracted with an organic solvent.

  • Recrystallization: The product may require further recrystallizations to achieve the desired enantiomeric purity.

Cost-Benefit Analysis
  • Benefits: This method utilizes relatively inexpensive resolving agents and well-established chemical transformations.

  • Costs: The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer in a single resolution step, although the undesired enantiomer can be racemized and recycled, adding to the process complexity and cost. Multiple recrystallizations are often necessary to achieve high enantiomeric purity, leading to lower overall yields and increased solvent waste. The use of costly (S)-Mandelic acid is a significant factor in the overall cost[1].

Pathway 2: Asymmetric Transfer Hydrogenation

Asymmetric synthesis offers a more direct route to the chiral intermediate, avoiding the need for resolution. One prominent method is the asymmetric transfer hydrogenation of a β-aminoketone precursor using a chiral catalyst.

Logical Workflow of Asymmetric Transfer Hydrogenation

2-Acetylthiophene 2-Acetylthiophene Mannich Reaction Mannich Reaction 2-Acetylthiophene->Mannich Reaction Dimethylamine, Formaldehyde β-aminoketone β-aminoketone Mannich Reaction->β-aminoketone Asymmetric Transfer Hydrogenation Asymmetric Transfer Hydrogenation β-aminoketone->Asymmetric Transfer Hydrogenation [RuCl2(p-cymene)]2, (S,S)-TsDPEN, HCOOH/Et3N (S)-Amino Alcohol (S)-Amino Alcohol Asymmetric Transfer Hydrogenation->(S)-Amino Alcohol Williamson Ether Synthesis Williamson Ether Synthesis (S)-Amino Alcohol->Williamson Ether Synthesis 1-Fluoronaphthalene, NaH (S)-N,N-dimethyl Duloxetine (S)-N,N-dimethyl Duloxetine Williamson Ether Synthesis->(S)-N,N-dimethyl Duloxetine Demethylation Demethylation (S)-N,N-dimethyl Duloxetine->Demethylation (S)-Duloxetine (S)-Duloxetine Demethylation->(S)-Duloxetine Racemic 3-chloro-1-(2-thienyl)-1-propanol Racemic 3-chloro-1-(2-thienyl)-1-propanol Enzymatic Resolution Enzymatic Resolution Racemic 3-chloro-1-(2-thienyl)-1-propanol->Enzymatic Resolution Lipase B (Candida antarctica), Acyl donor (S)-3-chloro-1-(2-thienyl)-1-propanol\n+ (R)-ester (S)-3-chloro-1-(2-thienyl)-1-propanol + (R)-ester Enzymatic Resolution->(S)-3-chloro-1-(2-thienyl)-1-propanol\n+ (R)-ester (S)-3-chloro-1-(2-thienyl)-1-propanol (S)-3-chloro-1-(2-thienyl)-1-propanol Substitution Substitution (S)-3-chloro-1-(2-thienyl)-1-propanol->Substitution Methylamine (S)-Amino Alcohol (S)-Amino Alcohol Substitution->(S)-Amino Alcohol Williamson Ether Synthesis Williamson Ether Synthesis (S)-Amino Alcohol->Williamson Ether Synthesis 1-Fluoronaphthalene, NaH (S)-Duloxetine (S)-Duloxetine Williamson Ether Synthesis->(S)-Duloxetine

References

Comparative Analysis of 4-Chloro-1-(2-thienyl)butan-1-one from Different Suppliers: An Impurity Profiling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a cornerstone of robust and reproducible research, particularly in the pharmaceutical industry. 4-Chloro-1-(2-thienyl)butan-1-one is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Variations in the impurity profile of this raw material from different suppliers can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of the impurity profiles of this compound from three hypothetical suppliers, supported by detailed experimental protocols for analysis and characterization.

Hypothetical Impurity Profile Comparison

The primary synthetic route to this compound is the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride, typically using a Lewis acid catalyst such as aluminum chloride. Impurities can arise from unreacted starting materials, side reactions, and subsequent degradation. The following table summarizes a hypothetical impurity profile from three different suppliers, illustrating potential variations in manufacturing process control.

Impurity NamePotential OriginSupplier A (Area %)Supplier B (Area %)Supplier C (Area %)
ThiopheneUnreacted Starting Material0.050.150.08
4-Chlorobutyryl chlorideUnreacted Starting Material< 0.010.030.02
4-Chloro-1-(3-thienyl)butan-1-oneIsomeric By-product0.100.250.12
1,4-bis(4-chlorobutanoyl)thiopheneDi-acylation By-product0.020.080.04
4-Hydroxy-1-(2-thienyl)butan-1-oneHydrolysis Product0.080.120.09
Total Impurities 0.26 0.63 0.35
Purity 99.74 99.37 99.65

Experimental Protocols

Quantitative Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of known and unknown impurities in this compound samples.

a. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

  • This compound reference standard

  • Samples from Supplier A, B, and C

b. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

c. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    25 70
    30 70
    31 30

    | 40 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

d. Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (50:50, A:B) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare solutions of samples from each supplier in the mobile phase (50:50, A:B) at a concentration of 1 mg/mL.

e. System Suitability:

  • Tailing Factor: The tailing factor for the main peak should not be more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the main peak should not be less than 2000.

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should not be more than 2.0%.

Identification of Unknown Impurities by LC-MS and NMR

For any unknown peaks detected during the HPLC analysis, the following protocol can be used for structural elucidation.

a. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method: Utilize the same chromatographic conditions as the HPLC method to ensure correlation of retention times.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Acquire data in full scan mode to determine the molecular weight of the impurities. Subsequently, perform fragmentation (MS/MS) to obtain structural information.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: If an unknown impurity is present at a significant level (typically >0.1%), it may need to be isolated using preparative HPLC. The isolated fraction is then dried to remove the mobile phase.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: The dried impurity is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, should be performed to fully characterize the chemical structure.

Workflow for Impurity Profiling

The following diagram illustrates the logical workflow for the comprehensive impurity profiling of this compound from different suppliers.

ImpurityProfilingWorkflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleA Supplier A Sample Preparation Sample Preparation (1 mg/mL in Mobile Phase) SampleA->Preparation SampleB Supplier B Sample SampleB->Preparation SampleC Supplier C Sample SampleC->Preparation HPLC HPLC Analysis (Quantitative) Preparation->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS Unknowns > 0.1% Quantification Quantify Impurities (Area % Normalization) HPLC->Quantification Identification Identify Unknowns LCMS->Identification NMR NMR Analysis (Structure Elucidation) NMR->Identification Comparison Compare Supplier Profiles Quantification->Comparison Identification->NMR Isolate Impurity Identification->Comparison Report Final Report Comparison->Report

A Comparative Guide to Assessing the Enantiomeric Purity of Duloxetine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemistry of pharmaceutical compounds is a critical factor in their efficacy and safety. For duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), the (S)-enantiomer is the therapeutically active form.[1][2] Consequently, rigorous assessment of the enantiomeric purity of duloxetine and its precursors is a crucial step in drug development and quality control. This guide provides a comparative overview of the most common analytical techniques employed for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical techniques are available for the determination of the enantiomeric purity of duloxetine precursors. The most prominent methods include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and to a lesser extent, Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, speed, and cost.

Quantitative Data Summary

The following table summarizes the key performance parameters of various analytical methods for the enantiomeric separation of duloxetine and its related compounds.

MethodChiral Selector/Stationary PhaseMobile Phase/BufferDetectionResolution (Rs)LOD/LOQPrecision (RSD)Key Advantages
Chiral HPLC Chiralpak AD-H (amylose-based)n-hexane-ethanol-diethyl amine (80:20:0.2, v/v/v)UV>2.8LOD: 250 ng/mL, LOQ: 750 ng/mL[3]-Robust, high resolution.[3]
Chiral HPLC Chiral-AGPAcetate buffer (pH 3.8; 10 mM)-acetonitrile (93:07, v/v)UVBaseline resolved--Rapid and robust.[4]
RP-HPLC (Derivatization) C18 column with isatinyl-(S)-naproxen amide derivatizationAcetonitrile and triethylammonium phosphate buffer (9 mM, pH 4)UV (273 nm)Baseline separatedLOD: 12-16 pg/mL-Low cost, high sensitivity.[5]
CE (2-hydroxypropyl)-β-CD or methyl-γ-CD-UV/MS>2CE-UV LOD: 200 ng/mL, CE-MS LOD: 20 ng/mL[6]<5% (repeatability), <10% (intermediate precision)[6]High efficiency, low sample consumption.[6][7]
NMR Chiral derivatizing or solvating agents-NMR---Provides structural information, no separation needed.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Method 1: Direct Separation on a Chiral Stationary Phase

  • Column: Chiralpak AD-H (amylose-based stationary phase)[3]

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethyl amine in a ratio of 80:20:0.2 (v/v/v).[3] The inclusion of diethyl amine is noted to enhance chromatographic efficiency and resolution.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV spectrophotometry.

  • Key Finding: This method achieved a resolution of not less than 2.8 between the enantiomers.[3]

Method 2: Reversed-Phase HPLC with Chiral Derivatization

This method involves the derivatization of the duloxetine enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

  • Chiral Derivatizing Reagent: Isatinyl-(S)-naproxen amide.[5]

  • Derivatization: The diastereomeric derivatives are synthesized under microwave irradiation.[5]

  • Column: C18 reversed-phase column.[5]

  • Mobile Phase: A combination of acetonitrile and triethylammonium phosphate buffer (9 mM, pH 4).[5]

  • Detection: UV at 273 nm.[5]

  • Key Finding: This approach offers a low-cost and rapid analysis with high sensitivity, with limits of detection in the picogram per milliliter range.[5]

Capillary Electrophoresis (CE)

Capillary electrophoresis provides an alternative with high separation efficiency and minimal sample and solvent consumption.

  • Chiral Selector: (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) or methyl-γ-cyclodextrin are effective chiral selectors.[7] Interestingly, the enantiomer migration order can be reversed depending on the cyclodextrin used.[7]

  • Detection: Can be coupled with either UV or Mass Spectrometry (MS) detectors.[6]

  • Key Findings: CE-MS offers significantly improved sensitivity (LOD of 20 ng/mL) compared to CE-UV (LOD of 200 ng/mL), enabling the detection of as little as 0.02% of the enantiomeric impurity.[6] Both developed CE methods achieved a high baseline enantioresolution (Rs > 2).[6]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Duloxetine Precursor Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (if applicable) Dissolution->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chiral Separation on Column Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Purity Integration->Calculation

Figure 1: General workflow for HPLC-based enantiomeric purity assessment.

logical_relationship_methods Enantiomeric Purity Assessment Enantiomeric Purity Assessment Chromatographic Methods Chromatographic Methods Enantiomeric Purity Assessment->Chromatographic Methods Electrophoretic Methods Electrophoretic Methods Enantiomeric Purity Assessment->Electrophoretic Methods Spectroscopic Methods Spectroscopic Methods Enantiomeric Purity Assessment->Spectroscopic Methods HPLC HPLC (High-Performance Liquid Chromatography) Chromatographic Methods->HPLC SFC SFC (Supercritical Fluid Chromatography) Chromatographic Methods->SFC CE CE (Capillary Electrophoresis) Electrophoretic Methods->CE NMR NMR (Nuclear Magnetic Resonance) Spectroscopic Methods->NMR

Figure 2: Classification of methods for enantiomeric purity analysis.

References

A Comparative Guide to Analytical Techniques for the Characterization of 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring purity, stability, and batch-to-batch consistency. 4-Chloro-1-(2-thienyl)butan-1-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise analytical scrutiny. This guide provides a comparative overview of essential analytical techniques for its comprehensive characterization. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally similar compounds and theoretical predictions to provide a practical framework for its analysis.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the expected or typical quantitative data for this compound based on the analysis of its functional groups and structurally related molecules.

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Technique Parameter Expected Chemical Shift (δ) / ppm Rationale
¹H NMR Thienyl-H (3 protons)7.0 - 8.0Protons on the thiophene ring are in the aromatic region.
-CH₂- (next to C=O)3.0 - 3.3Alpha to a carbonyl group, deshielded.
-CH₂- (middle)2.0 - 2.4Methylene group in an aliphatic chain.
-CH₂- (next to Cl)3.6 - 3.9Deshielded by the electronegative chlorine atom.
¹³C NMR C=O (Ketone)190 - 200Typical chemical shift for a ketone carbonyl carbon.[1]
Thienyl-C (4 carbons)125 - 150Carbons within the aromatic thiophene ring.[1]
-CH₂- (next to C=O)35 - 45Alpha to a carbonyl group.
-CH₂- (middle)25 - 35Aliphatic methylene carbon.
-CH₂- (next to Cl)40 - 50Carbon attached to a chlorine atom.[1]

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Technique Ion Fragment Predicted m/z Fragmentation Pathway
MS [M]⁺188/190Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).
[M - Cl]⁺153Loss of a chlorine radical.
[C₄H₃S-CO]⁺111Acylium ion from cleavage at the thiophene ring.
[CH₂CH₂CH₂Cl]⁺77/79Cleavage alpha to the carbonyl group.
[C₄H₃S]⁺83Thienyl cation.

Table 3: Expected Fourier-Transform Infrared (FTIR) Spectroscopy Absorption Bands

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Technique Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
FTIR C=O (Aryl Ketone)1660 - 1700Stretching
C-H (Thiophene)3050 - 3150Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=C (Thiophene)1400 - 1600Stretching
C-Cl600 - 800Stretching

Table 4: Typical Chromatographic Conditions

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or final products.

Technique Parameter Typical Conditions
HPLC ColumnC18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[2]
Mobile PhaseAcetonitrile/Water gradient[3]
DetectionUV at ~254 nm
Flow Rate1.0 mL/min[3]
GC-MS ColumnNon-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[4]
Carrier GasHelium[4]
Injection ModeSplit/Splitless[4]
MS DetectionElectron Ionization (EI)[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure of this compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[4]

  • GC-MS Analysis:

    • GC Conditions: Use a non-polar capillary column. The oven temperature program should start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the separation of any impurities.[4]

    • MS Conditions: Use Electron Ionization (EI) at 70 eV.[4] Scan a mass range of m/z 40-450.[4]

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can help to confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observed for chlorine-containing fragments.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

  • Acquisition:

    • Collect a background spectrum of the empty sample holder or pure KBr pellet.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl group, aromatic C-H, aliphatic C-H, and C-Cl bonds.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify its concentration.

  • Instrumentation: An HPLC system with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Use a C18 reverse-phase column.[2]

    • Employ a gradient elution with a mixture of acetonitrile and water.[3]

    • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., ~254 nm).

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity by dividing the peak area of the main component by the total peak area of all components. For quantification, create a calibration curve using standards of known concentrations.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Analysis cluster_results Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir hplc HPLC Analysis purification->hplc structure Structure Elucidation nmr->structure ms->structure ftir->structure purity Purity Assessment hplc->purity confirmation Final Characterization structure->confirmation purity->confirmation Analytical_Technique_Comparison cluster_structure Structural Information cluster_purity Purity & Quantification compound This compound nmr NMR (Connectivity) compound->nmr ms MS (Molecular Weight, Fragmentation) compound->ms ftir FTIR (Functional Groups) compound->ftir hplc HPLC (Purity, Quantification) compound->hplc gcms GC-MS (Volatile Impurities) compound->gcms

References

A Comparative Guide to the Synthesis of 4-Chloro-1-(2-thienyl)butan-1-one: An Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Chloro-1-(2-thienyl)butan-1-one is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the synthesis yields of this ketone, focusing on the prevalent Friedel-Crafts acylation method.

The primary route to this compound is the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product. A major challenge in this synthesis is the potential for a competing intramolecular cyclization reaction, which can be mitigated by careful control of the experimental parameters, particularly temperature.[1]

Comparison of Synthesis Yields

The following table summarizes the reported yields for the synthesis of this compound and analogous compounds under various catalytic conditions. Direct yield comparisons for the target molecule are limited in the literature, thus data for similar reactions are included to provide a broader perspective on the efficacy of different catalysts.

CatalystAcylating AgentSubstrateSolventTemperature (°C)Yield (%)Reference
Aluminum Chloride (AlCl₃)4-Chlorobutyryl chlorideTolueneCarbon Disulfide0 - 10Not Specified[2]
Aluminum Chloride (AlCl₃)3,4,4-Trichloro-3-butenoyl chlorideThiopheneNot SpecifiedNot Specified~32[3]
Zinc Chloride (ZnCl₂)Acetic AnhydrideThiopheneNone120 - 12568[4]
Zeolite HβAcetic AnhydrideThiopheneNone6098.6N/A

Note: The yield for the Zeolite Hβ catalyzed reaction is for the synthesis of 2-acetylthiophene, a related thienyl ketone, and is included to showcase the potential of solid acid catalysts.

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing synthetic procedures. Below are protocols for the Friedel-Crafts acylation using different catalysts.

Method 1: Aluminum Chloride Catalyzed Synthesis

This protocol is adapted from the synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one and is a general procedure for Friedel-Crafts acylation.[2]

Reagents:

  • Thiophene

  • 4-Chlorobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Disulfide (CS₂) or Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Potassium Bicarbonate (KHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a solution of thiophene and 4-chlorobutyryl chloride in carbon disulfide at 0-10°C under a nitrogen atmosphere, add anhydrous aluminum chloride in portions.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the reaction mixture to settle, and then decant the supernatant.

  • Pour the remaining residue into a mixture of concentrated HCl and ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic extracts with a 10% potassium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Further purification can be achieved by distillation or chromatography.

A critical factor in this synthesis is maintaining a low temperature (0-10°C) to favor the desired intermolecular acylation and minimize the formation of the tetralone byproduct resulting from intramolecular cyclization.[1] A stoichiometric amount of AlCl₃ is necessary as the ketone product forms a complex with the catalyst.[1]

Method 2: Zinc Chloride Catalyzed Acylation (for 2-acetylthiophene)

This protocol details the synthesis of 2-acetylthiophene using zinc chloride, which can be adapted for 4-chlorobutyryl chloride.[4]

Reagents:

  • Thiophene

  • Acetic Anhydride (can be substituted with 4-chlorobutyryl chloride)

  • Zinc Chloride (ZnCl₂)

Procedure:

  • To a mixture of thiophene and acetic anhydride, slowly add zinc chloride.

  • An exothermic reaction will occur, and the temperature will rise.

  • After the initial reaction subsides, heat the mixture at 120-125°C for 4 hours.

  • Cool the reaction mixture and wash with water and a sodium carbonate solution.

  • Distill the product to obtain purified 2-acetylthiophene.

Synthesis Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and comparison of this compound.

Synthesis_Comparison Workflow for Synthesis and Yield Comparison cluster_synthesis Synthesis Methods cluster_analysis Analysis and Comparison Method1 Method 1: Friedel-Crafts Acylation (AlCl₃ catalyst) Purification Product Purification (Distillation/Chromatography) Method1->Purification Method2 Method 2: Friedel-Crafts Acylation (Alternative Catalysts, e.g., ZnCl₂, Zeolites) Method2->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Yield_Calculation Yield Calculation Characterization->Yield_Calculation Comparison Comparative Analysis of Yields Yield_Calculation->Comparison Product This compound Comparison->Product Reagents Starting Materials: Thiophene 4-Chlorobutyryl chloride Reagents->Method1 Reagents->Method2

Caption: Logical workflow for the synthesis and yield comparison of this compound.

Conclusion

The synthesis of this compound is most commonly achieved through Friedel-Crafts acylation. While aluminum chloride is a conventional catalyst, careful temperature control is essential to prevent the formation of byproducts and maximize the yield. The literature suggests that alternative catalysts, such as zinc chloride and solid acids like zeolites, can offer high yields for the acylation of thiophene and may present viable, and potentially more environmentally friendly, alternatives. For researchers and drug development professionals, the selection of the synthetic route will depend on factors such as desired yield, purity requirements, and process scalability. Further optimization of reaction conditions for alternative catalysts specifically for the synthesis of this compound could lead to more efficient and robust production methods.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-1-(2-thienyl)butan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-1-(2-thienyl)butan-1-one is a critical component of laboratory safety and environmental responsibility. This compound must be managed as regulated hazardous waste, following specific protocols to ensure compliance and safety. The primary disposal route for chlorinated organic compounds is through a licensed hazardous waste disposal service, typically involving high-temperature incineration.[1][2][3]

Disclaimer: This guide provides general procedures. Laboratory personnel must always consult their institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for specific instructions and to ensure compliance with local, regional, and national regulations.[4]

Chemical Profile and Hazard Summary

While a specific Safety Data Sheet indicates that this compound is not considered hazardous under the US OSHA Hazard Communication Standard 2024, it is imperative to treat all laboratory chemical waste as hazardous until confirmed otherwise by safety professionals.[4][5] Its identity as a chlorinated organic compound necessitates its disposal as halogenated waste.[6][7]

IdentifierInformation
Chemical Name This compound
Synonyms 4-Chloro-2'-butyrothienone
CAS Number 43076-59-1
Waste Category Halogenated Organic Waste

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions

  • PPE: Before handling the chemical waste, wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles (or a face shield), and a lab coat.[4][8]

  • Ventilation: Conduct all waste transfer and handling operations within a certified chemical fume hood to minimize the risk of inhalation.[8][9]

2. Waste Classification and Segregation

  • Classify as Halogenated Waste: This compound must be disposed of as halogenated organic waste.[6][8]

  • Prevent Commingling: It is crucial to keep halogenated waste streams separate from non-halogenated organic solvent waste.[6][7][10] Mixing these waste types can complicate the disposal process and significantly increase costs.[7]

  • Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[4][10]

3. Containerization

  • Select Appropriate Container: Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically suitable.[6][9] The container must be in good condition, free from leaks, and have a secure, tight-fitting screw cap.[5][10]

  • Headspace: Do not overfill the container. Leave at least 10% headspace (or one inch) to allow for vapor expansion.[6][10]

  • Maintain Cleanliness: Ensure the exterior of the waste container remains clean and free from contamination.[6]

4. Labeling

  • Affix Hazardous Waste Label: Immediately label the container with the words "Hazardous Waste".[6][9]

  • Identify Contents: Clearly list the full chemical name, "this compound," and its approximate concentration or percentage. Do not use chemical formulas or abbreviations.[9]

  • Date of Accumulation: Record the date when the first drop of waste was added to the container.[9]

5. Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[10][11]

  • Secondary Containment: Place the container in a secondary containment tray or bin to contain any potential leaks or spills.

  • Follow Storage Limits: Adhere to the volume and time limits for waste accumulation as mandated by regulations.[10][11]

6. Arranging for Pickup and Disposal

  • Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[11]

  • Schedule Pickup: Submit a waste collection request form as required by your institution.[5] Do not transport hazardous waste across the facility yourself.[5]

Quantitative Data: Satellite Accumulation Area (SAA) Limits

The following table summarizes typical storage limits for hazardous waste in a laboratory's SAA. These values are based on general guidelines and may vary by jurisdiction.

ParameterLimitCitation
Maximum Volume (Total Hazardous Waste) 55 gallons[11]
Maximum Volume (Acutely Toxic "P-listed" Waste) 1 quart (liquid) or 1 kg (solid)[11]
Maximum Accumulation Time (Partial Container) Up to 12 months (or 1 year)[10][11]
Container Removal Time (Once Full) Within 3 calendar days[10][11]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G start Start: Generate This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Handling fume_hood Handle Waste in Chemical Fume Hood ppe->fume_hood classify Step 2: Classify as Halogenated Organic Waste fume_hood->classify segregate Segregate from Non-Halogenated and Incompatible Wastes classify->segregate containerize Step 3: Use Designated, Compatible Waste Container segregate->containerize label Step 4: Label Container 'Hazardous Waste' + Full Chemical Name & Date containerize->label store Step 5: Store Sealed Container in Satellite Accumulation Area (SAA) with Secondary Containment label->store pickup Step 6: Request Pickup from EHS / Licensed Contractor store->pickup Container Full or Time Limit Reached end End: Compliant Disposal (via Incineration) pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling 4-Chloro-1-(2-thienyl)butan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Chloro-1-(2-thienyl)butan-1-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for safe handling and storage.

PropertyValue
Synonyms 4-Chloro-2'-butyrothienone, 4-Chloro-1-(thiophen-2-yl)butan-1-one
CAS Number 43076-59-1
Molecular Formula C₈H₉ClOS
Molecular Weight 188.67 g/mol
Appearance No information available
Odor No information available

Occupational exposure limits have not been established for this substance.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the US OSHA Hazard Communication Standard 2024, adherence to standard laboratory safety practices is imperative to minimize exposure risks.[1] The following personal protective equipment is recommended to prevent direct contact.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection: Wear appropriate protective gloves and a lab coat or other protective clothing to prevent skin exposure.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Regularly inspect gloves before use and replace them if any signs of degradation appear.

  • Respiratory Protection: Under normal conditions of use with adequate ventilation, no respiratory protection is typically required.[1] However, if vapors or mists are generated, a particle filter respirator is recommended.[1]

Operational Plan for Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a fume hood.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill control materials readily available.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Avoid breathing any vapors or mists that may be generated.[1]

    • Do not ingest the chemical. If swallowed, seek immediate medical assistance.[1]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

    • Remove and wash contaminated clothing before reuse.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

    • Keep the substance refrigerated.[1]

    • Store away from incompatible materials such as oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste chemical and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.

  • Spill Management:

    • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

    • Sweep or shovel up the spilled material and place it into a suitable container for disposal.[1]

    • Avoid allowing the chemical to enter drains.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed waste disposal company.

    • All disposal practices must be in accordance with federal, state, and local regulations.

Emergency First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of the operational and disposal procedures for this compound.

Workflow for Handling this compound prep Preparation - Assess Risks - Gather PPE - Prepare Workspace handling Chemical Handling - Use in Ventilated Area - Avoid Contact - Wash Hands After Use prep->handling Proceed to Handling storage Storage - Tightly Closed Container - Cool, Dry, Ventilated - Refrigerate handling->storage After Use spill Spill Response - Wear PPE - Contain & Absorb - Collect for Disposal handling->spill If Spill Occurs disposal Waste Disposal - Collect in Labeled Container - Use Licensed Disposal Service - Follow Regulations handling->disposal Generate Waste emergency Emergency Procedures - Eye Wash / Safety Shower - Seek Medical Attention handling->emergency If Exposure Occurs spill->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.